2,2-Bis(4-aminophenyl)hexafluoropropane
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F6N2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8H,22-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKFRNOZJSYWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883250 | |
| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | 4,4'-(Hexafluoroisopropylidene)dianiline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1095-78-9 | |
| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[benzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1095-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bisbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS Number: 1095-78-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Bis(4-aminophenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)dianiline, a key fluorinated diamine monomer. It is principally used in the synthesis of high-performance polyimides and other advanced polymers. These resulting polymers exhibit exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them suitable for applications in aerospace, electronics, and other demanding fields. This document details the physicochemical properties, spectral data, synthesis methodologies, and polymerization applications of this compound. Due to its primary application in materials science, information regarding its interaction with biological systems is limited.
Physicochemical and Spectral Data
This compound is a white to light-yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1095-78-9 | [1] |
| Molecular Formula | C₁₅H₁₂F₆N₂ | [2] |
| Molecular Weight | 334.26 g/mol | [2] |
| Melting Point | 195-199 °C | [3][4] |
| Appearance | White to light yellow crystalline powder | [1][5] |
| Solubility | Insoluble in water; Soluble in methanol | [2][5] |
| pKa | 3.98 ± 0.25 (Predicted) | [5] |
Table 2: Spectral Data
| Spectrum Type | Key Peaks/Shifts | Reference(s) |
| ¹H NMR | Spectra available, detailed peak assignments vary with solvent. | [1] |
| ¹³C NMR | Spectra available, detailed peak assignments vary with solvent. | [6] |
| FTIR | Characteristic peaks for N-H (amine), C-F, and aromatic C-H bonds are present. Asymmetric and symmetric stretching of primary amine (-NH2) are typically observed around 3441 and 3387 cm⁻¹, with N-H bending vibrations around 1620 cm⁻¹. | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, often starting from precursors like 2,2-bis(4-halophenyl)hexafluoropropane or 2,2-bis(4-hydroxyphenyl)hexafluoropropane. A generalized experimental protocol based on the amination of a dihalogenated precursor is outlined below.
Experimental Protocol: Synthesis from a Dihalogenated Precursor
This protocol is a generalized representation of a common synthesis method.
Materials:
-
2,2-bis(4-halophenyl)hexafluoropropane (e.g., 2,2-bis(4-chlorophenyl)hexafluoropropane)
-
An amine source (e.g., benzylamine, followed by deprotection, or an ammonia (B1221849) equivalent)
-
Palladium or copper-based catalyst
-
A suitable base (e.g., sodium tert-butoxide, potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO))
-
Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, organic solvents for extraction and recrystallization)
Procedure:
-
Reaction Setup: A dried reaction vessel is charged with 2,2-bis(4-halophenyl)hexafluoropropane, the catalyst, and the base under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Reagent Addition: Anhydrous solvent is added, and the mixture is stirred. The amine source is then added to the reaction mixture.
-
Reaction: The reaction mixture is heated to a temperature typically ranging from 80 to 150 °C and maintained for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
Purification: The crude product is purified by column chromatography or recrystallization from a suitable solvent system to yield pure this compound.
Application in Polyimide Synthesis
This compound is a crucial monomer for producing fluorinated polyimides. These polymers are synthesized through a two-step polycondensation reaction with an aromatic dianhydride, such as 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) or pyromellitic dianhydride (PMDA).[8][9]
Experimental Protocol: Two-Step Polyimide Synthesis
This protocol describes a general method for the synthesis of a polyimide from this compound and an aromatic dianhydride.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., 6FDA)
-
Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP))
-
Dehydrating agent (e.g., acetic anhydride)
-
Catalyst (e.g., pyridine, triethylamine)
Procedure:
Step 1: Poly(amic acid) Synthesis
-
Monomer Dissolution: In a dry reaction vessel under an inert atmosphere, this compound is dissolved in the anhydrous solvent.
-
Dianhydride Addition: An equimolar amount of the aromatic dianhydride is added portion-wise to the stirred solution. The reaction is typically carried out at room temperature.
-
Polymerization: The reaction mixture is stirred for several hours (e.g., 12-24 hours) to form a viscous poly(amic acid) solution.
Step 2: Imidization (Chemical or Thermal)
-
Chemical Imidization:
-
A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution.
-
The mixture is stirred at room temperature or slightly elevated temperatures for several hours to effect cyclodehydration.
-
The resulting polyimide is precipitated by pouring the reaction solution into a non-solvent like methanol, filtered, washed, and dried.
-
-
Thermal Imidization:
-
The poly(amic acid) solution is cast onto a glass substrate to form a film.
-
The film is heated in a stepwise manner under a vacuum or inert atmosphere to temperatures typically ranging from 100 °C to 300 °C to drive the cyclization and remove the solvent.
-
Visualizations
Synthesis Workflow
Caption: Generalized synthesis workflow for this compound.
Polyimide Synthesis Workflow
Caption: Two-step synthesis workflow for polyimides from the subject diamine.
Safety and Handling
This compound is classified as a skin and eye irritant.[4][10] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable monomer in the field of polymer chemistry, enabling the synthesis of high-performance fluorinated polyimides with exceptional thermal and dielectric properties. While its primary applications are in materials science, and data on its biological interactions are scarce, its well-established synthesis and polymerization chemistry make it a compound of significant interest to researchers in advanced materials. This guide provides a foundational understanding of its properties and applications for scientific and industrial purposes.
References
- 1. CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 1095-78-9 [chemicalbook.com]
- 4. This compound | 1095-78-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Page loading... [guidechem.com]
- 6. rsc.org [rsc.org]
- 7. Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis- | C27H20F6N2O2 | CID 94652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. Synthesis of Polyimides Derived from 2,2-Bis[4-(4-aminobenzoyl)phenoxy]hexafluoropropane and Aromatic Dianhydrides -Applied Chemistry for Engineering | Korea Science [koreascience.kr]
- 10. CAS # 1095-78-9, this compound, 4,4'-(Hexafluoroisopropylidene)dianiline - chemBlink [ww.chemblink.com]
An In-depth Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-aminophenyl)hexafluoropropane, commonly referred to as 4,4'-(Hexafluoroisopropylidene)dianiline or BIS-A-AF, is a fluorinated aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers.[1][2] Its unique structure, characterized by the presence of two trifluoromethyl (-CF3) groups, imparts desirable properties such as enhanced thermal stability, improved solubility, and low dielectric constants to the resulting polymers. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and its primary applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.
Table 1: General Chemical Information
| Property | Value | Source |
| CAS Number | 1095-78-9 | [1][3] |
| Molecular Formula | C15H12F6N2 | [1][3] |
| Molecular Weight | 334.27 g/mol | [3] |
| IUPAC Name | 4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | [3] |
| Synonyms | 4,4'-(Hexafluoroisopropylidene)dianiline, BIS-A-AF | [1] |
| Canonical SMILES | C1=CC(=CC=C1C(C2=CC=C(C=C2)N)(C(F)(F)F)C(F)(F)F)N | [3] |
| InChI Key | BEKFRNOZJSYWKZ-UHFFFAOYSA-N | [1][3] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | 195-198 °C | [2][4][5] |
| Solubility | Slightly soluble in water; Soluble in methanol. | [3] |
| pKa | 3.98 ± 0.25 (Predicted) | [6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate characterization of this compound. Below are outlines of typical protocols for determining key properties.
Synthesis of this compound
A common method for the preparation of this compound involves the reaction of 2,2-bis(4-halophenyl)hexafluoropropane with an amine compound in the presence of a catalyst, followed by deprotection and purification.[7] Another approach involves a multi-step synthesis starting from 2,2-bis(4-carboxyphenyl)hexafluoropropane, which is converted to the corresponding acid chloride, then to an acid azide, followed by rearrangement and hydrolysis to yield the diamine.[8]
Illustrative Synthesis Workflow:
Caption: A multi-step synthesis pathway for this compound.
Determination of Melting Point
The melting point of this compound is typically determined using a calibrated melting point apparatus or by Differential Scanning Calorimetry (DSC).
-
Melting Point Apparatus: A small amount of the crystalline solid is packed into a capillary tube and heated in a calibrated apparatus. The temperature range over which the solid melts is recorded.
-
Differential Scanning Calorimetry (DSC): A sample is heated at a constant rate in a controlled atmosphere, and the heat flow to the sample is measured relative to a reference. The melting point is determined from the peak of the endothermic transition in the DSC thermogram.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
-
Infrared (IR) Spectroscopy: An IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹. Key vibrational bands for the amino groups (N-H stretching) and the C-F bonds are analyzed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃). The chemical shifts, integration, and coupling patterns of the signals are used to confirm the molecular structure. A hydrogen spectrum of the compound has been referenced in patent literature.[7]
Logical Flow for Spectroscopic Characterization:
Caption: Workflow for the spectroscopic analysis of this compound.
Applications in Polymer Synthesis
The primary application of this compound is as a monomer for the synthesis of high-performance polymers, particularly polyimides and polyamides.[4] These polymers are known for their high thermal stability and are used in applications requiring resistance to high temperatures, such as in aircraft composites and high-temperature films.[9] The incorporation of the hexafluoroisopropylidene group enhances the solubility of the resulting polymers, making them more processable.
Signaling Pathway Interactions
Currently, there is no significant evidence in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary role is as a monomer in materials science. However, a derivative, 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane, is listed as a potential endocrine-disrupting compound.[10] Further research would be needed to ascertain any biological activity of the parent compound.
Safety Information
This compound is classified as a skin and eye irritant.[11][12] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[12] It is recommended to wash the skin thoroughly after handling.[12] The compound is also known to be air-sensitive.[3]
Conclusion
This compound is a valuable monomer for the development of advanced polymer materials. Its well-defined chemical and physical properties, combined with its ability to impart desirable characteristics to polymers, make it a subject of continued interest in materials science. This guide provides a foundational understanding of its properties, characterization, and applications for researchers and professionals in related fields.
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. 4,4 -(Hexafluoroisopropylidene)dianiline 98 1095-78-9 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 1095-78-9 [chemicalbook.com]
- 5. This compound | CAS#:1095-78-9 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. CN112624930A - Preparation method of 2, 2-bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]
- 8. DE3918792A1 - METHOD FOR PRODUCING 2,2-BIS- (4-AMINOPHENYL) HEXAFLUORPROPANE - Google Patents [patents.google.com]
- 9. EP0311028A2 - A process for bis (4-aminophenyl) hexafluoropropane - Google Patents [patents.google.com]
- 10. 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane | C15H12F6N2O2 | CID 632603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS # 1095-78-9, this compound, 4,4'-(Hexafluoroisopropylidene)dianiline - chemBlink [ww.chemblink.com]
- 12. This compound | 1095-78-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
A Comprehensive Technical Guide to the Solubility of 2,2-Bis(4-aminophenyl)hexafluoropropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Core Concepts in Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another. For 2,2-Bis(4-aminophenyl)hexafluoropropane, its aromatic amine structure and the presence of highly electronegative fluorine atoms influence its polarity and hydrogen bonding capabilities, which in turn dictate its solubility in various organic solvents.
Solubility Profile of this compound
Based on available data, the solubility of this compound can be qualitatively summarized. The compound is noted to be soluble in polar aprotic solvents, which are commonly used for the synthesis of polyimides and other polymers derived from this monomer.
Table 1: Qualitative Solubility of this compound
| Organic Solvent Category | Solvent Examples | Qualitative Solubility |
| Polar Aprotic Solvents | N-Methyl-2-pyrrolidone (NMP) | Soluble (Implied by use in polymerization) |
| N,N-Dimethylacetamide (DMAc) | Soluble (Implied by use in polymerization) | |
| N,N-Dimethylformamide (DMF) | Soluble (Implied by use in polymerization) | |
| Tetrahydrofuran (THF) | Likely Soluble | |
| Polar Protic Solvents | Methanol | Soluble[1] |
| Water | Insoluble / Slightly Soluble[1][2] |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following established experimental protocols are recommended.
Isothermal Saturation (Gravimetric) Method
This method is a reliable and straightforward approach to determine the equilibrium solubility of a compound at a specific temperature.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: The mixture is agitated at a constant temperature using a shaker or magnetic stirrer for a sufficient duration (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the saturated solution by filtration (using a syringe filter, for example) or centrifugation.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute).
-
Mass Determination: After complete evaporation of the solvent, the container with the dried solute residue is weighed.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., in g/L).
UV-Vis Spectrophotometry Method
This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput alternative to the gravimetric method.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax) to construct a calibration curve (absorbance vs. concentration).
-
Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal saturation method (steps 1 and 2).
-
Dilution: A small, accurately measured volume of the clear, saturated solution is diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.
-
Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
A Comprehensive Technical Guide to the Melting Point and Thermal Stability of 2,2-Bis(4-aminophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-aminophenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)dianiline, is a fluorinated aromatic diamine that serves as a critical monomer in the synthesis of high-performance polymers. Its incorporation into polymer backbones, particularly in polyimides and polyamides, imparts desirable properties such as enhanced thermal stability, improved solubility, lower dielectric constants, and increased optical transparency. This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound, complete with experimental protocols and a visualization of its role in polymerization.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized in the table below, with a focus on its melting point.
| Property | Value | References |
| Melting Point | 195-198 °C | [1] |
| 198 °C | ||
| 196.0 to 199.0 °C | ||
| Molecular Formula | C₁₅H₁₂F₆N₂ | |
| Molecular Weight | 334.27 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Solubility | Soluble in N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and other polar organic solvents. |
Thermal Stability Analysis
Experimental Protocols
The following sections detail representative experimental methodologies for determining the melting point and thermal stability of aromatic diamines like this compound.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion of the sample.
Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling accessory.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with an aluminum lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with a constant flow of inert gas, such as nitrogen, at a rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 220 °C at a heating rate of 10 °C/min.
-
Hold at 220 °C for 2 minutes to ensure complete melting.
-
Cool the sample to 25 °C at a rate of 10 °C/min.
-
Ramp the temperature again from 25 °C to 220 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The melting temperature (Tm) is determined as the peak temperature of the endothermic event on the second heating scan. The enthalpy of fusion (ΔHm) is calculated from the area of the melting peak.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal decomposition profile of the sample.
Instrumentation: A thermogravimetric analyzer (TGA).
Procedure:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Position the sample pan in the TGA furnace. Purge the furnace with a high-purity inert gas, typically nitrogen, at a flow rate of 50-100 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The TGA thermogram will plot the percentage of weight loss as a function of temperature. Key parameters to be determined include the onset temperature of decomposition and the temperature at which specific percentages of weight loss occur (e.g., 5% and 10%).
Application in Polyimide Synthesis
This compound is a key monomer in the synthesis of high-performance polyimides. The following diagram illustrates the general two-step polymerization process.
Caption: Two-step synthesis of polyimide from this compound.
The process begins with the polycondensation of the diamine and an aromatic dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This is followed by a cyclodehydration step, either through thermal treatment or chemical agents, to yield the final polyimide.
Conclusion
This compound is a valuable monomer for the development of advanced polymer materials. Its well-defined melting point and the exceptional thermal stability it imparts to polymers make it a subject of significant interest in materials science and engineering. The experimental protocols provided herein offer a standardized approach for the characterization of this and similar aromatic diamines, facilitating further research and development in the field.
References
Spectroscopic Profile of 2,2-Bis(4-aminophenyl)hexafluoropropane: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2-Bis(4-aminophenyl)hexafluoropropane, also known by its chemical synonym 4,4'-(Hexafluoroisopropylidene)dianiline. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.
Chemical Structure and Properties
This compound is a fluorinated aromatic diamine with the chemical formula C₁₅H₁₂F₆N₂ and a molecular weight of approximately 334.26 g/mol . Its structure consists of two 4-aminophenyl groups attached to a central hexafluoroisopropylidene bridge. This compound is registered under CAS number 1095-78-9.
Key physical properties include a melting point in the range of 195-199 °C. It is a white to light-yellow crystalline solid.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. This section summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: NMR Spectroscopic Data Summary
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | |||
| ¹³C | |||
| ¹⁹F |
No specific quantitative NMR data with chemical shifts and coupling constants was found in the publicly available search results. General references indicate the availability of such spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 2: IR Spectroscopic Data Summary
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| N-H | Stretching | |
| C-H (aromatic) | Stretching | |
| C=C (aromatic) | Stretching | |
| C-N | Stretching | |
| C-F | Stretching |
While the existence of IR spectra for this compound is mentioned in several sources, specific peak assignments and their corresponding wavenumbers were not available in the conducted search.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.
Table 3: Mass Spectrometry Data Summary
| m/z | Ion |
| 334 | [M]⁺ |
The molecular ion peak [M]⁺ corresponding to the molecular weight of this compound is expected at m/z 334. Detailed fragmentation patterns were not found in the available search results.
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following sections outline generalized procedures for NMR, IR, and MS analysis of solid organic compounds like this compound.
NMR Spectroscopy Protocol
A general workflow for obtaining NMR spectra of an aromatic amine is depicted below.
Caption: General workflow for NMR sample preparation and data acquisition.
FTIR Spectroscopy Protocol
For a solid sample such as this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed for FTIR analysis.
Caption: Workflow for FTIR analysis using the ATR method.
Mass Spectrometry Protocol
Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.
Caption: General workflow for Mass Spectrometry analysis using EI.
Conclusion
This technical guide consolidates the available spectroscopic information for this compound. While direct quantitative spectral data remains to be fully compiled from publicly accessible records, the provided general experimental protocols serve as a valuable resource for researchers aiming to characterize this compound. Further investigation into specialized chemical literature and spectral databases is recommended to obtain detailed NMR, IR, and MS data.
Purity Analysis of 2,2-Bis(4-aminophenyl)hexafluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS 1095-78-9), a crucial monomer in the synthesis of high-performance polymers such as polyimides. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the primary techniques for purity assessment. Furthermore, it discusses potential impurities arising from common synthetic routes and presents methods for their identification and quantification. All quantitative data is summarized in structured tables, and experimental workflows are visualized using clear diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound, also known as 4,4'-(Hexafluoroisopropylidene)dianiline or BIS-A-AF, is a fluorinated aromatic diamine. The presence of the hexafluoroisopropylidene group imparts unique properties to the polymers derived from it, including enhanced thermal stability, chemical resistance, and lower dielectric constants. The purity of this monomer is of paramount importance as even trace amounts of impurities can significantly impact the polymerization process and the final properties of the material. This guide serves as a practical resource for professionals requiring robust and reliable analytical methods for the quality control of this compound.
Potential Impurities
The nature and concentration of impurities in this compound are largely dependent on the synthetic route employed. Common synthesis pathways can introduce unreacted starting materials, intermediates, and by-products. Understanding these potential impurities is critical for developing and validating appropriate analytical methods.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Name | Structure | Origin |
| Aniline | C₆H₅NH₂ | Unreacted starting material in syntheses involving aniline. |
| 4-Aminophenol | HOC₆H₄NH₂ | Precursor or hydrolysis by-product. |
| 2,2-Bis(4-hydroxyphenyl)hexafluoropropane | (HOC₆H₄)₂C(CF₃)₂ | Starting material in syntheses involving nitration and subsequent reduction. |
| 2,2-Bis(4-nitrophenyl)hexafluoropropane | (O₂NC₆H₄)₂C(CF₃)₂ | Intermediate in syntheses involving nitration. Incomplete reduction leads to its presence. |
| Mono-amino-mono-nitro intermediate | O₂NC₆H₄C(CF₃)₂C₆H₄NH₂ | Incomplete reduction product. |
| Isomeric Impurities (e.g., 2,4'- or 2,2'-diamino isomers) | (H₂NC₆H₄)₂C(CF₃)₂ | By-products from non-selective reactions during synthesis. |
| Halogenated Precursors (e.g., 2,2-Bis(4-chlorophenyl)hexafluoropropane) | (ClC₆H₄)₂C(CF₃)₂ | Unreacted starting material in certain synthetic routes.[1] |
Analytical Methodologies
The primary methods for the purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation and confirmation of the main component and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. A reversed-phase method using a C18 column is typically employed.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
The following table represents typical retention times and peak areas for a sample of this compound with common impurities.
Table 2: Typical HPLC Purity Analysis Data
| Peak ID | Component | Retention Time (min) | Peak Area | Area % |
| 1 | 4-Aminophenol | 3.5 | 15,000 | 0.05 |
| 2 | Aniline | 4.2 | 25,000 | 0.08 |
| 3 | Isomeric Impurity | 12.8 | 60,000 | 0.20 |
| 4 | This compound | 14.5 | 29,750,000 | 99.50 |
| 5 | Mono-amino-mono-nitro intermediate | 16.2 | 45,000 | 0.15 |
| 6 | 2,2-Bis(4-nitrophenyl)hexafluoropropane | 18.1 | 6,000 | 0.02 |
Gas Chromatography (GC)
GC is also a suitable technique for purity determination, as indicated by several suppliers.[2][3][4] This method is particularly useful for identifying volatile and semi-volatile impurities. Due to the high melting point of the analyte (195-198°C), a high-temperature capillary column and appropriate temperature programming are necessary.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Injector Temperature: 280°C
-
Detector Temperature: 310°C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol (B129727) or acetone.
Table 3: Typical GC Purity Analysis Data
| Peak ID | Component | Retention Time (min) | Peak Area | Area % |
| 1 | Aniline | 5.8 | 30,000 | 0.09 |
| 2 | Isomeric Impurity | 14.2 | 55,000 | 0.18 |
| 3 | This compound | 15.1 | 30,100,000 | 99.70 |
| 4 | Unknown Impurity | 16.5 | 15,000 | 0.03 |
Visualization of Experimental Workflows
HPLC Analysis Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
GC Analysis Workflow
Caption: Workflow for the purity analysis of this compound by GC.
Impurity Identification Logic
Caption: Logical workflow for the identification of unknown impurities.
Conclusion
The purity of this compound is a critical quality attribute that dictates its performance in polymerization reactions and the properties of the resulting materials. This technical guide has provided detailed and practical protocols for the two primary analytical techniques, HPLC and GC, used for purity assessment. By understanding the potential impurities and employing the robust methodologies outlined herein, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important monomer. The provided workflows and data tables serve as a valuable resource for the implementation and interpretation of these analytical procedures.
References
In-Depth Technical Guide: Health and Safety Information for 2,2-Bis(4-aminophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS No. 1095-78-9). Due to a lack of specific toxicological studies on this compound, data from a structurally similar analogue, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane (Bisphenol AF or BPAF), has been included for informational purposes. This information should be interpreted with caution as the toxicological properties of the two compounds may differ.
Chemical and Physical Properties
This compound, also known as 4,4'-(Hexafluoroisopropylidene)dianiline, is a solid organic compound.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C15H12F6N2 | [2] |
| Molecular Weight | 334.27 g/mol | |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | 195-199 °C | [1][2] |
| Solubility | Insoluble in water. Soluble in methanol. | [4] |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified as an irritant.[2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
GHS Pictogram:
Signal Word: Warning
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.[3][5]
| Code | Statement |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
Toxicological Information
Analogue Data: Bisphenol AF (BPAF)
Acute Toxicity:
Studies on BPAF indicate that it is rapidly absorbed and extensively conjugated following oral administration in rodents.[6][7][8]
Repeated Dose Toxicity:
A 28-day repeated dose oral toxicity study in rats is a standard method for evaluating the sub-acute toxicity of a substance.[9][10] While no such study was found for the target compound, this is the type of study that would be conducted to determine a No-Observed-Adverse-Effect Level (NOAEL).
Reproductive and Developmental Toxicity:
BPAF has been shown to have reproductive and developmental toxicity in animal studies.[11][12][13][14][15][16][17] It is considered an endocrine disruptor, acting as a selective estrogen receptor modulator and an androgen receptor antagonist.[12]
A summary of key findings from a study on BPAF is presented below. It is crucial to reiterate that this data is for an analogue and may not be directly translatable to this compound.
| Study Type | Species | Key Findings | NOAEL | Reference(s) |
| Reproductive/Developmental Toxicity Screening | Rat | - Reduced sperm parameters and testosterone (B1683101) levels in males.- Altered follicular development and hormone levels in females. | Not explicitly stated in the provided abstract, but adverse effects were observed at the tested dose of 200 mg/kg. | [11] |
Experimental Protocols
Detailed experimental protocols for toxicological studies on this compound are not available. However, such studies would likely follow standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).
General In Vivo Toxicity Testing Workflow
A general workflow for in vivo toxicity testing is illustrated below. This process is designed to systematically evaluate the potential adverse effects of a substance on a living organism.[18][19][20][21]
References
- 1. 4,4 -(Hexafluoroisopropylidene)dianiline 98 1095-78-9 [sigmaaldrich.com]
- 2. This compound | CAS#:1095-78-9 | Chemsrc [chemsrc.com]
- 3. This compound | 1095-78-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents | RTI [rti.org]
- 7. Comparative toxicokinetics of bisphenol S and bisphenol AF in male rats and mice following repeated exposure via feed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: a dose, species, and sex comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 11. Bisphenol AF Caused Reproductive Toxicity in Rats and Cineole Co-Treatment Exhibited Protective Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The biological effects of bisphenol AF in reproduction and development: What do we know so far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Bisphenol A and its Analogs on Reproductive Health: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Reproductive Toxicity Induced by Low Dose Bisphenol A(BPA) in Male Rats | Semantic Scholar [semanticscholar.org]
- 15. ijvph.org [ijvph.org]
- 16. Evaluation of developmental toxicity in rats exposed to the environmental estrogen bisphenol A during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. fiveable.me [fiveable.me]
- 19. youtube.com [youtube.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. blog.biobide.com [blog.biobide.com]
A Technical Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane for Researchers and Drug Development Professionals
An in-depth examination of the commercial sources, key properties, and synthetic applications of the versatile diamine monomer, 2,2-Bis(4-aminophenyl)hexafluoropropane.
Introduction: this compound, commonly referred to as 6F-diamine or BAF, is a fluorinated aromatic diamine with the CAS number 1095-78-9. Its unique molecular structure, featuring a hexafluoroisopropylidene bridge between two 4-aminophenyl groups, imparts exceptional properties to the polymers derived from it. These properties include high thermal stability, excellent chemical resistance, low dielectric constant, and enhanced solubility in organic solvents. Consequently, this monomer is a critical building block in the synthesis of high-performance polymers, particularly polyimides, which find extensive use in the electronics, aerospace, and membrane separation industries. This guide provides a comprehensive overview of the commercial availability, technical specifications, and key synthetic protocols involving this compound for professionals in research and development.
Commercial Suppliers and Key Specifications
A variety of chemical suppliers offer this compound, typically with purities suitable for polymerization reactions. The quality and specifications of the monomer can influence the properties of the final polymer, making careful supplier selection and material characterization crucial. Below is a summary of prominent commercial suppliers and their typical product specifications.
| Supplier | Purity | Melting Point (°C) | Appearance | Additional Notes |
| TCI America | >98.0% (GC) | 196.0 - 199.0 | White to light yellow to light orange powder to crystal | Also provide purity by non-aqueous titration (>98.0%). |
| SynQuest Laboratories | 98%[1] | 200 - 202[1] | Not specified | Safety data sheet and certificate of analysis available for download. |
| Apollo Scientific | 98%[2] | Not specified | White crystalline powder[2] | - |
| Daken Chem | - | - | - | Professional supplier with 38 years of experience in fine chemical synthesis.[3] |
| chemBlink | - | 195-199 | - | Lists multiple suppliers.[4] |
| Hebei Yanxi Chemical Co., Ltd. | 99% | - | - | As listed on ChemicalBook.[5] |
| Alfa Chemistry | - | 198 | White to Light Yellow to Light Orange Powder to Crystal | Soluble in methanol (B129727), slightly soluble in water. |
It is important to note that specifications can vary between batches and suppliers. Researchers should always refer to the certificate of analysis provided with the purchased material for the most accurate data.
Experimental Protocols: Synthesis of High-Performance Polyimides
This compound is a key monomer in the synthesis of soluble, high-performance polyimides. The most common synthetic route is a two-step polycondensation reaction involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization) to the final polyimide.
Synthesis of Poly(amic acid) (PAA) from this compound and Pyromellitic Dianhydride (PMDA)
This protocol describes a general procedure for the synthesis of a poly(amic acid) precursor.
Materials:
-
This compound (purified by sublimation or recrystallization)
-
Pyromellitic dianhydride (PMDA) (purified by sublimation)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask equipped with a mechanical stirrer, argon/nitrogen inlet, and a drying tube.
Procedure:
-
In a flame-dried three-neck round-bottom flask under a positive pressure of argon or nitrogen, dissolve a specific molar amount of this compound in anhydrous DMAc. The concentration is typically in the range of 10-20 wt%.
-
Stir the solution with a mechanical stirrer until the diamine is completely dissolved.
-
Gradually add an equimolar amount of solid PMDA to the stirred solution at room temperature. The addition should be done in portions to control the exothermic reaction and prevent gelation.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution can be used directly for the next step or stored at low temperature (e.g., < 5 °C) to minimize degradation.
Conversion of Poly(amic acid) to Polyimide
The poly(amic acid) can be converted to the final polyimide through thermal or chemical imidization.
This method involves heating the poly(amic acid) film to high temperatures.
Procedure:
-
Cast the poly(amic acid) solution onto a clean, flat glass substrate using a doctor blade or by spin coating to achieve a uniform thickness.
-
Place the cast film in a vacuum oven or a furnace with a controlled atmosphere (e.g., nitrogen).
-
Heat the film in a stepwise manner to remove the solvent and induce cyclodehydration. A typical heating profile is:
-
80-100 °C for 1-2 hours (to slowly remove the bulk of the solvent).
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour (or higher, depending on the desired degree of imidization and the thermal stability of the polymer).
-
-
After the final heating step, cool the furnace down to room temperature slowly to avoid thermal stress in the film.
-
The resulting polyimide film can be carefully peeled off from the glass substrate.
This method uses chemical dehydrating agents at lower temperatures.
Procedure:
-
To the poly(amic acid) solution, add a mixture of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine (B92270) or triethylamine). The molar ratio of acetic anhydride (B1165640) to the amic acid repeating unit is typically 2-4, and the molar ratio of the catalyst is around 1.
-
Stir the mixture at room temperature or slightly elevated temperatures (e.g., 50 °C) for several hours (e.g., 6-12 hours).
-
Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol or ethanol.
-
Collect the precipitated polyimide powder by filtration.
-
Wash the powder thoroughly with the non-solvent to remove residual reagents and solvent.
-
Dry the polyimide powder in a vacuum oven at an elevated temperature (e.g., 150-200 °C) to remove any remaining solvent.
Applications in Drug Development and Research
While the primary applications of this compound are in materials science, its derivatives, particularly polyimides, possess properties that are of interest to the drug development and biomedical research communities. The high thermal stability and chemical resistance of these polymers make them suitable for applications requiring robust materials. For instance, polyimide films derived from this monomer can be used as substrates for cell culture or as components in microfluidic devices for drug screening and analysis. The low dielectric constant is also advantageous for the fabrication of implantable electronic devices. Further research may explore the use of these fluorinated polyimides in drug delivery systems, where their controlled solubility and biocompatibility could be tailored.
This compound is a valuable and versatile monomer for the synthesis of high-performance polymers. Its commercial availability from a range of suppliers provides researchers with access to this key building block. The detailed experimental protocols for polyimide synthesis outlined in this guide offer a starting point for the development of advanced materials with tailored properties for a variety of applications, from electronics to potential uses in the biomedical field. As with any chemical synthesis, appropriate safety precautions should be taken, and the purity of the starting materials should be carefully considered to ensure the desired properties of the final polymer.
References
- 1. CAS 1095-78-9 | 3730-3-44 | MDL MFCD00039146 | this compound | SynQuest Laboratories [synquestlabs.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. dakenchem.com [dakenchem.com]
- 4. CAS # 1095-78-9, this compound, 4,4'-(Hexafluoroisopropylidene)dianiline - chemBlink [ww.chemblink.com]
- 5. This compound | 1095-78-9 [chemicalbook.com]
Synthesis of 2,2-Bis(4-aminophenyl)hexafluoropropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2,2-bis(4-aminophenyl)hexafluoropropane, a key monomer in the production of high-performance polymers such as polyimides and polyamides. The document details three distinct synthetic pathways, offering in-depth experimental protocols and quantitative data to support laboratory and pilot-scale synthesis.
Introduction
This compound, also known as 6F-diamine, is a fluorinated aromatic diamine valued for its ability to impart desirable properties to polymers, including high thermal stability, improved solubility, low dielectric constant, and enhanced optical transparency. These characteristics make it a critical component in materials for aerospace, electronics, and medical applications. This guide explores three primary synthesis routes, each with its own set of advantages and challenges.
Route 1: Buchwald-Hartwig Amination of 2,2-Bis(4-halophenyl)hexafluoropropane
This modern synthetic approach utilizes a palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, to form the carbon-nitrogen bonds. The process involves the reaction of a dihalo-precursor with a protected amine, followed by a deprotection step to yield the final diamine.
Experimental Protocol
Step 1: Synthesis of the Protected Diamine Intermediate
A detailed experimental protocol is provided in Chinese patent CN112624930A. In a representative procedure, 2,2-bis(4-chlorophenyl)hexafluoropropane is reacted with benzylamine (B48309) in the presence of a palladium catalyst and a base.
-
To a 500 mL four-neck flask, add 38.1 g (0.1 mol) of 2,2-bis(4-chlorophenyl)hexafluoropropane and 240 g of toluene (B28343). Stir at room temperature to dissolve.
-
Add 25.8 g (0.25 mol) of sodium tert-butoxide and 0.4 g of the palladium catalyst, pd2(dba)3-XPhos. Stir the mixture at room temperature for 1 hour.
-
Heat the mixture to 50°C and add 26.8 g (0.25 mol) of benzylamine dropwise over 2 hours.
-
Maintain the reaction temperature at 50-55°C until HPLC analysis indicates that the starting material is less than 0.5%.
Step 2: Deprotection to Yield this compound
The benzyl (B1604629) protecting groups are removed via hydrogenolysis.
-
In a 250 mL four-neck flask, dissolve 40.0 g of the protected diamine intermediate in 120 g of methanol (B129727).
-
Add 8 g of formic acid and 1.3 g of palladium on carbon (Pd/C).
-
Replace the atmosphere with hydrogen and maintain the pressure using a hydrogen balloon.
-
Stir the reaction at 20-30°C for 20 hours, or until HPLC analysis shows complete consumption of the starting material.
-
Filter the reaction mixture and rinse the filter cake with methanol.
-
Concentrate the filtrate to recover the methanol and obtain the crude product.
-
The crude product can be purified by recrystallization.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,2-bis(4-chlorophenyl)hexafluoropropane | CN112624930A |
| Reagents | Benzylamine, Sodium tert-butoxide, Pd2(dba)3-XPhos, Formic Acid, Pd/C | CN112624930A |
| Overall Yield | 79-80% | CN112624930A |
| Product Purity | 99.4-99.5% (by HPLC) | CN112624930A |
Synthesis Pathway
Caption: Buchwald-Hartwig amination route.
Route 2: Curtius Rearrangement of 2,2-Bis(4-carboxyphenyl)hexafluoropropane (B75619)
This classical synthetic route involves the conversion of a dicarboxylic acid to a diamine via a Curtius rearrangement. The key steps include the formation of a diacyl chloride, conversion to a diacyl azide (B81097), thermal rearrangement to a diisocyanate, and subsequent hydrolysis.
Experimental Protocol
A detailed experimental protocol is provided in German patent DE3918792A1.
Step 1: Synthesis of 2,2-Bis(4-chloroformylphenyl)hexafluoropropane
-
In a 3 L three-necked flask, suspend 500 g of 2,2-bis(4-carboxyphenyl)hexafluoropropane in 1 L of toluene with 1 mL of dimethylformamide.
-
Heat the mixture to 60°C and slowly add 370 g of thionyl chloride over 2 hours with stirring.
-
The conversion to the diacyl chloride is reported to be over 98% by HPLC analysis.
Step 2: Synthesis of the Diacyl Azide
-
The solution of the diacyl chloride in toluene is mixed with an aqueous solution of sodium azide.
-
The organic phase containing the diacyl azide is separated.
Step 3: Curtius Rearrangement to the Diisocyanate
-
Heat a portion (150 mL) of the dried organic liquid from the previous step to 90°C in a 3 L three-necked flask.
-
Slowly add the remainder of the organic solution to the heated flask over 3 hours.
-
After the addition is complete, stir the mixture at 100°C for 1 hour to complete the rearrangement to the diisocyanate. The conversion is reported to be over 98% by HPLC.
Step 4: Hydrolysis to this compound
-
The isocyanate solution is hydrolyzed under acidic conditions using sulfuric acid at a temperature of at least 80°C to form the sulfate (B86663) salt of the diamine.
-
The acidic aqueous phase is separated and neutralized with a 20% aqueous NaOH solution to precipitate the free diamine.
-
The white powder product is collected by filtration and dried.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,2-bis(4-carboxyphenyl)hexafluoropropane | DE3918792A1 |
| Reagents | Thionyl chloride, Sodium azide, Sulfuric acid, Sodium hydroxide | DE3918792A1 |
| Overall Yield | 95.3% | DE3918792A1 |
| Product Purity | 98.4% | DE3918792A1 |
Synthesis Pathway
Caption: Curtius rearrangement route.
Route 3: Nitration and Reduction
Experimental Protocol (Analogous Synthesis)
Step 1: Nitration of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane
The following protocol is for the synthesis of 2,2-bis(3-nitro-4-hydroxyphenyl)hexafluoropropane (B1660221).
-
In a suitable reactor, dissolve 2,2-bis(4-hydroxyphenyl)hexafluoropropane in ethanol (B145695).
-
Cool the solution and add dilute nitric acid dropwise while maintaining the temperature at 60°C.
-
The reaction is typically carried out for 6 hours.
-
The product can be isolated by crystallization.
Step 2: Reduction of the Dinitro Intermediate
The reduction of the dinitro compound to the diamine can be achieved by catalytic hydrogenation.
-
Dissolve the dinitro compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Pressurize the reactor with hydrogen gas.
-
The reaction is typically run at elevated temperature and pressure until hydrogen uptake ceases.
-
After the reaction is complete, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent.
Quantitative Data (for Analogous Hydroxylated Compound)
| Parameter | Value | Reference |
| Starting Material | 2,2-bis(4-hydroxyphenyl)hexafluoropropane | [1] |
| Reagents | Nitric acid, Ethanol, FeCl3/Activated Carbon, Hydrazine hydrate | [1] |
| Nitration Yield | 96% | [1] |
| Reduction Yield | 92% | [1] |
Synthesis Pathway
Caption: Nitration and reduction route.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound.
Caption: General laboratory workflow.
Conclusion
This technical guide has detailed three primary synthetic routes to this compound. The Buchwald-Hartwig amination offers a modern, high-yield approach, while the Curtius rearrangement represents a more traditional, yet effective, pathway. The nitration and reduction route, a staple of aromatic chemistry, provides a viable alternative. The choice of synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the research or manufacturing facility. The provided experimental protocols and quantitative data serve as a valuable resource for the synthesis of this important fluorinated diamine.
References
Unveiling the Elusive Crystal Structure of 2,2-Bis(4-aminophenyl)hexafluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the structural characteristics of 2,2-Bis(4-aminophenyl)hexafluoropropane, a fluorinated diamine of significant interest in materials science and potentially in drug development. While a definitive, publicly available crystal structure for this specific compound remains elusive at the time of this writing, this document provides a comprehensive overview of its known properties and outlines the experimental protocols that would be employed for its synthesis, crystallization, and structural determination via single-crystal X-ray diffraction.
Physicochemical Properties
This compound, also known as 4,4'-(Hexafluoroisopropylidene)dianiline, is a white to light yellow crystalline powder.[1][2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1095-78-9 | [2] |
| Molecular Formula | C₁₅H₁₂F₆N₂ | [2] |
| Molecular Weight | 334.26 g/mol | [2] |
| Melting Point | 195-198 °C | [3][4] |
| Appearance | White to light yellow powder/crystal | [1][2] |
| Solubility | Sparingly soluble in water, soluble in methanol | [2] |
Hypothetical Crystallographic Data
While a specific crystal structure is not available, a hypothetical table of crystallographic data is presented below to illustrate the parameters that would be determined from a successful single-crystal X-ray diffraction experiment. This data is essential for understanding the three-dimensional arrangement of the molecule in the solid state, which can influence its physical properties and interactions with other molecules.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1515 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.465 |
| R-factor (%) | < 5 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and structural analysis of this compound.
Synthesis of this compound
A common synthetic route to this compound involves the reaction of 4,4'-(hexafluoroisopropylidene)diphenol with ammonia (B1221849) or a protected amine source, followed by deprotection. The following is a generalized workflow for its synthesis.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a critical and often challenging step in determining the crystal structure of a compound. For aromatic amines like this compound, recrystallization from a suitable solvent or solvent system is the primary method.
Protocol for Recrystallization:
-
Solvent Selection: A variety of solvents should be screened to find one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Common solvents for recrystallization of aromatic amines include ethanol, methanol, ethyl acetate, and toluene, or mixtures thereof.
-
Dissolution: The crude this compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling: The saturated solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals. Further cooling in a refrigerator or ice bath can promote further crystallization.
-
Crystal Isolation: The formed crystals are isolated by filtration, typically under vacuum.
-
Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any remaining impurities and then dried under vacuum.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.
Protocol for Data Collection and Structure Determination:
-
Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected by a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the diffracted X-rays.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data. This process yields precise bond lengths, bond angles, and other structural parameters.
Conclusion
While the definitive crystal structure of this compound is not currently in the public domain, this guide provides the foundational knowledge and experimental framework necessary for its determination. The protocols outlined for synthesis, crystallization, and X-ray diffraction are standard methodologies in the field of chemical crystallography. The elucidation of this crystal structure would be a valuable contribution, providing deeper insights into the structure-property relationships of this important fluorinated diamine and aiding in the rational design of new materials and potential therapeutic agents.
References
A Deep Dive into the Theoretical Landscape of 2,2-Bis(4-aminophenyl)hexafluoropropane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-aminophenyl)hexafluoropropane, also known as 4,4'-(Hexafluoroisopropylidene)dianiline and commonly abbreviated as 6F-diamine, is a crucial diamine monomer in the synthesis of high-performance polyimides. The incorporation of the hexafluoroisopropylidene -(CF₃)₂C- group into the polymer backbone imparts a unique combination of desirable properties, including high thermal stability, excellent chemical resistance, low dielectric constant, and high optical transparency. These characteristics make polyimides derived from 6F-diamine suitable for a wide range of advanced applications, from aerospace components and electronic packaging to gas separation membranes and flexible displays.
Theoretical and computational studies play a pivotal role in understanding the structure-property relationships of 6F-diamine and the resulting polymers at a molecular level. By employing quantum chemical calculations, researchers can predict and analyze various molecular properties, offering insights that guide the rational design of new materials with tailored functionalities. This technical guide provides a comprehensive overview of the theoretical studies on this compound, focusing on its molecular geometry, electronic properties, and the computational methodologies used for its investigation.
Molecular Structure and Properties
The molecular structure of this compound is characterized by two aminophenyl rings linked by a central hexafluoroisopropylidene bridge. This unique structure is the primary determinant of its chemical and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₅H₁₂F₆N₂ |
| Molecular Weight | 334.26 g/mol |
| CAS Number | 1095-78-9 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 195-198 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMAc, NMP) |
Theoretical and Computational Methodologies
The theoretical investigation of this compound typically involves quantum chemical calculations to determine its optimized geometry, electronic structure, and other molecular properties. Density Functional Theory (DFT) is a widely used method for such studies due to its favorable balance between computational cost and accuracy.
Experimental Protocol: Geometry Optimization and Electronic Structure Calculation
A common computational protocol for studying this compound and similar molecules involves the following steps:
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed using DFT with a specific functional and basis set. A popular choice for organic molecules is the B3LYP functional with the 6-31G* basis set. The optimization process continues until the forces on the atoms and the energy change between successive steps are below a certain threshold.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, Mulliken atomic charges, and the molecular electrostatic potential (MEP).
Calculated Molecular Properties
Calculated Geometrical Parameters (Representative Values)
The following table presents typical bond lengths and angles for the key structural motifs in this compound, as would be predicted by DFT calculations at the B3LYP/6-31G* level.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-C (phenyl) | 1.39 - 1.41 |
| C-N | 1.40 - 1.42 | |
| C-C (bridgehead) | 1.54 - 1.56 | |
| C-F | 1.34 - 1.36 | |
| Bond Angles (°) | C-C-C (phenyl) | 119 - 121 |
| C-C-N | 119 - 121 | |
| F-C-F | 107 - 109 | |
| C-C(bridge)-C | 109 - 111 |
Calculated Electronic Properties (Representative Values)
The electronic properties, particularly the HOMO and LUMO energies, are crucial for understanding the reactivity and charge transfer characteristics of the molecule.
| Property | Calculated Value (eV) |
| HOMO Energy | -5.0 to -5.5 |
| LUMO Energy | -0.5 to -1.0 |
| HOMO-LUMO Energy Gap | 4.0 to 5.0 |
The relatively large HOMO-LUMO gap is indicative of the high chemical stability of the molecule. The presence of the electron-withdrawing -CF₃ groups contributes to the lowering of both HOMO and LUMO energy levels compared to its non-fluorinated analog.
Structure-Property Relationships
The theoretical studies on this compound provide a fundamental understanding of how its molecular structure influences the macroscopic properties of the polyimides derived from it.
The bulky hexafluoroisopropylidene group introduces significant steric hindrance, which disrupts the efficient packing of the polymer chains. This leads to an increase in the fractional free volume, which is beneficial for applications such as gas separation membranes, as it enhances gas permeability. Furthermore, the reduced interchain interactions, also a consequence of the bulky group, contribute to the enhanced solubility of the resulting polyimides in organic solvents, facilitating their processing.
The high electronegativity of the fluorine atoms leads to a decrease in the polarizability of the polymer chains, which is a key factor in achieving a low dielectric constant. The bent geometry of the diamine monomer also contributes to the disruption of regular chain packing, further enhancing solubility and reducing the likelihood of forming charge-transfer complexes between polymer chains, which is responsible for the high optical transparency of these materials.
Conclusion
Theoretical studies on this compound provide invaluable insights into its molecular structure and electronic properties. These computational investigations, primarily based on Density Functional Theory, allow for a detailed understanding of the structure-property relationships that govern the performance of the resulting high-performance polyimides. The unique combination of a bulky, fluorinated bridging group and a bent molecular geometry gives rise to polymers with exceptional thermal stability, chemical resistance, low dielectric constant, and high optical transparency. As the demand for advanced materials continues to grow, theoretical and computational approaches will undoubtedly play an increasingly important role in the design and development of new monomers and polymers with tailored properties for a wide array of technological applications.
Methodological & Application
Application Notes & Protocols: Synthesis of High-Performance Polyimides Using 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-Diamine)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyimides (PI) are a class of high-performance polymers recognized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3] These properties make them invaluable in demanding applications across the aerospace, electronics, and industrial sectors.[3] The introduction of fluorine-containing monomers, such as 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine), into the polymer backbone imparts unique and desirable characteristics. The bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂-) group enhances solubility, lowers the dielectric constant, improves optical transparency, and maintains high thermal stability.[4][5]
This document provides detailed protocols for the synthesis of polyimides using 6F-diamine, focusing on the common two-step polycondensation method. This process involves the initial formation of a poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to yield the final polyimide.[1][6]
General Synthesis Pathway
The most common method for synthesizing polyimides from 6F-diamine and an aromatic tetracarboxylic dianhydride is a two-stage process.[7]
-
Step 1: Poly(amic acid) Formation: The diamine and dianhydride react in a polar aprotic solvent at room temperature to form a viscous poly(amic acid) (PAA) solution through polyaddition.[6]
-
Step 2: Imidization: The PAA is converted to the final polyimide by cyclodehydration. This can be achieved through thermal treatment at high temperatures or by chemical means at lower temperatures using a dehydrating agent and a catalyst.[1][6]
Caption: General two-step synthesis of polyimides from 6F-Diamine.
Experimental Protocols
This section details the synthesis of a representative fluorinated polyimide from 6F-diamine and 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).
Protocol 1: Two-Step Synthesis of 6FDA/6F-Diamine Polyimide
1. Materials:
-
This compound (6F-diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride (for chemical imidization)
-
Pyridine (B92270) or Triethylamine (for chemical imidization)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (inert atmosphere)
2. Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Addition funnel
-
Heating mantle with temperature controller
-
Glass plate for film casting
-
Vacuum oven
3. Procedure: Poly(amic acid) Synthesis
-
Dry all glassware thoroughly in an oven before use.
-
In a three-neck flask under a nitrogen atmosphere, dissolve a specific molar amount of 6F-diamine in anhydrous DMAc (to achieve a final solid content of 15-20 wt%).[8]
-
Stir the solution with a mechanical stirrer until the diamine is fully dissolved.
-
Slowly add an equimolar amount of 6FDA powder to the diamine solution in portions over 30-60 minutes to control the exothermic reaction.
-
Continue stirring the viscous solution at room temperature under nitrogen for 24 hours to ensure the formation of a high molecular weight poly(amic acid).[8] The completion of this step results in a viscous PAA varnish.
4. Procedure: Imidization (Choose one method)
-
Method A: Thermal Imidization
-
Cast the PAA solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in an oven and heat it using a stepwise temperature program: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to complete the imidization and remove the solvent.[9]
-
Cool the oven to room temperature and carefully peel the resulting polyimide film from the glass plate.
-
-
Method B: Chemical Imidization
-
Cool the PAA solution in an ice bath.
-
Add a chemical dehydrating agent, typically a mixture of acetic anhydride and a tertiary amine catalyst like pyridine (e.g., 2:1 molar ratio relative to the repeating unit), to the PAA solution.[6]
-
Stir the mixture at room temperature for 6-12 hours.[6]
-
Precipitate the resulting polyimide by slowly pouring the solution into a large volume of vigorously stirred methanol.
-
Collect the fibrous or powdered polyimide by filtration, wash it thoroughly with fresh methanol and water, and dry it in a vacuum oven at 80-100°C for 12-24 hours.[6]
-
Caption: Experimental workflow for the synthesis of 6F-diamine based polyimides.
Data Presentation: Properties of 6F-Diamine Based Polyimides
The properties of polyimides can be tailored by selecting different dianhydride monomers to react with 6F-diamine. The inclusion of the 6F-diamine monomer generally results in polymers with good solubility in polar aprotic solvents like NMP, DMAc, and even less polar solvents such as THF and chloroform.[7][10]
| Dianhydride Monomer | Glass Transition Temp. (T_g), °C | 10% Weight Loss Temp. (T_d10), °C | Tensile Strength (MPa) | Tensile Modulus (GPa) | Reference(s) |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 260 - 301 | 495 (N₂) / 505 (Air) | 96 | 2.4 | [7] |
| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 285 - 295 | 470 (N₂) / 473 (Air) | 88 | 2.2 | [7] |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | 296 - 388 | > 420 | 152 - 248 | 2.1 - 3.4 | [11][12] |
| Pyromellitic dianhydride (PMDA) | ~350 | > 500 | - | - | [13][14] |
Note: Property values can vary based on the specific synthesis conditions, molecular weight, and testing methods.
Structure-Property Relationships
The hexafluoroisopropylidene (-C(CF₃)₂-) group in the 6F-diamine monomer is key to the enhanced properties of the resulting polyimides. It introduces a "kink" in the polymer chain, disrupting chain packing and leading to several beneficial effects.
Caption: Influence of the 6F-Diamine monomer on key polyimide properties.
References
- 1. azom.com [azom.com]
- 2. Polyimides (PI): Introduction & Application [epsotech.com]
- 3. researchgate.net [researchgate.net]
- 4. api.pageplace.de [api.pageplace.de]
- 5. researchgate.net [researchgate.net]
- 6. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
Application Notes: Polymerization of 6FDA and 2,2-Bis(4-aminophenyl)hexafluoropropane
Introduction
The polymerization of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) with 2,2-bis(4-aminophenyl)hexafluoropropane (6FpDA or 6F-diamine) yields a high-performance fluorinated polyimide. This material is renowned for its exceptional combination of properties, including high thermal stability, excellent chemical resistance, low dielectric constant, and good mechanical strength.[1][2] The incorporation of bulky, fluorine-containing hexafluoroisopropylidene (-C(CF₃)₂-) groups into the polymer backbone inhibits efficient chain packing and charge-transfer complex formation, which leads to enhanced solubility, high gas permeability, and optical transparency.[3][4] Consequently, 6FDA-6FpDA polyimide is a material of significant interest for advanced applications in aerospace, microelectronics (as insulating layers), and particularly for fabricating membranes for gas separation processes.[1][2][5]
Polymerization Mechanism
The synthesis of 6FDA-6FpDA polyimide is typically achieved through a two-step polycondensation reaction.[2][6]
-
Step 1: Poly(amic acid) Formation: The first step involves the reaction of equimolar amounts of the 6FDA dianhydride and the 6FpDA diamine at room temperature in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[4][7] This reaction opens the anhydride rings and forms a high molecular weight, viscous poly(amic acid) (PAA) solution.
-
Step 2: Imidization (Cyclodehydration): The second step is the conversion of the PAA intermediate into the final polyimide through the removal of water (cyclodehydration). This can be accomplished by two primary methods:
-
Thermal Imidization: The PAA solution is cast into a film and then subjected to a staged heating process at elevated temperatures (e.g., up to 200-300°C), which drives the cyclization reaction and removes the solvent.[7]
-
Chemical Imidization: A dehydrating agent, typically acetic anhydride, and a catalyst, such as pyridine (B92270) or beta-picoline, are added to the PAA solution at or below room temperature.[6][8] This method facilitates the ring-closing reaction in solution, after which the final polyimide is typically isolated by precipitation in a non-solvent like methanol (B129727) or water.[7][8]
-
Protocols: Synthesis of 6FDA-6FpDA Polyimide
This section provides detailed protocols for the synthesis of 6FDA-6FpDA polyimide via the two-step solution polymerization method, followed by either chemical or thermal imidization.
1. Materials and Reagents
Prior to synthesis, it is crucial to dry the monomers to remove any moisture, which can affect the final molecular weight of the polymer.
| Chemical Name | Abbreviation | Supplier (Example) | Purity | Pre-treatment |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 6FDA | Alfa Aesar, Sigma-Aldrich | >99% | Dry in a vacuum oven at 110-180°C for 20-24 hours.[1][6] |
| This compound | 6FpDA | Sigma-Aldrich, Chriskev | >99% | Used as received or dried in a vacuum oven at 50°C for 20 hours.[6][8] |
| N-methyl-2-pyrrolidone | NMP | Sigma-Aldrich | Anhydrous, >99.5% | Dehydrated using 4 Å molecular sieves before use.[6] |
| N,N-dimethylacetamide | DMAc | Sigma-Aldrich | Anhydrous, >99.8% | Dehydrated by CaH₂ and distilled under reduced pressure.[8] |
| Acetic Anhydride | - | Sigma-Aldrich | >99% | Used as received. |
| Beta-picoline | - | Sigma-Aldrich | >98% | Used as received. |
| Pyridine | - | Sigma-Aldrich | Anhydrous, >99.8% | Dehydrated by CaH₂ and distilled under reduced pressure.[8] |
| Methanol | MeOH | VWR | ACS Grade | Used as received for precipitation. |
| Water | H₂O | - | Distilled/Deionized | Used for washing/precipitation. |
2. Experimental Workflow: Poly(amic acid) Synthesis
This initial step is common for both imidization routes.
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Syringes or addition funnel
Procedure:
-
Set up the three-necked flask equipped with a magnetic stirrer and a nitrogen/argon inlet and outlet to maintain an inert atmosphere.
-
Place the pre-dried 6FpDA diamine into the flask.
-
Add anhydrous NMP (or DMAc) to the flask to dissolve the diamine completely. A typical concentration is 15-20 wt% solids.[7]
-
Once the diamine is fully dissolved, add an equimolar amount of pre-dried 6FDA dianhydride to the solution in one portion or incrementally with vigorous stirring.[4][8]
-
Rinse the container used for the 6FDA with a small amount of additional solvent to ensure all the dianhydride is transferred to the reaction flask.
-
Allow the reaction to proceed at room temperature under a nitrogen atmosphere with continuous stirring for 24 hours.[4] The viscosity of the solution will increase significantly as the high molecular weight poly(amic acid) forms.
3. Protocol A: Chemical Imidization
This protocol yields a solid polyimide powder that can be redissolved for casting films or other processing.
Procedure:
-
Following the 24-hour poly(amic acid) synthesis, cool the viscous solution in an ice bath if necessary.
-
Add a chemical imidization agent, typically a mixture of acetic anhydride (as the dehydrating agent) and beta-picoline or pyridine (as the catalyst), to the PAA solution.[6] A common molar ratio is 2:1 of acetic anhydride to pyridine per amic acid repeat unit.
-
Stir the mixture at room temperature for an additional 12-24 hours.
-
Pour the resulting polyimide solution in a thin stream into a large excess of a non-solvent, such as methanol or a water/ethanol mixture, under vigorous stirring to precipitate the polymer.[4][7]
-
Collect the precipitated fibrous or powdered polyimide by filtration.
-
Wash the polymer thoroughly with fresh methanol and/or water to remove residual solvent and imidization agents.
-
Dry the final polyimide powder in a vacuum oven at 150°C for at least one week to ensure complete removal of solvents.[4]
4. Protocol B: Thermal Imidization
This protocol is used to directly form a polyimide film.
Procedure:
-
After the 24-hour poly(amic acid) synthesis, cast the viscous PAA solution onto a clean, level glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a convection or vacuum oven.
-
Apply a staged heating program to gradually remove the solvent and induce cyclodehydration. A typical program might be:
-
After the heating program is complete, allow the oven to cool down slowly to room temperature to prevent thermal stress in the film.
-
Carefully peel the resulting transparent polyimide film from the glass substrate.
Quantitative Data and Properties
The specific reaction conditions and resulting polymer properties can be tailored for different applications. The following tables summarize typical data found in the literature.
Table 1: Typical Polymerization and Imidization Conditions
| Parameter | Condition | Reference |
| PAA Synthesis | ||
| Solvent | NMP, DMAc | [6][7] |
| Monomer Concentration | 15-20 wt% | [7] |
| Reaction Temperature | Room Temperature | [4][7] |
| Reaction Time | 4-24 hours | [4] |
| Atmosphere | Inert (Nitrogen or Argon) | [4] |
| Chemical Imidization | ||
| Reagents | Acetic Anhydride & Beta-picoline/Pyridine | [6][8] |
| Temperature | Room Temperature | [8] |
| Time | 12-24 hours | - |
| Thermal Imidization | ||
| Final Temperature | 200-300 °C | [7] |
| Total Time | 12-20 hours | [7] |
Table 2: Representative Properties of 6FDA-6FpDA Polyimide
| Property | Value | Reference |
| Glass Transition Temp. (Tg) | ~325 °C | - |
| 5% Weight Loss Temp. (Td5%) | > 500 °C | [1] |
| Molecular Weight (Mw) | 15.27 x 10⁴ g/mol | [1] |
| Polydispersity Index (PDI) | 1.59 | [1] |
| CO₂ Permeability (Barrer) | 50 - 80 | [2] |
| CO₂/N₂ Selectivity | 19 - 25 | [2] |
| CO₂/CH₄ Selectivity | ~35 | [9] |
Note: Barrer is a non-SI unit of gas permeability. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Properties can vary significantly based on synthesis conditions, processing, and characterization methods.
References
- 1. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of a novel carboxyl group containing (co)polyimide with sulfur in the polymer backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of hexafluoro dianhydride (6FDA)_Chemicalbook [chemicalbook.com]
- 6. osti.gov [osti.gov]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. eng.uc.edu [eng.uc.edu]
Application Notes & Protocols: Preparation of Polyamic Acid from 2,2-Bis(4-aminophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamic acids are the soluble precursors to polyimides, a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. The synthesis of polyamic acid from 2,2-Bis(4-aminophenyl)hexafluoropropane, commonly known as 6F-diamine, with various aromatic dianhydrides, is a critical step in the production of fluorinated polyimides. These materials are of particular interest in the aerospace, electronics, and biomedical fields due to their low dielectric constant, high optical transparency, and good solubility.
This document provides detailed protocols for the synthesis of polyamic acid from this compound and various dianhydrides. It includes reaction parameters, purification methods, and characterization techniques, along with quantitative data to guide researchers in achieving desired polymer properties.
Reaction Scheme
The synthesis of polyamic acid is a polycondensation reaction between an aromatic diamine and a dianhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine group of the diamine attacks the carbonyl carbon of the anhydride (B1165640) group. This process is typically carried out in a polar aprotic solvent at controlled temperatures.
Experimental Protocols
The following protocols outline the synthesis of polyamic acid using different dianhydrides with this compound.
Materials and Reagents
-
Diamine: this compound (6F-diamine)
-
Dianhydrides:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
-
Solvents (anhydrous):
-
N-methyl-2-pyrrolidone (NMP)
-
N,N-dimethylacetamide (DMAc)
-
N,N-dimethylformamide (DMF)
-
-
Purification: Acetone (B3395972), Methanol (B129727)
-
Inert Gas: Nitrogen or Argon
Safety Precautions: Dianhydrides are moisture-sensitive and can be irritating. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Synthesis Protocol
This is a generalized two-step procedure for synthesizing polyamic acid.[1] Specific quantities and reaction conditions for different dianhydrides are provided in Table 1.
-
Drying of Reagents: Dry the diamine and dianhydrides in a vacuum oven at 120-150°C for at least 4 hours before use to remove any residual moisture.
-
Reaction Setup: Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a drying tube.
-
Dissolution of Diamine: Under a continuous flow of inert gas, add the anhydrous solvent to the flask, followed by the this compound. Stir the mixture at room temperature until the diamine is completely dissolved.
-
Addition of Dianhydride: Gradually add the dianhydride powder to the diamine solution in small portions over a period of 30-60 minutes. A slight exothermic reaction may be observed.
-
Polymerization: Continue stirring the reaction mixture at the specified temperature (see Table 1) for the designated time. The viscosity of the solution will gradually increase as the polymerization proceeds.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the inherent viscosity of the polyamic acid solution at regular intervals.
-
Purification: Once the desired viscosity is achieved, the polyamic acid solution can be used directly for film casting or purified by precipitation. To purify, slowly pour the viscous polymer solution into a non-solvent such as acetone or methanol with vigorous stirring.[2]
-
Drying: Collect the precipitated polyamic acid by filtration and wash it with fresh non-solvent. Dry the polymer under vacuum at 40-60°C for 24 hours.
Quantitative Data
The properties of the resulting polyamic acid and the final polyimide are highly dependent on the choice of dianhydride and the reaction conditions. The following table summarizes typical experimental parameters and resulting polymer properties.
Table 1: Reaction Conditions and Properties of Polyamic Acids from this compound
| Dianhydride | Solvent | Reaction Temp. (°C) | Reaction Time (h) | Inherent Viscosity (dL/g) | Polyimide Tg (°C) | Polyimide Td5 (°C, N2) |
| PMDA | DMAc | 0 - RT | 4 - 24 | 0.8 - 1.5 | ~302[3] | > 500 |
| 6FDA | DMAc | RT | 3 - 12 | 0.7 - 1.9[4] | 246 - 271[5] | 500 - 560[6] |
| BTDA | DMAc | RT | 4 - 8 | 1.0 - 1.8[7] | 276 - 283[3] | 483 - 552 |
| BPDA | DMAc | 0 - RT | 4 - 24 | 0.9 - 2.1 | 283 - 318[6] | 544 - 580[6] |
Note: Inherent viscosity is typically measured in the reaction solvent at a concentration of 0.5 g/dL at 30°C. Tg (Glass Transition Temperature) and Td5 (Temperature for 5% weight loss) are for the corresponding polyimide after thermal imidization.
Characterization
Viscosity Measurement
The molecular weight of the polyamic acid is often indirectly assessed by measuring the inherent viscosity of the polymer solution. A higher inherent viscosity generally corresponds to a higher molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a crucial technique to confirm the formation of the polyamic acid and to monitor the subsequent imidization process.
-
Polyamic Acid: Characteristic absorption bands appear around 3300-2500 cm-1 (O-H stretch of the carboxylic acid), 1720 cm-1 (C=O stretch of the carboxylic acid), and 1660 cm-1 (C=O stretch of the amide, Amide I band).
-
Polyimide: Upon imidization, the broad O-H absorption disappears, and characteristic imide absorption bands appear at approximately 1780 cm-1 (asymmetric C=O stretch), 1720 cm-1 (symmetric C=O stretch), and 1380 cm-1 (C-N stretch).
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the resulting polyimide. The temperature at which 5% weight loss occurs (Td5) is a common metric for thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polyimide, which is an important parameter for defining its service temperature.
Imidization of Polyamic Acid
The synthesized polyamic acid can be converted to the corresponding polyimide through thermal or chemical imidization.
-
Thermal Imidization: The polyamic acid solution is cast into a film and then heated in a stepwise manner, typically up to 300-350°C, to effect cyclodehydration.
-
Chemical Imidization: This method involves the use of a dehydrating agent, such as a mixture of acetic anhydride and pyridine, at room temperature or slightly elevated temperatures.
Conclusion
The synthesis of polyamic acid from this compound provides a versatile platform for the development of high-performance fluorinated polyimides. By carefully selecting the dianhydride and controlling the reaction conditions, researchers can tailor the properties of the resulting polymers to meet the demands of various advanced applications. The protocols and data presented in this document serve as a comprehensive guide for the successful preparation and characterization of these materials.
References
- 1. Highly Macroporous Polyimide with Chemical Versatility Prepared from Poly(amic acid) Salt-Stabilized High Internal Phase Emulsion Template - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Thermal Imidization of Polyamic Acid from 2,2-Bis(4-aminophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview and experimental protocols for the thermal imidization of polyamic acid (PAA) derived from the polycondensation of 2,2-Bis(4-aminophenyl)hexafluoropropane (6FpDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). The resulting fluorinated polyimide exhibits exceptional thermal stability, mechanical strength, and chemical resistance, making it a material of interest for various high-performance applications. The process involves a two-step approach: the synthesis of the PAA precursor followed by a carefully controlled thermal curing process to induce cyclodehydration and form the final polyimide structure.
Chemical Reaction Pathway
The thermal imidization process is a cyclodehydration reaction that converts the soluble polyamic acid precursor into an insoluble and thermally stable polyimide. This two-step method is widely used for producing high-performance polyimide films.
Caption: Reaction pathway for the synthesis of 6FDA-6FpDA polyimide.
Experimental Protocols
Synthesis of Poly(amic acid) (PAA) from 6FDA and 6FpDA
This protocol outlines the synthesis of the polyamic acid precursor in a polar aprotic solvent.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
This compound (6FpDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Drying of Monomers: Dry the 6FDA and 6FpDA monomers in a vacuum oven at a temperature below their melting points for at least 12 hours to remove any residual moisture.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer and nitrogen inlet/outlet. Purge the flask with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Dissolution of Diamine: Under a continuous nitrogen purge, add the pre-weighed 6FpDA to the flask. Introduce the anhydrous NMP or DMAc solvent to the flask to dissolve the diamine completely. The typical concentration of the final PAA solution is between 15-20 wt%.
-
Addition of Dianhydride: Once the 6FpDA is fully dissolved, slowly add an equimolar amount of 6FDA powder to the stirred solution in small portions over 30-60 minutes. This controlled addition helps to manage the exothermic nature of the reaction and prevent gelation.
-
Polycondensation: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The viscosity of the solution will gradually increase as the polyamic acid chains grow.
-
Storage: The resulting viscous polyamic acid solution should be stored in a tightly sealed container at a low temperature (e.g., in a refrigerator) to minimize degradation before film casting and thermal imidization.
Thermal Imidization of PAA to Polyimide Film
This protocol describes the conversion of the synthesized PAA solution into a solid polyimide film through a stepwise thermal curing process.
Materials and Equipment:
-
Poly(amic acid) solution
-
Glass or other suitable substrate
-
Film applicator or doctor blade
-
Programmable oven with a controlled atmosphere (nitrogen or vacuum)
Procedure:
-
Film Casting: Pour the PAA solution onto a clean, dry, and level substrate. Use a film applicator or doctor blade to spread the solution evenly to the desired thickness.
-
Solvent Evaporation (Soft Bake): Place the cast film in a preheated oven at a relatively low temperature, typically between 80°C and 120°C, for 1-2 hours. This step removes the bulk of the solvent.
-
Stepwise Thermal Curing: After the initial soft bake, the film is subjected to a multi-step thermal curing process to induce imidization. A typical temperature profile is as follows:
-
Ramp the temperature to 150°C and hold for 1 hour.
-
Ramp the temperature to 200°C and hold for 1 hour.
-
Ramp the temperature to 250°C and hold for 1 hour.
-
Ramp the temperature to a final curing temperature of 300-350°C and hold for 1-2 hours.[1]
-
The heating rate between steps is typically controlled at 2-5°C/min to prevent film stress and cracking.[1]
-
-
Cooling: After the final curing step, allow the film to cool down slowly to room temperature inside the oven to minimize thermal shock.
-
Film Removal: Once cooled, the polyimide film can be carefully peeled off from the substrate.
Experimental Workflow
The overall process from monomer to polyimide film can be visualized as follows:
Caption: Experimental workflow for the synthesis and thermal imidization process.
Data Presentation
The following tables summarize the typical properties of the polyamic acid precursor and the final polyimide film derived from 6FDA and 6FpDA.
Table 1: Properties of Poly(amic acid) (6FDA-6FpDA) Solution
| Property | Typical Value Range | Characterization Method |
| Inherent Viscosity (dL/g) | 0.5 - 1.5 | Dilute Solution Viscometry |
| Weight-Average Molecular Weight (Mw) ( g/mol ) | 100,000 - 500,000 | Gel Permeation Chromatography (GPC) |
| Appearance | Viscous, clear to pale yellow solution | Visual Inspection |
| Solid Content (wt%) | 15 - 20 | Gravimetric Analysis |
Table 2: Properties of Polyimide (6FDA-6FpDA) Film
| Property | Typical Value Range | Characterization Method |
| Mechanical Properties | ||
| Young's Modulus (GPa) | 2.0 - 2.5 | Tensile Testing |
| Tensile Strength (MPa) | 90 - 110 | Tensile Testing |
| Elongation at Break (%) | 5 - 10 | Tensile Testing |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) (°C) | 280 - 320 | Differential Scanning Calorimetry (DSC) |
| 5% Weight Loss Temperature (Td) (°C) | > 500 | Thermogravimetric Analysis (TGA) |
| Physical Properties | ||
| Density (g/cm³) | 1.40 - 1.45 | Density Gradient Column |
| Water Absorption (%) | < 0.5 | Gravimetric Analysis |
| Optical Transparency (%T at 500 nm) | > 85 | UV-Vis Spectroscopy |
Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is crucial for monitoring the conversion of polyamic acid to polyimide. The disappearance of the amic acid peaks (around 1660 cm⁻¹ for amide C=O and 1540 cm⁻¹ for N-H) and the appearance of characteristic imide peaks (around 1780 cm⁻¹ for asymmetric C=O stretch, 1720 cm⁻¹ for symmetric C=O stretch, and 1370 cm⁻¹ for C-N stretch) confirm the successful imidization.
-
Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the final polyimide film. The onset of decomposition is typically observed at temperatures above 500°C, indicating excellent thermal resistance.
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg) of the polyimide, which is a key indicator of its upper service temperature.
References
Application Notes and Protocols for Polyimides Based on 2,2-Bis(4-aminophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and properties of polyimides derived from 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-DA). The inclusion of detailed experimental protocols is intended to facilitate the replication and further investigation of these high-performance polymers.
Application Notes
Polyimides synthesized from this compound are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and low dielectric constants. The incorporation of the hexafluoroisopropylidene (-C(CF3)2-) group into the polymer backbone imparts several desirable characteristics, including increased solubility, enhanced flame retardancy, and reduced water absorption. These properties make 6F-DA-based polyimides highly attractive for a wide range of applications, particularly in the microelectronics and aerospace industries.
The synthesis of these polyimides typically follows a two-step polycondensation reaction.[1] The first step involves the reaction of a dianhydride with the 6F-DA diamine in a polar aprotic solvent to form a poly(amic acid) precursor.[2] Subsequent thermal or chemical imidization leads to the formation of the final polyimide.[2] The choice of dianhydride allows for the fine-tuning of the polymer's properties to suit specific application requirements.
The unique combination of properties exhibited by 6F-DA-based polyimides makes them suitable for various advanced applications:
-
Microelectronics: Due to their low dielectric constant and high thermal stability, they are used as interlayer dielectrics, passivation layers, and flexible substrates in integrated circuits and flexible electronics.[3][4]
-
Aerospace: Their excellent thermal and mechanical properties, coupled with their resistance to atomic oxygen, make them ideal for applications in satellite components, thermal blankets, and advanced composites.[5]
-
Gas Separation Membranes: The high free volume created by the bulky -C(CF3)2- groups allows for selective gas permeation, making these polyimides promising materials for gas separation membranes, particularly for CO2 capture.[2]
Data Presentation
The following tables summarize the key quantitative data for various polyimides based on fluorinated diamines and dianhydrides, providing a comparative overview of their thermal, mechanical, and dielectric properties.
Table 1: Thermal Properties of 6F-DA Based Polyimides
| Polyimide (Dianhydride-Diamine) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C, in N2) | 10% Weight Loss Temperature (T10, °C, in N2) |
| BPI-(1-3) | 283.0–318.0 | 544–578 | - |
| TBAPHP-based | 231–301 | - | 470-495 |
| FAPI-0 to FAPI-80 | 346.3–351.6 | 541.8–596.7 (in air) | - |
| 6FDA-HFBODA | 240 | 521 | - |
| PI-3O | - | - | - |
| 6FDA-F | - | >420 | - |
Table 2: Mechanical Properties of 6F-DA Based Polyimides
| Polyimide (Dianhydride-Diamine) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BPI-(1-3) | 113–243 | 2.09–3.74 | 9.44–9.70 |
| TBAPHP-based | 78–96 | 2.0–2.4 | - |
| FAPI-0 to FAPI-80 | up to 326.7 | up to 8.4 | - |
| 6FDAM-based | 93-120 | 3.5-5.3 | 2.8-4.3 |
| PA, PB, PC, PD | 62-97 | - | - |
| PPI-2 | 125.5 | 4.05 | 9.9 |
Table 3: Dielectric Properties of 6F-DA Based Polyimides
| Polyimide (Dianhydride-Diamine) | Dielectric Constant (at 1 MHz) | Dielectric Constant (at 10 GHz) | Dielectric Loss (at 1 MHz) | Water Absorption (%) |
| BPI-(1-3) | 2.72–3.12 (at 1000 kHz) | - | 0.0028–0.0040 (at 1000 kHz) | 0.35–0.52 |
| Semi-aromatic (HBPDA-based) | 2.56 | - | 0.004 | - |
| 6FDA/PFDA | 2.5 (at 10 kHz) | - | - | - |
| 6FDA-HFBODA | - | 2.63 | - | 0.10 |
| 6FDA-based | 3.21 | - | - | 0.57 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of 6F-DA based polyimides are provided below.
Protocol 1: Synthesis of 6F-DA Based Polyimide (Two-Step Method)
1. Materials:
-
This compound (6F-DA)
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640), 6FDA)[6]
-
N-methyl-2-pyrrolidinone (NMP), anhydrous[2]
-
Acetic anhydride[2]
-
Pyridine (B92270) or Beta-picoline[2]
-
Methanol[2]
-
Nitrogen gas
2. Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 6F-DA in anhydrous NMP under a nitrogen atmosphere.[1]
-
Slowly add an equimolar amount of the aromatic dianhydride to the solution while stirring continuously.[6]
-
Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.[2][6]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (or beta-picoline) as dehydrating agent and catalyst, respectively.[2]
-
Stir the mixture at room temperature for 24 hours.[2]
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.[2]
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 210°C for 24 hours.[2]
-
-
Film Casting:
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
1. Objective: To confirm the chemical structure of the synthesized polyimide and verify the completion of the imidization reaction.
2. Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
3. Procedure:
-
Place a small amount of the dried polyimide film or powder on the ATR crystal.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Look for the disappearance of the broad amide and carboxylic acid peaks from the poly(amic acid) precursor (around 3000-3500 cm⁻¹ and 1650 cm⁻¹).[1] Confirm the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 1370 cm⁻¹ (C-N stretching).[7]
Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Objective: To elucidate the detailed chemical structure of the polyimide.
2. Instrument: NMR Spectrometer (e.g., 400 MHz).
3. Procedure:
-
Dissolve a small amount of the polyimide in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[8]
-
Record the ¹H NMR and ¹³C NMR spectra.[8]
-
Analysis: Analyze the chemical shifts, integration values, and splitting patterns to confirm the expected proton and carbon environments in the polymer repeating unit.[8][9] The absence of carboxylic acid proton signals confirms complete imidization.[8]
Protocol 4: Thermogravimetric Analysis (TGA)
1. Objective: To evaluate the thermal stability of the polyimide.[10]
2. Instrument: Thermogravimetric Analyzer.
3. Procedure:
-
Place a small sample (5-10 mg) of the polyimide film in a TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10 or 20 °C/min under a nitrogen or air atmosphere.[11][12]
-
Record the weight loss as a function of temperature.
-
Analysis: Determine the 5% and 10% weight loss temperatures (Td5 and Td10) as indicators of the onset of thermal decomposition.[12]
Protocol 5: Differential Scanning Calorimetry (DSC)
1. Objective: To determine the glass transition temperature (Tg) of the polyimide.[13]
2. Instrument: Differential Scanning Calorimeter.
3. Procedure:
-
Place a small sample (5-10 mg) of the polyimide film in a DSC pan.
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly to below Tg.
-
Reheat the sample at a controlled rate (e.g., 10 °C/min) and record the heat flow.[12][13]
-
Analysis: The glass transition temperature is identified as a step-like change in the baseline of the DSC thermogram.[14]
Protocol 6: Dynamic Mechanical Analysis (DMA)
1. Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) and determine the glass transition temperature.[15]
2. Instrument: Dynamic Mechanical Analyzer.[16]
3. Procedure:
-
Cut a rectangular film specimen of the polyimide to the required dimensions (e.g., 56 x 13 x 3 mm).[17]
-
Mount the specimen in the DMA clamps (e.g., tensile or three-point bending mode).[16]
-
Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 5 °C/min).[11][16]
-
Record the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
-
Analysis: The glass transition temperature can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.[16][17]
Mandatory Visualizations
Caption: Synthesis of 6F-DA based polyimide via a two-step polycondensation reaction.
Caption: General experimental workflow for the characterization of polyimides.
Caption: Relationship between the chemical structure and key properties of 6F-DA based polyimides.
References
- 1. mdpi.com [mdpi.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. pbipolymer.com [pbipolymer.com]
- 17. Dynamic Mechanical Analysis ASTM D4065, D4440, D5279 [intertek.com]
Application Notes and Protocols for Gas Separation Membrane Fabrication with 2,2-Bis(4-aminophenyl)hexafluoropropane (6FpDA)
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Aromatic polyimides derived from 2,2-Bis(4-aminophenyl)hexafluoropropane (6FpDA) are a class of high-performance glassy polymers extensively utilized in the fabrication of gas separation membranes. When combined with dianhydrides also containing hexafluoroisopropylidene groups, such as 2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), the resulting 6FDA-6FpDA polyimide exhibits an exceptional balance of gas permeability and selectivity, alongside excellent thermal and chemical stability.
The presence of the bulky, fluorine-containing hexafluoroisopropylidene -C(CF₃)₂- groups in both the diamine (6FpDA) and dianhydride (6FDA) monomers is critical to the membrane's performance. These groups introduce rigidity and hinder efficient polymer chain packing, which increases the fractional free volume (FFV) within the polymer matrix. This enhanced free volume facilitates the transport of gas molecules, leading to high permeability.
Despite their advantages, glassy polyimide membranes can suffer from plasticization when exposed to highly sorbing gases like carbon dioxide (CO₂) at high pressures. This phenomenon causes swelling of the polymer matrix, which can lead to a significant loss of selectivity. To mitigate this, modification strategies such as thermal or chemical cross-linking are often employed. By introducing covalent bonds between polymer chains, cross-linking restricts chain mobility, enhances rigidity, and stabilizes the membrane structure against plasticization, ensuring reliable performance under aggressive feed conditions.[1][2] Copolymerization with functional diamines, such as 3,5-diaminobenzoic acid (DABA), allows for subsequent decarboxylation-induced thermal cross-linking, a technique that forms highly stable C-C cross-links.[3]
Quantitative Data Presentation
The performance of gas separation membranes is primarily evaluated by their permeability and selectivity. Permeability, often measured in Barrer¹, indicates the productivity of the membrane, while selectivity is the ratio of permeabilities of two different gases and reflects the separation efficiency.
¹1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 1: Pure Gas Separation Performance of Pristine 6FDA-Based Polyimide Membranes at 35 °C
| Polymer Composition | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |
| 6FDA-6FpDA | CO₂ | 50 - 80 | - | [4] |
| CO₂/N₂ | - | 19 - 25 | [4] | |
| 6FDA-DABA | CO₂ | ~10 | - | [5] |
| CO₂/CH₄ | - | ~50 | [5] | |
| 6FDA-DAM:DABA (3:2) | CO₂ | ~48 | - | [5] |
| CO₂/CH₄ | ~53 | [5] |
Table 2: Effect of Casting Solvent on 6FDA-6FpDA Membrane Performance for CO₂/CH₄ Separation
| Casting Solvent | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity (α) | Reference |
| Dichloromethane (DCM) | ~55 | ~24 | [6][7] |
| Tetrahydrofuran (THF) | ~45 | ~26 | [6][7] |
| Acetone | ~40 | ~27 | [6] |
| N,N-Dimethylformamide (DMF) | ~30 | ~30 | [6][7] |
Table 3: Performance of Thermally Cross-linked DABA-Containing Copolyimide Membranes
| Polymer Composition | Cross-linking Conditions | Gas Pair | Permeability (Barrer) | Selectivity (α) | Reference |
| 6FDA-DAM:DABA (3:2) | 370 °C, 1 h | CO₂ | ~48 | ~53 | [5] |
| 6FDA-DCB:TAPA (3:2) | 450 °C | CO₂ | 266.6 | - | [8] |
| CO₂/N₂ | - | 23.6 | [8] | ||
| 6FDA-DABA:TAPA (3:2) | 430 °C | CO₂ | 134.4 | - | [8] |
| CO₂/N₂ | - | 28.5 | [8] |
Experimental Protocols
Protocol 1: Synthesis of 6FDA-6FpDA Polyimide via Two-Step Polycondensation
This protocol describes the synthesis of a high molecular weight polyimide from 6FDA and 6FpDA.
Materials:
-
2,2'-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), dried under vacuum at 160 °C.
-
This compound (6FpDA).
-
Anhydrous N-methyl-2-pyrrolidone (NMP).
-
Acetic anhydride (B1165640).
-
Pyridine (B92270) or Beta-picoline.[1]
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser.
-
Ice bath.
-
Heating mantle.
-
High-speed blender.
-
Vacuum oven.
Procedure:
-
Poly(amic acid) Synthesis: a. In a nitrogen-purged three-neck flask, dissolve an equimolar amount of 6FpDA diamine in anhydrous NMP. b. Cool the solution to 0-5 °C using an ice bath. c. Gradually add an equimolar amount of 6FDA dianhydride powder to the stirred diamine solution over 1-2 hours to control the exothermic reaction. d. After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 16-24 hours under a nitrogen atmosphere. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).[4][9]
-
Chemical Imidization: a. To the viscous poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and a base catalyst like pyridine (e.g., 2:1 molar ratio relative to the repeating unit).[10] b. Stir the mixture at room temperature for 4 hours, then heat to 60-80 °C for an additional 1-2 hours to ensure complete cyclization to the polyimide.[10]
-
Polymer Precipitation and Purification: a. Slowly pour the polyimide solution into a large excess of vigorously stirred methanol in a blender to precipitate the polymer. b. Collect the fibrous white polymer precipitate by filtration. c. Wash the polymer thoroughly with fresh methanol and then with hot deionized water to remove residual solvent and reagents. d. Dry the purified polyimide powder in a vacuum oven at 150 °C for 24 hours.[9]
Protocol 2: Fabrication of Dense Membranes by Solution Casting
This protocol details the fabrication of flat sheet, dense polyimide membranes suitable for gas permeation testing.
Materials:
-
Synthesized and dried 6FDA-6FpDA polyimide powder.
-
A suitable casting solvent (e.g., NMP, THF, Dichloromethane).[6]
Equipment:
-
Magnetic stirrer and hotplate.
-
Syringe filter (0.45 µm).
-
Clean, flat glass plate.
-
A casting knife with adjustable clearance (e.g., Doctor Blade).
-
A level surface.
-
Controlled-temperature oven and a vacuum oven.
Procedure:
-
Dope Solution Preparation: a. Dissolve the dried polyimide powder in the chosen solvent to create a solution of 15-20 wt%.[9] b. Stir the solution at room temperature until the polymer is fully dissolved. Gentle heating may be applied if necessary. c. Allow the solution to sit for several hours to remove dissolved air bubbles (degassing).
-
Membrane Casting: a. Place the clean glass plate on a perfectly level surface. b. Filter the polymer solution through a syringe filter to remove any dust or undissolved particles. c. Pour the filtered solution onto one end of the glass plate. d. Use a casting knife with a set clearance (e.g., 200-300 µm) to draw the solution across the plate in a single, smooth motion to form a uniform film.
-
Solvent Evaporation and Thermal Annealing: a. Place the cast film in a dust-free, controlled-temperature oven at 60-80 °C for 12-24 hours to slowly evaporate the bulk of the solvent.[9][10] b. Once the film is solidified and can be handled, carefully peel it from the glass plate. c. Place the freestanding film in a vacuum oven and apply a stepwise thermal annealing protocol to remove residual solvent and control the final membrane morphology. A typical protocol is:
Protocol 3: Decarboxylation-Induced Thermal Cross-linking
This protocol is for cross-linking polyimides that have been copolymerized with a carboxyl-containing diamine like 3,5-diaminobenzoic acid (DABA) to enhance plasticization resistance.
Materials:
-
A dried, dense membrane fabricated from a DABA-containing copolyimide (e.g., 6FDA-6FpDA-DABA).
Equipment:
-
High-temperature programmable oven with nitrogen atmosphere control.
Procedure:
-
Membrane Placement: Place the fully dried and annealed polyimide membrane in the high-temperature oven.
-
Inert Atmosphere: Purge the oven with nitrogen to create an inert atmosphere.
-
Thermal Treatment: a. Heat the membrane to a temperature significantly above its glass transition temperature (Tg). Decarboxylation cross-linking typically occurs at temperatures between 400 °C and 450 °C.[2][8] b. The mechanism involves the carboxylic acid groups reacting to form phenyl radicals, which then attack other polymer chains to form stable C-C cross-links, releasing CO₂ in the process.[3] c. Hold the membrane at the target temperature for a specified duration (e.g., 30-60 minutes). The exact temperature and time will influence the degree of cross-linking and the final transport properties.[1][2]
-
Cooling: After the thermal treatment, cool the oven down slowly to room temperature under a continuous nitrogen purge to prevent thermal shock and oxidation. The resulting membrane will be insoluble in solvents that dissolve the original polymer, confirming successful cross-linking.
Visualizations
Caption: Workflow for the synthesis of 6FDA-6FpDA polyimide powder.
Caption: Workflow for dense membrane fabrication via solution casting.
Caption: Logic diagram of cross-linking for plasticization resistance.
References
- 1. osti.gov [osti.gov]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. researchgate.net [researchgate.net]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. eng.uc.edu [eng.uc.edu]
- 6. www2.ictp.csic.es [www2.ictp.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a 2,2-Bis(4-aminophenyl)hexafluoropropane-Based Hole Transport Intermediate for OLEDs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a key Organic Light-Emitting Diode (OLED) intermediate derived from 2,2-Bis(4-aminophenyl)hexafluoropropane (BAPF). The target molecule, a tetra-aryl-substituted diamine, is a promising candidate for use as a hole transport material (HTM) due to its thermal stability and favorable electronic properties imparted by the hexafluoroisopropylidene group.
Introduction
Triarylamine derivatives are a critical class of materials in modern organic electronics, particularly in the fabrication of high-performance OLEDs. Their primary function is to facilitate the transport of positive charge carriers (holes) from the anode to the emissive layer, a crucial process for efficient light generation. The incorporation of the bulky, electron-withdrawing hexafluoroisopropylidene group from BAPF can enhance the thermal and morphological stability of the resulting HTM, as well as influence its electronic energy levels for better device performance.
The synthesis of the target intermediate is achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction allows for the efficient coupling of amines with aryl halides, offering a versatile route to complex triarylamine structures with high functional group tolerance and milder reaction conditions compared to traditional methods.
Synthesis of a BAPF-Based Hole Transport Intermediate
The following protocol details the synthesis of N,N,N',N'-tetra(p-tolyl)-4,4'-(hexafluoroisopropylidene)bis(aniline), a model hole transport intermediate, from BAPF and 4-iodotoluene (B166478) via a Buchwald-Hartwig amination reaction.
Reaction Scheme
Caption: Synthesis of a BAPF-based hole transport intermediate.
Experimental Protocol
Materials:
-
This compound (BAPF)
-
4-Iodotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (B28343)
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (2.2 equivalents).
-
Reagent Addition: Add BAPF (1.0 equivalent) and 4-iodotoluene (2.1 equivalents) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product.
Quantitative Data Summary
| Parameter | Value |
| Reactants | |
| BAPF | 1.0 eq |
| 4-Iodotoluene | 2.1 eq |
| Catalyst System | |
| Pd₂(dba)₃ | 1.5 mol% |
| XPhos | 3.0 mol% |
| Base | |
| Sodium tert-butoxide | 2.2 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 110 °C |
| Time | 24 h |
| Yield (Typical) | 75-85% |
| Purity (Post-Chromo.) | >99% (by HPLC) |
Logical Workflow and Signaling Pathways
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of the HTM intermediate.
Buchwald-Hartwig Amination Catalytic Cycle
Application Notes and Protocols: Crosslinking Reactions Involving 2,2-Bis(4-aminophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and crosslinking of high-performance polymers derived from 2,2-Bis(4-aminophenyl)hexafluoropropane (BPAFDA), also known as 4,4'-(Hexafluoroisopropylidene)dianiline (4,4'-6F). The unique properties of BPAFDA, particularly the presence of the hexafluoroisopropylidene group, impart exceptional thermal stability, chemical resistance, and low dielectric constants to the resulting polymers, making them suitable for a wide range of applications in microelectronics, gas separation, and advanced composites.
Overview of this compound in Polymer Synthesis
This compound is a key diamine monomer used in the synthesis of fluorinated polyimides and polyamides. The bulky, electron-withdrawing -C(CF₃)₂- group in its structure hinders polymer chain packing, which increases the fractional free volume and lowers the dielectric constant. These polymers are typically synthesized through a two-step polycondensation reaction, followed by a crosslinking step to enhance their mechanical and thermal properties and to lock in desired morphologies for specific applications.
Experimental Protocols
Synthesis of Polyimide Precursor (Poly(amic acid))
This protocol describes the synthesis of a poly(amic acid) (PAA) solution from this compound (BPAFDA) and a dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA).
Materials:
-
This compound (BPAFDA), polymer grade
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), polymer grade
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Argon or Nitrogen gas, high purity
-
Dry reaction vessel with mechanical stirrer and gas inlet/outlet
Procedure:
-
Diamine Dissolution: In a dry reaction vessel under a positive pressure of inert gas (Argon or Nitrogen), dissolve a stoichiometric amount of BPAFDA in anhydrous DMAc. Stir the mixture at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: To the stirred diamine solution, add an equimolar amount of 6FDA dianhydride in one portion.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 8-24 hours under an inert atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms. The final PAA solution can be stored in a refrigerator.
Formation of Polyimide Films by Thermal Imidization
This protocol details the conversion of the poly(amic acid) solution into a dense polyimide film.
Materials:
-
Poly(amic acid) solution from section 2.1
-
Glass plates
-
Casting knife or doctor blade
-
Programmable oven or furnace with inert gas flow
Procedure:
-
Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate using a casting knife to achieve the desired thickness.
-
Solvent Evaporation: Place the cast film in a dust-free chamber at room temperature for several hours to allow for slow solvent evaporation.
-
Thermal Curing (Imidization): Transfer the glass plate with the cast film to a programmable oven. Heat the film according to a staged temperature program in an inert atmosphere (e.g., nitrogen). A typical program is:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Film Removal: After cooling to room temperature, the polyimide film can be carefully peeled from the glass plate.
Crosslinking Protocols
Crosslinking enhances the properties of the polyimide films, such as their resistance to solvents, thermal stability, and mechanical strength.
This method is applicable to polyimides synthesized with a comonomer containing a carboxylic acid group, such as 3,5-diaminobenzoic acid (DABA).[1][2] The thermal treatment induces decarboxylation, leading to the formation of covalent crosslinks.[1][2]
Materials:
-
Polyimide film containing carboxylic acid groups
-
High-temperature furnace
Procedure:
-
Place the polyimide film in a high-temperature furnace.
-
Under an inert atmosphere, heat the film to a temperature above its glass transition temperature (Tg). The crosslinking temperature is a critical parameter and can range from 350°C to 450°C.[2][3]
-
Hold the film at the crosslinking temperature for a specified duration, typically ranging from 30 minutes to several hours.[2][4]
-
Cool the furnace slowly to room temperature. The resulting crosslinked polyimide film will be insoluble in most organic solvents.[2]
This protocol describes the crosslinking of carboxylic acid-containing polyimides using a diol to form ester linkages.[5][6]
Materials:
-
Carboxylic acid-containing polyimide
-
p-toluenesulfonic acid (catalyst)
-
N,N-dimethylacetamide (DMAc)
Procedure:
-
Dissolve the polyimide in DMAc.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution and stir for 30 minutes.[5]
-
Add an excess of 1,4-butanediol (e.g., 6 equivalents per carboxyl group) and stir for an additional hour.[5]
-
Cast the solution into a film as described in section 2.2.
-
Heat the cast film in an oven at 60°C for 16 hours, followed by 80°C for 3 hours to form the crosslinked network.[5]
-
To complete the crosslinking and remove unreacted diol, perform a post-curing heat treatment, for example, at 150°C for 24 hours, followed by a gradual increase to 280°C.[5]
Data Presentation
The following tables summarize the quantitative data for polyimides derived from this compound and their crosslinked analogues.
Thermal and Mechanical Properties
| Polymer System | Glass Transition Temp. (T_g) (°C) | 5% Weight Loss Temp. (T_d5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| 6FDA-based Polyimides (uncrosslinked) | > 260[5] | 475 - 483[7] | 87.8[8] | 3.5[8] | 1.9[6] |
| Crosslinked 6FDA-DABA Copolymers | 280 - 402[2] | Lower than uncrosslinked[5] | - | Slightly lower than uncrosslinked[6] | > 1.9[6] |
| Thermally Treated 6FDA-pPDA (450°C, 3h) | - | - | 85 | 4.3 | 2.5 |
| Thermally Treated 6FDA-DAT1 (450°C, 3h) | - | - | 110 | 6.5 | 2.2 |
Note: Specific values can vary significantly based on the exact composition, curing conditions, and crosslinking density.
Dielectric Properties
| Polymer System | Dielectric Constant (k) | Dielectric Loss (tan δ) | Frequency |
| 6FDA + 3-BDAF | 2.40 | - | 10 GHz |
| 6FDA + 4-BDAF | 2.81 | - | 10 GHz |
| Polyimides with -C(CF₃)₂- groups | 2.7 - 2.8 | < 0.005 | 1 MHz |
| Crosslinked Polyetherimide (TPEI) | 3.85 | < 0.005 | 1 kHz |
Note: The incorporation of fluorinated groups and the increase in free volume are key factors in achieving low dielectric constants.[9]
Gas Separation Performance
| Membrane Material | Gas Pair | Permeability (Barrer) | Selectivity |
| 6FDA-based Polyimides (general) | CO₂/CH₄ | 2 - 440 | - |
| Crosslinked 6FDA-pPDA (450°C, 3h) | CO₂ | 115 | - |
| Crosslinked 6FDA-pPDA (450°C, 3h) | CO₂/CH₄ | - | 46 |
| HPA-PA + 20% PPN-2 (TR) | H₂ | 134.1 | - |
| HPA-PA + 20% PPN-2 (TR) | H₂/CH₄ | - | 121.9 |
| HPA-PA + 20% PPN-2 (TR) | H₂/N₂ | - | 13.0 |
| PI from Bis-AP-AF and BTDA (50 kGy irradiation) | He/CH₄ | - | 3635.86 |
| PI from Bis-AP-AF and BTDA (50 kGy irradiation) | H₂/CH₄ | - | 2287.57 |
| PI from Bis-AP-AF and BTDA (50 kGy irradiation) | CO₂/CH₄ | - | 282.00 |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg). Permeability and selectivity are highly dependent on the specific polymer structure, crosslinking conditions, and the gases being separated.
Visualizations
General Synthesis of Polyimides
Caption: General two-step synthesis of polyimides from a diamine and a dianhydride.
Decarboxylation Crosslinking Mechanism
Caption: Thermal crosslinking of polyimides via decarboxylation of pendant acid groups.
Experimental Workflow for Crosslinked Membrane Fabrication and Testing
Caption: Workflow from polymer synthesis to crosslinking and characterization.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. Aromatic Polyimide Membranes with tert-Butyl and Carboxylic Side Groups for Gas Separation Applications—Covalent Crosslinking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Application Notes and Protocols: Preparation of Low Dielectric Constant Films with 2,2-Bis(4-aminophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of low dielectric constant (low-k) polyimide films utilizing 2,2-Bis(4-aminophenyl)hexafluoropropane, commonly known as 6F-diamine. The incorporation of the hexafluoroisopropylidene (-C(CF₃)₂-) group from 6F-diamine into the polyimide backbone introduces significant free volume and reduces intermolecular interactions, which are key factors in achieving a low dielectric constant. These materials are of significant interest in the microelectronics industry for applications such as interlayer dielectrics and flexible substrates for high-frequency communication.
Overview of Properties
Polyimides derived from 6F-diamine, often in combination with fluorinated dianhydrides like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), exhibit a desirable combination of properties for advanced electronic applications. The bulky, electron-withdrawing trifluoromethyl groups disrupt polymer chain packing and reduce polarizability, leading to a lower dielectric constant and dielectric loss.
Data Summary
The following tables summarize the typical properties of polyimide films prepared using 6F-diamine and 6FDA. These values are representative and can vary based on the specific synthesis conditions, film thickness, and measurement frequency.
Table 1: Dielectric Properties of 6FDA/6F-diamine Polyimide Films
| Property | Value | Frequency |
| Dielectric Constant (k) | 2.5 - 2.8 | 1 MHz - 10 GHz |
| Dielectric Loss (tan δ) | 0.001 - 0.005 | 1 MHz - 10 GHz |
Table 2: Thermal and Mechanical Properties of 6FDA/6F-diamine Polyimide Films
| Property | Value |
| Glass Transition Temperature (Tg) | 290 - 350 °C |
| 5% Weight Loss Temperature (Td5) | > 450 °C |
| Tensile Strength | 80 - 120 MPa |
| Young's Modulus | 2.0 - 3.0 GPa |
| Elongation at Break | 4 - 10% |
Experimental Protocols
The synthesis of polyimide films from 6F-diamine is typically a two-step process. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor. The second step is the conversion of the PAA into the final polyimide through a process called imidization, which can be achieved either thermally or chemically.
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the synthesis of the PAA solution from 6F-diamine and 6FDA in N-methyl-2-pyrrolidone (NMP).
Materials:
-
This compound (6F-diamine)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the dianhydride.
-
In the three-neck flask, dissolve an equimolar amount of 6F-diamine in anhydrous NMP under a nitrogen atmosphere. The concentration is typically adjusted to yield a 15-20 wt% solids solution.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA powder to the stirred solution in several portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) is formed.
-
The resulting viscous PAA solution can be stored in a refrigerator until ready for film casting.
Protocol 2: Preparation of Polyimide Film via Thermal Imidization
This protocol details the casting of the PAA solution and its subsequent thermal conversion to a polyimide film.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate
-
Film applicator (doctor blade)
-
Programmable oven with a nitrogen atmosphere
Procedure:
-
Clean a glass substrate thoroughly.
-
Pour the PAA solution onto the glass substrate.
-
Cast the solution into a uniform film of desired thickness using a film applicator.
-
Place the coated substrate in a programmable oven under a nitrogen flow.
-
Cure the film using a multi-step heating program:
-
80 °C for 3 hours to slowly remove the solvent.
-
150 °C for 1 hour.
-
200 °C for 1 hour.
-
250 °C for 1 hour.
-
300 °C for 1 hour to ensure complete imidization.[1]
-
-
After the curing cycle, allow the oven to cool down slowly to room temperature.
-
Immerse the glass substrate in deionized water to gently peel off the freestanding polyimide film.[1]
-
Dry the film in a vacuum oven at 120 °C for 3 hours before characterization.
Protocol 3: Preparation of Polyimide Film via Chemical Imidization
Chemical imidization offers an alternative route to polyimide formation at lower temperatures.
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Acetic anhydride (dehydrating agent)
-
Pyridine or Triethylamine (catalyst)
-
Methanol
Procedure:
-
To the PAA solution from Protocol 1, add a stoichiometric excess of acetic anhydride and a catalytic amount of pyridine. A typical molar ratio of PAA repeating unit:acetic anhydride:pyridine is 1:4:1.
-
Stir the mixture at room temperature for 12-24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the fibrous polyimide precipitate by filtration and wash it thoroughly with methanol.
-
Dry the polyimide powder in a vacuum oven at 180 °C for 24 hours.
-
The dried polyimide can then be redissolved in a suitable solvent (e.g., NMP, DMAc) and cast into a film, followed by solvent removal with gentle heating.
Visualized Workflows and Structures
The following diagrams illustrate the chemical structures and the experimental workflow for the preparation of low-k polyimide films.
Caption: Chemical reaction for the synthesis of 6FDA/6F-diamine polyimide.
Caption: Experimental workflow for polyimide film preparation via thermal imidization.
References
High-Temperature Adhesives: Formulation and Application Protocols Utilizing 2,2-Bis(4-aminophenyl)hexafluoropropane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the formulation of high-temperature adhesives based on the fluorinated diamine, 2,2-Bis(4-aminophenyl)hexafluoropropane (BAPP), also known as 4,4'-(Hexafluoroisopropylidene)dianiline. The incorporation of the hexafluoroisopropylidene group into the polyimide backbone imparts exceptional thermal stability, low dielectric constant, and high glass transition temperatures, making these adhesives suitable for demanding applications in aerospace, electronics, and other high-performance sectors.
Introduction to BAPP-Based Polyimide Adhesives
Polyimides derived from this compound are a class of high-performance polymers renowned for their outstanding thermal and oxidative stability. When formulated as adhesives, they offer robust bonding solutions for substrates exposed to extreme temperature environments. The synthesis of these adhesives typically involves the polycondensation reaction of BAPP with an aromatic dianhydride to form a polyamic acid (PAA) precursor, which is subsequently thermally or chemically converted to the final polyimide.
The general chemical structure of BAPP is:
Common dianhydrides used in conjunction with BAPP for high-temperature adhesives include 2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) and 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA). The choice of dianhydride allows for the tailoring of specific properties such as flexibility, solubility, and final use temperature.
Quantitative Performance Data
The following tables summarize the key performance characteristics of BAPP-based polyimide adhesives synthesized with different dianhydrides. This data is compiled from various sources to provide a comparative overview.
Table 1: Thermal Properties of BAPP-Based Polyimides
| Polymer System | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (TGA), °C |
| 6FDA-BAPP | 267 | >500 |
| BTDA-BAPP | 271-283 | 426-483 |
Table 2: Mechanical Properties of BAPP-Based Polyimide Films
| Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BTDA-BAPP | 103 | 2.2 | 10.7 |
Table 3: Lap Shear Strength of Polyimide Adhesives on Aluminum Substrates
| Adhesive System | Test Temperature (°C) | Lap Shear Strength (MPa) |
| Commercial Polyimide (Skybond 703) | Room Temperature | ~15-20 |
| High-Temp Epoxy (for comparison) | 150 | ~10-15 |
Note: Specific lap shear strength values for BAPP-based adhesives are highly dependent on the exact formulation, substrate preparation, and curing cycle. The data presented here is indicative of the performance capabilities.
Experimental Protocols
Synthesis of Polyamic Acid (PAA) Precursor from 6FDA and BAPP
This protocol describes the synthesis of the polyamic acid precursor, which is the foundation of the polyimide adhesive.
Materials:
-
This compound (BAPP), polymer grade
-
2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA), polymer grade
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube
-
Argon or Nitrogen gas, high purity
Procedure:
-
Drying of Glassware: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Diamine Dissolution: In the three-necked flask, dissolve a precise equimolar amount of BAPP in anhydrous DMAc under a gentle stream of nitrogen. Stir the mixture at room temperature until the diamine is completely dissolved. The concentration of the final polyamic acid solution is typically targeted to be between 15-25% solids by weight.
-
Dianhydride Addition: Slowly add an equimolar amount of 6FDA powder to the stirred diamine solution in small portions over a period of 1-2 hours. Maintain the reaction temperature below 30°C using a water bath to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the polyamic acid forms.
-
Storage: Store the resulting viscous polyamic acid solution in a refrigerator at 4°C until further use.
Formulation of the High-Temperature Adhesive
This protocol outlines the steps to formulate the synthesized polyamic acid into a usable adhesive.
Materials:
-
Polyamic acid solution (from Protocol 3.1)
-
Adhesion promoter (e.g., organosilane such as 3-aminopropyltriethoxysilane (B1664141) - APTES)
-
Solvent for dilution (e.g., DMAc)
Procedure:
-
Adhesion Promoter Addition: To the polyamic acid solution, add the adhesion promoter. The typical concentration of the adhesion promoter is 0.5-2.0% by weight of the polyamic acid solids.
-
Mixing: Thoroughly mix the solution using a mechanical stirrer for 1-2 hours at room temperature to ensure a homogeneous dispersion of the adhesion promoter.
-
Viscosity Adjustment (Optional): If a lower viscosity is required for a specific application method (e.g., spin coating), the adhesive formulation can be diluted with additional anhydrous DMAc.
-
Degassing: Before application, it is recommended to degas the adhesive formulation to remove any entrapped air bubbles. This can be done by centrifugation or by placing the solution in a vacuum desiccator.
Adhesive Application and Curing Protocol
This protocol details the application of the formulated adhesive to substrates and the subsequent curing process to form a strong, high-temperature resistant bond.
Materials:
-
Formulated BAPP-based adhesive
-
Substrates to be bonded (e.g., aluminum, titanium, polyimide films)
-
Acetone (B3395972) or other suitable solvent for cleaning
-
Applicator (e.g., brush, doctor blade, spin coater)
-
Programmable oven or furnace with nitrogen purging capability
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the surfaces of the substrates to be bonded by wiping with acetone to remove any grease, oil, or other contaminants.
-
For metallic substrates, a surface roughening step (e.g., grit blasting or chemical etching) can be performed to enhance mechanical interlocking and improve adhesion.
-
-
Adhesive Application: Apply a thin, uniform layer of the formulated adhesive to one or both of the prepared substrate surfaces. The application method will depend on the substrate geometry and desired bond line thickness.
-
Solvent Evaporation (Soft Bake): Place the coated substrates in an oven at 80-100°C for 30-60 minutes to evaporate the majority of the DMAc solvent. This step is crucial to prevent void formation during the final curing.
-
Assembly: Carefully bring the adhesive-coated surfaces together, ensuring proper alignment. Apply gentle pressure to squeeze out any excess adhesive and minimize the bond line thickness.
-
Curing (Imidization): Place the assembled part in a programmable oven and perform a staged curing cycle under a nitrogen atmosphere. A typical curing schedule is as follows:
-
Ramp to 150°C and hold for 1 hour.
-
Ramp to 250°C and hold for 1 hour.
-
Ramp to 350°C and hold for 1-2 hours.
-
Slowly cool down to room temperature.
-
Note: The optimal curing cycle may vary depending on the specific formulation and substrate materials.
-
-
Post-Curing (Optional): For applications requiring the highest level of thermal stability, a post-curing step at a temperature slightly above the glass transition temperature (Tg) of the polyimide can be performed.
Lap Shear Strength Testing Protocol (based on ASTM D1002)
This protocol describes the procedure for evaluating the shear strength of the cured adhesive bond.
Materials:
-
Bonded specimens (prepared as in Protocol 3.3) with a defined overlap area (e.g., 12.7 mm x 25.4 mm).
-
Universal Testing Machine (UTM) with appropriate grips and a load cell.
-
Oven or environmental chamber for high-temperature testing.
Procedure:
-
Specimen Conditioning: Condition the bonded specimens at the desired test temperature for a sufficient time to ensure thermal equilibrium.
-
Mounting: Secure the ends of the bonded specimen in the grips of the UTM, ensuring that the load is applied along the centerline of the specimen.
-
Testing: Apply a tensile load to the specimen at a constant crosshead speed (e.g., 1.3 mm/min) until failure of the bond occurs.
-
Data Recording: Record the maximum load sustained by the specimen before failure.
-
Calculation: Calculate the lap shear strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the overlap area (in square millimeters).
-
High-Temperature Testing: For evaluating performance at elevated temperatures, the UTM should be equipped with an environmental chamber. The specimen is mounted inside the chamber, brought to the target temperature, allowed to equilibrate, and then tested as described above.
Visualizations
The following diagrams illustrate the key workflows and relationships in the formulation and testing of BAPP-based high-temperature adhesives.
Caption: Synthesis workflow for the polyamic acid precursor.
Caption: Adhesive formulation and application workflow.
Caption: Experimental workflow for lap shear strength testing.
Application Notes and Protocols for NMR Spectroscopy in Monitoring 2,2-Bis(4-aminophenyl)hexafluoropropane Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, dynamics, and chemical environment. In the field of polymer chemistry, in-situ NMR spectroscopy has emerged as an invaluable tool for real-time monitoring of polymerization reactions. This application note provides a detailed protocol for utilizing ¹H and ¹⁹F NMR spectroscopy to monitor the solution polymerization of 2,2-Bis(4-aminophenyl)hexafluoropropane (BAPP) with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to form a poly(amic acid) and its subsequent conversion to a polyimide. This method allows for the precise determination of reaction kinetics, monomer conversion, and the observation of intermediate species, which is crucial for optimizing reaction conditions and ensuring the desired polymer properties.
The polymerization of BAPP with 6FDA is a cornerstone in the synthesis of high-performance fluorinated polyimides. These polymers are of significant interest in various industries, including aerospace, electronics, and medical devices, due to their exceptional thermal stability, chemical resistance, low dielectric constant, and optical transparency. The ability to monitor this polymerization in real-time provides a deeper understanding of the reaction mechanism and allows for greater control over the final polymer characteristics.
Reaction Overview and Monitoring Principle
The polymerization of BAPP and 6FDA proceeds in two stages. The first stage is the formation of a poly(amic acid) via the nucleophilic attack of the amino groups of BAPP on the carbonyl carbons of the 6FDA anhydride rings. This is followed by a second stage, typically involving thermal or chemical imidization, to form the final polyimide with the release of water.
Monitoring Principle:
-
¹H NMR Spectroscopy: The progress of the poly(amic acid) formation can be monitored by observing the changes in the ¹H NMR spectrum. Specifically, the disappearance of the amine protons of BAPP and the appearance of the amide and carboxylic acid protons of the newly formed poly(amic acid) linkage can be quantified.
-
¹⁹F NMR Spectroscopy: Due to the presence of hexafluoroisopropylidene (-C(CF₃)₂) groups in both monomers, ¹⁹F NMR spectroscopy offers a sensitive probe to monitor the polymerization. Changes in the chemical environment of the fluorine atoms upon conversion from monomer to polymer lead to distinct chemical shifts, allowing for an alternative method to track the reaction progress.
Experimental Protocols
Materials and Equipment
-
Monomers:
-
This compound (BAPP), >98% purity
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), >99% purity
-
-
Solvent: Deuterated N,N-dimethylacetamide (DMAc-d₉) or deuterated N-methyl-2-pyrrolidone (NMP-d₅)
-
Internal Standard: Tetramethylsilane (TMS) or a suitable internal standard that does not react with the monomers or solvent.
-
Equipment:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution) with ¹H and ¹⁹F capabilities.
-
NMR tubes (5 mm, high-precision)
-
Micropipettes
-
Small vials
-
Magnetic stirrer and stir bar
-
Constant temperature bath or variable temperature unit for the NMR spectrometer
-
In-Situ ¹H NMR Monitoring of Poly(amic acid) Formation
-
Preparation of Monomer Solutions:
-
Accurately weigh BAPP and 6FDA in a 1:1 molar ratio.
-
Prepare a stock solution of each monomer in the chosen deuterated solvent (e.g., DMAc-d₉) to a known concentration (e.g., 0.1 M).
-
-
NMR Sample Preparation:
-
In a clean, dry NMR tube, add a precise volume of the BAPP solution (e.g., 0.5 mL).
-
Add the internal standard (if used).
-
Acquire an initial ¹H NMR spectrum of the BAPP solution to serve as the t=0 reference.
-
At time t=0, inject a precise equimolar volume of the 6FDA solution into the NMR tube containing the BAPP solution.
-
Quickly mix the contents of the NMR tube by gentle inversion or with a vortex mixer.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube into the pre-thermostated NMR spectrometer.
-
Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5-10 minutes for the initial phase of the reaction, with longer intervals as the reaction slows).
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra to allow for quantitative comparison.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the characteristic proton signals of the BAPP monomer (e.g., aromatic protons adjacent to the amine group) and the newly formed poly(amic acid) (e.g., amide and carboxylic acid protons).
-
Calculate the monomer conversion at each time point using the following formula: Conversion (%) = [ (Initial Integral of Monomer) - (Integral of Monomer at time t) ] / (Initial Integral of Monomer) * 100
-
In-Situ ¹⁹F NMR Monitoring of Polymerization
-
NMR Sample Preparation:
-
Follow the same procedure as for the ¹H NMR monitoring, ensuring the use of a clean NMR tube suitable for ¹⁹F NMR.
-
-
NMR Data Acquisition:
-
Tune the NMR spectrometer to the ¹⁹F frequency.
-
Acquire an initial ¹⁹F NMR spectrum of the 6FDA solution.
-
After mixing the monomer solutions, acquire a series of ¹⁹F NMR spectra at regular time intervals.
-
-
Data Processing and Analysis:
-
Process the ¹⁹F NMR spectra.
-
Identify and integrate the signals corresponding to the -CF₃ groups in the 6FDA monomer and the poly(amic acid)/polyimide. The chemical shift of the -CF₃ groups is expected to change upon polymerization.
-
Calculate the monomer conversion based on the relative integrals of the monomer and polymer signals.
-
Data Presentation
¹H and ¹⁹F NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the monomers and the resulting poly(amic acid). Note that the exact chemical shifts may vary depending on the solvent and concentration.
| Compound/Unit | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) |
| 6FDA (Monomer) | Aromatic Protons | 7.8 - 8.2 | ~ -63.5 |
| BAPP (Monomer) | Amine Protons (-NH₂) | ~ 5.0 - 5.5 | ~ -63.0 |
| Aromatic Protons | 6.5 - 7.5 | ||
| Poly(amic acid) | Amide Proton (-NH-CO-) | 10.0 - 10.5 | ~ -63.2 |
| Carboxylic Acid Proton (-COOH) | 12.0 - 13.0 | ||
| Aromatic Protons | 7.0 - 8.5 |
Quantitative Kinetic Data (Hypothetical Example)
The following table presents a hypothetical dataset for the conversion of BAPP over time, as determined by ¹H NMR spectroscopy at a given temperature.
| Time (minutes) | BAPP Conversion (%) |
| 0 | 0 |
| 10 | 25 |
| 20 | 45 |
| 30 | 60 |
| 60 | 85 |
| 90 | 95 |
| 120 | >98 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for in-situ NMR monitoring.
Polymerization Reaction Pathway
Caption: Two-step polymerization pathway of 6FDA and BAPP.
Conclusion
In-situ NMR spectroscopy is a robust and highly informative method for monitoring the polymerization of this compound with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride. By providing real-time kinetic data and structural information, this technique enables researchers to gain a deeper understanding of the reaction dynamics and to precisely control the synthesis of high-performance fluorinated polyimides. The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for scientists and professionals in the field of polymer and materials science.
Application Notes and Protocols for Mechanical Testing of Polyimides from 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-Diamine)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Polyimides derived from 2,2-Bis(4-aminophenyl)hexafluoropropane, commonly known as 6F-diamine, are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and low dielectric constant. The incorporation of the hexafluoroisopropylidene group (-C(CF3)2-) into the polymer backbone imparts unique properties, including increased solubility, optical transparency, and a low dielectric constant, making them highly desirable for advanced applications in microelectronics, aerospace, and medical devices.
The mechanical integrity of these materials is a critical determinant of their performance and reliability in these demanding applications. Mechanical testing provides essential data on the material's strength, stiffness, and ductility, which are vital for material selection, design optimization, and quality control. This document provides an overview of the key mechanical properties of 6F-diamine based polyimides and detailed protocols for their evaluation.
Key Mechanical Properties
The primary mechanical properties of interest for polyimide films include tensile strength, Young's modulus, elongation at break, and flexural strength. These properties are significantly influenced by the specific dianhydride used in the polymerization with 6F-diamine, as well as the processing conditions of the resulting polyimide film.
Table 1: Tensile Properties of Polyimides Containing Hexafluoroisopropylidene Moieties
| Polyimide System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| 6FDA/TFDB | 326.7 | 8.4 | - | [1] |
| FAPI-80 | 203.3 | 5.9 | - | [1] |
| FAPI-70 | 168.5 | 4.9 | - | [1] |
| TPPI50 | 232.73 | - | 26.26 | [2] |
| Neat PI Films (General) | 94 - 120 | 1.85 - 2.18 | 7 - 15 | [3] |
Note: 6FDA (2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride) and TFDB (2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenyl) are fluorinated monomers often used in conjunction with or as alternatives to 6F-diamine to achieve high-performance fluorinated polyimides.
Flexural Properties
Experimental Protocols
Tensile Testing of Polyimide Films
This protocol is based on the ASTM D882 standard, which is specifically designed for thin plastic sheeting and films less than 1 mm thick.[4]
a. Specimen Preparation:
-
Prepare polyimide films by solution casting the poly(amic acid) precursor (synthesized from 6F-diamine and a suitable dianhydride) onto a glass substrate, followed by thermal or chemical imidization.
-
Ensure the resulting films are of uniform thickness and free from defects such as bubbles or wrinkles.
-
Cut the films into rectangular strips. A typical specimen width is 25 mm.[5] The length should be sufficient to allow for a suitable grip separation distance.
b. Test Procedure:
-
Conditioning: Condition the specimens at a standard laboratory temperature of 23°C (73°F) and 50% relative humidity before testing.[6]
-
Instrument Setup: Use a universal testing machine (UTM) equipped with grips suitable for thin films.
-
Grip Separation: Set the initial grip separation distance.
-
Loading: Mount the specimen in the grips, ensuring it is aligned vertically and under slight tension to remove any slack.[7]
-
Testing: Apply a uniaxial tensile force at a constant rate of crosshead displacement until the specimen fails. The specific rate of straining is defined in the ASTM D882 standard.[8]
-
Data Acquisition: Record the load and elongation data throughout the test.
c. Calculation of Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[5]
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[9]
-
Elongation at Break: The percentage increase in length that the material undergoes before breaking.
Flexural Strength Testing of Polyimide Films
This protocol is based on the ASTM D790 standard for determining the flexural properties of plastics.[10][11]
a. Specimen Preparation:
-
Prepare rectangular bar-shaped specimens from the polyimide material. For thin films, it may be necessary to stack and bond multiple layers to achieve a suitable thickness for flexural testing.
-
The standard specimen dimensions are typically 12.7 mm in width and 3.2 mm in thickness, with a length of 127 mm.[10] Precise dimensions are critical for accurate results.[12]
b. Test Procedure:
-
Conditioning: Condition the specimens under the same standard conditions as for tensile testing.
-
Instrument Setup: Use a universal testing machine with a three-point bending fixture. This fixture consists of two supports for the specimen and a loading nose to apply the force at the midpoint.[13]
-
Span: The distance between the two supports (span) should be set to 16 times the specimen thickness.[10]
-
Loading: Place the specimen on the supports and apply a load to the midpoint at a specified rate until the specimen breaks or reaches a maximum strain of 5.0%.[8]
-
Data Acquisition: Record the load and deflection data.
c. Calculation of Properties:
-
Flexural Strength: The maximum stress at the outer fiber at the moment of break.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.
Visualizations
Caption: Workflow for mechanical testing of 6F-diamine based polyimides.
Caption: Structure-property relationships in 6F-diamine based polyimides.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 5. qualitester.com [qualitester.com]
- 6. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 7. zwickroell.com [zwickroell.com]
- 8. researchgate.net [researchgate.net]
- 9. store.astm.org [store.astm.org]
- 10. boundengineering.com [boundengineering.com]
- 11. zwickroell.com [zwickroell.com]
- 12. kiyorndlab.com [kiyorndlab.com]
- 13. Flexural Properties Testing [intertek.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 2,2-Bis(4-aminophenyl)hexafluoropropane-Based Polyimides
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges related to the solubility of polyimides derived from 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine).
Frequently Asked Questions (FAQs)
Q1: Why are some 6F-diamine-based polyimides insoluble despite the presence of hexafluoroisopropylidene groups?
A1: While the bulky hexafluoroisopropylidene (-C(CF₃)₂-) group in the 6F-diamine monomer is designed to disrupt polymer chain packing and enhance solubility, other structural factors can counteract this effect.[1][2][3][4] High rigidity in the dianhydride comonomer (e.g., pyromellitic dianhydride, PMDA), strong intermolecular charge-transfer complex (CTC) formation, and hydrogen bonding can lead to highly ordered and tightly packed polymer chains, resulting in poor solubility.[1]
Q2: What are the primary strategies to improve the solubility of 6F-diamine-based polyimides?
A2: The main strategies involve modifying the polymer structure to decrease chain regularity and weaken intermolecular forces.[5][6] These can be broadly categorized as:
-
Introducing Flexible or Asymmetric Linkages: Incorporating flexible groups like ether (-O-), sulfone (-SO₂-), or ketone (-CO-) into the polymer backbone, often through the choice of dianhydride or a co-diamine, increases rotational freedom and disrupts packing.[4][5][7]
-
Incorporating Bulky Side Groups: Attaching bulky pendant groups to the polymer backbone creates steric hindrance that prevents chains from packing closely.[8]
-
Copolymerization: Introducing a second diamine or dianhydride into the polymerization process creates a more random, irregular polymer structure, which is typically more soluble than its corresponding homopolymers.[9][10]
Q3: How does the choice of dianhydride significantly impact the final polymer's solubility?
A3: The dianhydride's structure is as critical as the diamine's. Rigid, planar dianhydrides like Pyromellitic Dianhydride (PMDA) promote strong chain packing and often lead to insoluble polyimides.[10] In contrast, dianhydrides containing flexible linkages or bulky groups, such as 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (B1165640) (6FDA), help to create kinks in the polymer chain, increasing free volume and enhancing solubility.[1][11][12]
Q4: What are the recommended solvents for dissolving 6F-diamine-based polyimides?
A4: Soluble 6F-diamine-based polyimides typically dissolve in polar aprotic solvents. Common choices include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), m-cresol, and tetrahydrofuran (B95107) (THF).[3][7][8][9] Some highly soluble variants may even dissolve in less polar solvents like chloroform (B151607) (CHCl₃) or cyclohexanone.[8][13]
Q5: What is the difference between thermal and chemical imidization, and how does it affect solubility?
A5: Both methods convert the soluble poly(amic acid) precursor into the final polyimide.
-
Thermal Imidization: Involves heating the poly(amic acid) solution or film to high temperatures (typically >200°C). This process can sometimes lead to insolubility if the resulting polyimide has poor solubility in the reaction solvent at these temperatures.[14]
-
Chemical Imidization: Uses a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at lower temperatures (room temperature to ~100°C).[14] This can be advantageous for synthesizing polyimides that might precipitate out of solution during high-temperature thermal treatment, thereby preserving their solubility for subsequent processing steps.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Polyimide precipitates during or immediately after polymerization. | The synthesized polymer has low solubility in the chosen reaction solvent due to high chain rigidity and strong intermolecular forces.[5] | 1. Modify Monomer Composition: Introduce a more flexible or bulky co-monomer (diamine or dianhydride) to create a more soluble copolymer.[5]2. Change Solvent: Use a solvent with higher dissolving power, such as m-cresol.[9]3. Alter Imidization Method: Switch from a high-temperature, one-pot synthesis to a two-step chemical imidization at a lower temperature.[5] |
| The final, dried polyimide powder is insoluble in common organic solvents. | The polymer's backbone is too linear and rigid, allowing for efficient chain packing and strong intermolecular interactions. | 1. Redesign the Polymer: Synthesize a new batch incorporating structural modifications known to enhance solubility, such as ether linkages, sulfone groups, bulky side groups (e.g., -CH₃, -C₂H₅), or meta-linked monomers.[4][7][8]2. Use Copolymerization: Randomly incorporate a second diamine to disrupt the polymer chain's regularity.[6] |
| The cast polyimide film is brittle and cracks easily. | 1. Low Molecular Weight: Impurities in monomers or non-anhydrous reaction conditions can limit polymer chain growth.2. Incomplete Imidization: Residual poly(amic acid) can compromise mechanical properties.3. Poor Film Formation: Stress induced during solvent evaporation from a fully imidized, rigid polymer solution. | 1. Purify Monomers: Ensure high purity of both diamine and dianhydride and use anhydrous solvents and an inert atmosphere (N₂ or Ar).2. Ensure Complete Reaction: Confirm complete imidization via FTIR spectroscopy (disappearance of amic acid peaks, appearance of characteristic imide peaks).3. Cast from Precursor: Cast the film from the soluble poly(amic acid) solution and then perform a stepwise thermal imidization on the film.[5][14] |
Diagrams of Key Concepts and Workflows
Caption: Key strategies for improving the solubility of 6F-diamine-based polyimides.
Caption: Experimental workflow for a two-step synthesis of a soluble polyimide.
Experimental Protocols
Protocol 1: Synthesis of a Soluble 6F-Diamine Copolyimide via Two-Step Chemical Imidization
This protocol describes a general method for synthesizing a soluble polyimide by copolymerizing 6F-diamine with another flexible diamine.
Materials:
-
This compound (6F-diamine)
-
Co-diamine (e.g., 4,4'-Oxydianiline, ODA)
-
Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)
-
Acetic Anhydride
-
Pyridine
-
Methanol or Ethanol (for precipitation)
Procedure:
-
Poly(amic acid) Synthesis:
-
In a nitrogen-purged, three-neck flask equipped with a mechanical stirrer, dissolve the 6F-diamine and the co-diamine (e.g., in a 1:1 molar ratio) in a dry polar aprotic solvent (NMP or DMAc) to achieve a final solids concentration of 15-20 wt%.[5][11]
-
Once the diamines are fully dissolved, cool the solution to 0-5 °C using an ice bath.
-
Slowly add a stoichiometric amount of the dianhydride (total moles of diamines should equal moles of dianhydride) in small portions to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and stir the viscous solution at room temperature for 12-24 hours to form the poly(amic acid) precursor.[6][11]
-
-
Chemical Imidization:
-
To the viscous poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4 moles per mole of repeating unit), and a catalyst, pyridine (2 moles per mole of repeating unit).
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.[5]
-
Cool the resulting polyimide solution to room temperature.
-
-
Isolation and Purification:
-
Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol or ethanol, while stirring vigorously. This will precipitate the polyimide as a fibrous or powdered solid.[5]
-
Collect the polymer precipitate by filtration.
-
Wash the collected polymer thoroughly with additional non-solvent to remove residual chemicals.
-
Dry the purified polyimide powder in a vacuum oven at 150-200 °C for 24 hours.[5]
-
Protocol 2: Qualitative Solubility Testing
This protocol provides a standardized method for assessing the solubility of the synthesized polyimide.
Procedure:
-
Add 10 mg of the dried polyimide powder to a vial.
-
Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, Chloroform). This corresponds to a concentration of 1% (w/v).
-
Stir or shake the mixture vigorously at room temperature for 24 hours.[5]
-
Observe and record the solubility using the following criteria:
-
++ (Soluble): The polymer completely dissolves, forming a clear, homogeneous solution.
-
+ (Partially Soluble): The polymer swells or only partially dissolves at room temperature.
-
- (Insoluble): The polymer remains as a solid precipitate with no visible change.[5]
-
Solubility Data for Selected 6F-Diamine-Based Polyimides
| Polyimide Structure (Dianhydride-Diamine) | NMP | DMAc | DMF | THF | Chloroform (CHCl₃) |
| 6FDA - 6F-Diamine | ++ | ++ | ++ | ++ | ++ |
| PMDA - 6F-Diamine/TFMB Copolymer¹ | + | + | - | - | - |
| 6FDA - DPEDBA² | ++ | ++ | ++ | ++ | ++ |
| Various Dianhydrides - DMEPMA³ | ++ | ++ | ++ | ++ | + |
Notes:
-
++: Soluble at room temperature
-
+: Partially soluble or soluble upon heating
-
-: Insoluble
-
¹ TFMB: 2,2′-Bis(trifluoromethyl)benzidine. Solubility was enhanced by incorporating amide linkages.[9]
-
² DPEDBA: A novel diamine containing ester and phenyl moieties.[2]
-
³ DMEPMA: 3,3'-dimethyl-4,4'-diamino-5,5'-diethyldiphenylmethane, a diamine with bulky alkyl side groups.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Transparent Polyimide/Organoclay Nanocomposite Films Containing Different Diamine Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 9. mdpi.com [mdpi.com]
- 10. Study on Chemical Graft Structure Modification and Mechanical Properties of Photocured Polyimide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. halocarbon.com [halocarbon.com]
Preventing gelation during polymerization of 2,2-Bis(4-aminophenyl)hexafluoropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing gelation during the polymerization of 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine).
Troubleshooting Guide: Preventing Gelation
Gelation, the formation of an insoluble cross-linked polymer network, is a critical issue in polymerization that can lead to the loss of valuable materials and experimental failure. The following guide provides a systematic approach to troubleshooting and preventing gelation during the synthesis of polyimides using 6F-diamine.
Issue: The reaction mixture becomes a gel and is no longer soluble.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Recommendations |
| Incorrect Monomer Stoichiometry | 1. Verify Stoichiometry: Precisely control the molar ratio of 6F-diamine and the dianhydride. Step-growth polymerization is highly sensitive to stoichiometry; a 1:1 molar ratio is required for high molecular weight, but a slight imbalance can be used to control it and prevent gelation. 2. Introduce Stoichiometric Imbalance: To intentionally limit molecular weight and avoid gelation, a slight excess of either the diamine or dianhydride can be used. 3. Use an End-capping Agent: Introduce a monofunctional reagent, such as phthalic anhydride (B1165640), to control the polymer chain length. |
| High Monomer Concentration | 1. Reduce Concentration: High concentrations of monomers can accelerate the rate of polymerization and increase the likelihood of intermolecular chain entanglement and cross-linking, leading to gelation. Reducing the overall monomer concentration in the solvent can help to mitigate this. 2. Optimize Solvent Choice: Ensure the chosen solvent can effectively solvate the growing polymer chains. Fluorinated polyimides derived from 6F-diamine often exhibit good solubility in aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[1] |
| Inappropriate Reaction Temperature | 1. Control Poly(amic acid) Formation Temperature: The initial reaction between the diamine and dianhydride to form the poly(amic acid) is typically carried out at a low temperature (e.g., 0-25 °C) to prevent side reactions that can lead to branching and gelation.[2] 2. Optimize Imidization Temperature: The subsequent thermal or chemical imidization step should be carefully controlled. While higher temperatures are needed for cyclization, excessively high temperatures can promote side reactions. A stepwise heating program is often recommended for thermal imidization.[3] |
| Monomer or Solvent Impurities | 1. Ensure Monomer Purity: Impurities in the 6F-diamine or dianhydride can act as cross-linking agents or catalysts for side reactions. Use high-purity monomers. 2. Use Anhydrous Solvents: Water can react with the dianhydride, leading to a stoichiometric imbalance and a decrease in the final molecular weight. It can also contribute to side reactions. Always use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions and Cross-linking | 1. Monitor Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the probability of side reactions. Optimize the reaction time to achieve the desired molecular weight without inducing gelation. 2. Consider Monomer Reactivity: The reactivity of the specific dianhydride used with 6F-diamine can influence the propensity for side reactions. Highly reactive dianhydrides may require more stringent control of reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of gelation in the polymerization of 6F-diamine?
A1: The most common cause of gelation is the formation of an infinitely large polymer network. In the context of polyimide synthesis from 6F-diamine, this is often due to a loss of stoichiometric control, leading to uncontrolled molecular weight growth. Other contributing factors include high monomer concentration, impurities that can cause cross-linking, and inappropriate reaction temperatures that promote side reactions.
Q2: How can I control the molecular weight of the polyimide to prevent gelation?
A2: There are two primary methods for controlling molecular weight:
-
Stoichiometric Imbalance: By using a slight excess of either the 6F-diamine or the dianhydride, you can limit the extent of polymerization. The monomer in excess will be at the chain ends, preventing further chain growth.
-
End-capping Agents: Introducing a monofunctional reactant, such as phthalic anhydride or a monofunctional amine, will terminate the growing polymer chains. The amount of end-capping agent can be calculated to target a specific molecular weight.
Q3: What are the ideal reaction conditions to avoid gelation?
A3: Ideal conditions can vary depending on the specific dianhydride used. However, a general approach involves a two-step process:
-
Poly(amic acid) Formation: React the 6F-diamine and dianhydride in a high-purity, anhydrous aprotic polar solvent (e.g., NMP, DMAc) at a controlled low temperature (e.g., 0-25 °C) under an inert atmosphere.[2] The monomer concentration should be kept moderate (e.g., 10-20 wt%).
-
Imidization: Convert the poly(amic acid) to polyimide either chemically (using agents like acetic anhydride and pyridine (B92270) at room temperature) or thermally (by heating in a stepwise manner, for example, to 100 °C, 200 °C, and then 300 °C).[3][4]
Q4: Can the order of monomer addition affect gelation?
A4: Yes, the order of addition can be important. It is generally recommended to dissolve the 6F-diamine in the solvent first, and then slowly add the dianhydride.[4] This method helps to ensure a more uniform reaction and can minimize localized high concentrations of the highly reactive dianhydride, which could lead to side reactions.
Q5: My reaction mixture became a gel. Is it possible to salvage the polymer?
A5: Once a true gel has formed (a covalently cross-linked network), it is generally not possible to reverse the process and recover a soluble polymer. The material is, by definition, insoluble. Therefore, prevention is the most critical strategy.
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from 6F-diamine and 6FDA
This protocol describes the formation of the soluble poly(amic acid) precursor.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (6F-diamine).
-
Dissolution: Add anhydrous N,N-dimethylacetamide (DMAc) to the flask to achieve a solids content of 15-20 wt%. Stir the mixture under a slow stream of nitrogen at room temperature until the diamine is completely dissolved.
-
Addition of Dianhydride: Cool the solution to 0 °C using an ice bath. Slowly add an equimolar amount of 2,2'-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA) in small portions to the stirred solution.
-
Reaction: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will increase as the poly(amic acid) forms.
Protocol 2: Molecular Weight Control using Phthalic Anhydride as an End-capping Agent
This protocol details how to control the molecular weight to prevent gelation. The amount of phthalic anhydride (PA) needed is calculated based on the desired number-average molecular weight (Mn) and the stoichiometry of the repeating unit.
-
Calculation: The molar ratio of the monomers and the end-capping agent can be determined using the Carothers equation.
-
Procedure: Follow the procedure in Protocol 1, but reduce the amount of dianhydride (6FDA) to create a slight molar excess of the 6F-diamine. Then, add the calculated amount of phthalic anhydride to the reaction mixture to react with the excess amine end groups.
Visualizations
Caption: Experimental workflow for the synthesis of polyimide from 6F-diamine.
Caption: Troubleshooting logic for preventing gelation.
References
Optimization of reaction conditions for 2,2-Bis(4-aminophenyl)hexafluoropropane polymerization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the polymerization of 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine).
Frequently Asked Questions (FAQs)
Q1: What is the typical method for polymerizing this compound?
A1: The most common method for the polymerization of this compound, particularly for the synthesis of polyimides, is a two-step polycondensation reaction.[1][2] The first step involves the formation of a poly(amic acid) (PAA) precursor by reacting the diamine with a dianhydride in a polar aprotic solvent at ambient temperatures.[1][2] The second step is the conversion of the PAA to the final polyimide through either thermal or chemical imidization.[1][3]
Q2: What are the critical parameters to control during the polymerization process?
A2: Several parameters are crucial for a successful polymerization:
-
Monomer Purity: High purity of both the this compound and the dianhydride is essential to achieve high molecular weight polymers.[4]
-
Solvent Selection and Purity: Aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) are commonly used. The solvent must be anhydrous as water can hydrolyze the dianhydride and the poly(amic acid), leading to lower molecular weight.[1][5]
-
Stoichiometry: Precise control of the molar ratio between the diamine and dianhydride (ideally 1:1) is critical for achieving high molecular weight.[6]
-
Reaction Temperature: The initial poly(amic acid) formation is typically carried out at low to ambient temperatures to prevent premature imidization and control the reaction rate.[2][7] The subsequent imidization step requires elevated temperatures.[1][3]
-
Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.[7]
Q3: How does the structure of this compound influence the properties of the resulting polymer?
A3: The hexafluoroisopropylidene (-C(CF₃)₂-) group in the this compound monomer imparts several desirable properties to the resulting polymers. These include enhanced thermal stability, improved solubility in organic solvents, lower dielectric constant, and increased flame retardancy.[8][9] The bulky trifluoromethyl groups also disrupt polymer chain packing, leading to materials with higher free volume, which can be beneficial for applications like gas separation membranes.[10]
Q4: What is the difference between thermal and chemical imidization?
A4: Thermal imidization involves heating the poly(amic acid) precursor, typically in the form of a film or powder, at high temperatures (usually between 200-350°C).[1][3] This process drives the cyclodehydration reaction to form the imide rings. Chemical imidization is performed at lower temperatures (e.g., room temperature to 80°C) using dehydrating agents like acetic anhydride (B1165640) in the presence of a base catalyst such as pyridine (B92270) or triethylamine.[1][6] Chemical imidization can sometimes lead to a higher degree of imidization at lower temperatures but may introduce impurities from the reagents.[1]
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polymer
| Possible Cause | Troubleshooting Step |
| Impure Monomers | Purify the this compound and dianhydride monomers before use. Recrystallization or sublimation are common purification methods.[4][7] |
| Presence of Water in the Solvent | Use anhydrous solvents. Dry the solvent using appropriate methods (e.g., molecular sieves) and store it under an inert atmosphere.[1][5] |
| Incorrect Stoichiometry | Carefully weigh the monomers to ensure a 1:1 molar ratio. A slight excess of the more stable monomer can sometimes be used to compensate for any impurities.[6] |
| Low Reaction Temperature (Poly(amic acid) formation) | While high temperatures are avoided, ensure the reaction temperature is sufficient for the polymerization to proceed. Room temperature is generally adequate.[7] |
| Premature Precipitation of Polymer | If the polymer precipitates before reaching high molecular weight, consider using a different solvent or increasing the solvent volume to improve solubility. |
| Degradation during Imidization | During thermal imidization, a reversible reaction can occur, leading to a decrease in molecular weight before it builds up again. Optimize the heating profile to minimize this effect.[1][8] |
Issue 2: Gel Formation During Polymerization
| Possible Cause | Troubleshooting Step |
| High Monomer Concentration | Reduce the initial monomer concentration in the solvent to prevent excessive chain entanglement and crosslinking. |
| Localized High Temperature | Ensure uniform and controlled heating during the reaction, especially during the addition of monomers, to avoid localized hot spots that can accelerate side reactions. |
| Presence of Trifunctional Impurities | Ensure the purity of the monomers, as trifunctional impurities can act as crosslinking agents, leading to gelation. |
| Side Reactions | The reaction of the amine with certain solvents at elevated temperatures can lead to side reactions. Choose a stable solvent and control the reaction temperature. |
Issue 3: Discoloration of the Final Polymer Film
| Possible Cause | Troubleshooting Step |
| Oxidation during Imidization | Perform the thermal imidization step under a continuous flow of inert gas (nitrogen or argon) to minimize oxidation. |
| High Imidization Temperature or Prolonged Heating | Optimize the thermal imidization temperature and time. Excessively high temperatures or long heating times can lead to thermal degradation and discoloration. |
| UV Exposure | Polyimides can discolor upon exposure to UV light. If the application involves UV exposure, consider adding UV stabilizers or using a formulation with inherent UV resistance.[11][12] |
| Solvent Impurities | Impurities in the solvent can sometimes lead to colored byproducts. Use high-purity solvents. |
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) from 6FDA and this compound
This protocol describes the synthesis of the poly(amic acid) precursor using 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Materials:
-
This compound (6F-diamine), purified
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), purified
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Three-neck round-bottom flask equipped with a nitrogen inlet and a mechanical stirrer
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
In the three-neck flask, dissolve a stoichiometric amount of this compound in anhydrous DMAc to achieve a desired monomer concentration (e.g., 15-20 wt%).[7]
-
Begin stirring the solution under a gentle flow of nitrogen at room temperature.
-
Slowly add an equimolar amount of 6FDA powder to the stirred diamine solution in small portions over a period of 30-60 minutes.[7]
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.[13] The viscosity of the solution will gradually increase as the poly(amic acid) forms.
-
The resulting viscous poly(amic acid) solution is ready for the imidization step.
Protocol 2: Thermal Imidization of Poly(amic acid)
Materials:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate (e.g., glass plate)
-
Doctor blade or spin coater
-
Programmable oven with an inert atmosphere
Procedure:
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or spin coater to form a uniform film.
-
Place the cast film in a programmable oven.
-
Under a nitrogen atmosphere, heat the film using a staged heating profile. A typical profile is:
-
After the final heating step, allow the oven to cool down slowly to room temperature under nitrogen.
-
The resulting polyimide film can be carefully peeled from the glass substrate.
Data Presentation
Table 1: Effect of Imidization Method on Polymer Properties
| Imidization Method | Temperature (°C) | Typical Reagents | Advantages | Disadvantages |
| Thermal Imidization | 200 - 350 | None | High purity, simple process | High energy consumption, potential for thermal degradation |
| Chemical Imidization | Room Temp - 80 | Acetic anhydride, Pyridine/Triethylamine | Lower temperature, potentially higher degree of imidization | Potential for reagent contamination, side reactions |
Table 2: Influence of Monomer Purity on Polymer Molecular Weight
| Monomer Purity | Expected Molecular Weight | Polymer Film Quality |
| High (>99.5%) | High | Strong, flexible, and transparent films |
| Low (<98%) | Low to Moderate | Brittle or weak films, potential for insolubility |
Mandatory Visualizations
Caption: Experimental workflow for the two-step synthesis of polyimide.
Caption: Troubleshooting logic for low molecular weight polymer.
References
- 1. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. eng.uwo.ca [eng.uwo.ca]
- 6. US5789524A - Chemical imidization reagent for polyimide synthesis - Google Patents [patents.google.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. apicalfilm.com [apicalfilm.com]
- 12. apicalfilm.com [apicalfilm.com]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-Diamine)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of the monomer 2,2-Bis(4-aminophenyl)hexafluoropropane, commonly known as 6F-Diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and sublimation. Recrystallization is a solvent-based method that is effective for removing most common impurities. Sublimation is a solvent-free technique suitable for removing non-volatile or less volatile impurities.
Q2: What is the expected purity of this compound after a single purification step?
A2: Commercially available this compound typically has a purity of greater than 98.0%, often determined by Gas Chromatography (GC). A successful laboratory purification should aim for a similar or higher purity level. For instance, a patented synthesis method describes achieving a purity of 98.4% after precipitation and filtration.
Q3: What are the likely impurities in crude this compound?
A3: Common impurities can originate from the starting materials or side reactions during synthesis. If synthesized from 2,2-Bis(4-hydroxyphenyl)hexafluoropropane via a nitration and subsequent reduction pathway, potential impurities include:
-
Unreacted 2,2-Bis(4-nitrophenyl)hexafluoropropane.
-
Partially reduced intermediates, such as 2-(4-aminophenyl)-2-(4-nitrophenyl)hexafluoropropane.
-
Residual starting material, 2,2-Bis(4-hydroxyphenyl)hexafluoropropane.
-
Colored degradation products.
Q4: How can I assess the purity of my purified this compound?
A4: Several analytical techniques can be used to determine the purity of your product. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity and detecting impurities.[1][2] Gas Chromatography (GC) is also commonly used. Additionally, measuring the melting point of the purified product can be a good indicator of purity; a sharp melting point range close to the literature value (typically around 195-198 °C) suggests high purity.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation | - Too much solvent was used. - The solution was not sufficiently saturated. - The cooling process was too rapid. | - Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.[3][4] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure 6F-Diamine.[5] - Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. - The presence of significant impurities is depressing the melting point. - The solution is supersaturated. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[6] - Try a different recrystallization solvent or a solvent mixture. - Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica (B1680970) gel to remove highly polar impurities. |
| Colored Impurities Remain in Crystals | - The impurity co-crystallizes with the product. - The impurity is not effectively removed by the chosen solvent. | - Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, followed by hot filtration. - Perform a second recrystallization using a different solvent system. |
| Low Yield of Purified Product | - The product is significantly soluble in the cold recrystallization solvent. - Too much solvent was used for washing the crystals. - Premature crystallization occurred during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent.[5] - Pre-heat the filtration apparatus (funnel and filter paper) with hot solvent to prevent premature crystallization. |
Sublimation Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Slow Sublimation | - The temperature is too low. - The vacuum is not sufficient. | - Gradually increase the temperature of the heating bath. - Ensure all seals in the sublimation apparatus are tight and the vacuum pump is functioning correctly. |
| Product Decomposes | - The temperature is too high. | - Reduce the temperature and/or improve the vacuum to allow sublimation at a lower temperature. |
| Collected Product is Not Pure | - The impurity has a similar vapor pressure to the product. - The sublimed product is contaminated with "bumped" crude material. | - If the impurity is more volatile, a fractional sublimation might be possible by carefully controlling the temperature. - Ensure the crude material is heated gently and evenly to prevent bumping. A layer of glass wool placed above the crude material can help to catch any splashed particles. |
Experimental Protocols
Recrystallization of this compound
Based on purification methods for similar aromatic diamines, ethanol (B145695) is a suitable solvent for the recrystallization of 6F-Diamine.[7][8]
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then bring it back to a boil for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin during this time. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Purification by Sublimation
Materials:
-
Crude this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
-
Cold trap
Procedure:
-
Apparatus Setup: Place the crude this compound at the bottom of the sublimation apparatus. Assemble the apparatus, ensuring all joints are well-sealed.
-
Vacuum Application: Connect the apparatus to a high-vacuum pump and evacuate the system. A cold trap should be placed between the apparatus and the pump to protect the pump from any volatile impurities.
-
Heating and Cooling: Begin cooling the cold finger of the sublimation apparatus with circulating cold water or another coolant. Gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Sublimation: The this compound will sublime from the heated surface and deposit as pure crystals on the cold finger.
-
Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus to atmospheric pressure and collect the purified crystals from the cold finger.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Experimental workflow for the sublimation of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. The synthesis of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane [finechemicals.com.cn]
- 8. Synthesis and Application of 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane_Chemicalbook [chemicalbook.com]
Effect of monomer purity on polyimide molecular weight
This technical support center provides troubleshooting guidance and frequently asked questions related to the synthesis of polyimides, with a specific focus on the impact of monomer purity on the final molecular weight of the polymer.
Troubleshooting Guide
Issue: Low Molecular Weight of Polyimide
Low molecular weight in the synthesized polyimide is a common issue that can lead to poor mechanical and thermal properties. This guide provides a systematic approach to troubleshooting the potential causes.
1. Monomer Purity and Stoichiometry
| Potential Cause | Recommended Action |
| Incorrect Stoichiometry | An exact 1:1 molar ratio of diamine and dianhydride is critical for achieving high molecular weight. Any imbalance can limit the extent of polymerization, resulting in chain termination and reduced molecular weight.[1] Re-calculate and carefully weigh the monomers. A slight excess of the dianhydride can sometimes be used to achieve higher molecular weights, but this must be carefully controlled. |
| Monomer Impurities | Impurities, such as monofunctional amines or anhydrides, can act as chain-capping agents, preventing the growth of the polymer chain. Ensure the use of high-purity monomers. If necessary, purify the monomers before use through recrystallization or sublimation. |
| Moisture Contamination | Water present in the reaction solvent or absorbed by the monomers can react with the dianhydride, preventing it from participating in the polymerization reaction and upsetting the stoichiometry. Use anhydrous solvents and thoroughly dry all glassware before use. Monomers should be dried in a vacuum oven before the reaction.[2] |
2. Reaction Conditions
| Potential Cause | Recommended Action |
| Reaction Temperature | The formation of the poly(amic acid) precursor is an exothermic reaction. It should typically be carried out at low temperatures (e.g., 0-25 °C) to prevent side reactions or the reversal of the amic acid formation, which can lead to lower molecular weight.[3] For one-step high-temperature solution polymerization, the temperature needs to be high enough (180-220°C) to drive the imidization and remove water. |
| Monomer Addition Order | The order and method of monomer addition can significantly influence the final molecular weight. Adding the solid dianhydride to a solution of the diamine often yields the highest molecular weights. This is because the dianhydride reacts faster with the diamine than with trace water impurities in the solvent. |
| Monomer Concentration | Higher monomer concentrations are generally favored for synthesizing high molecular weight poly(amic acid) as it drives the bimolecular forward reaction. |
3. Post-Polymerization Issues
| Potential Cause | Recommended Action |
| Incomplete Imidization | Incomplete conversion of the poly(amic acid) to polyimide can result in a polymer with lower thermal and mechanical properties. Ensure the imidization process (thermal or chemical) is carried out to completion. |
| Poly(amic acid) Degradation | The poly(amic acid) intermediate can be susceptible to hydrolytic degradation, especially in the presence of water, which leads to a decrease in molecular weight. It is advisable to proceed to the imidization step soon after the poly(amic acid) synthesis. |
Frequently Asked Questions (FAQs)
Q1: Why is a precise 1:1 stoichiometric ratio of diamine and dianhydride so important for achieving high molecular weight polyimide?
In step-growth polymerization, which is the process for making polyimides, the polymer chains grow by the reaction of the functional groups of the monomers (amine groups on the diamine and anhydride (B1165640) groups on the dianhydride). To achieve a high degree of polymerization, and thus high molecular weight, the reactive groups must be present in equimolar amounts.[1] If there is an excess of one monomer, the other monomer will be completely consumed while the excess monomer's functional groups remain unreacted at the chain ends, terminating further chain growth and limiting the molecular weight.[1][4]
Q2: What is the effect of water on the synthesis of polyimide?
Water can have a detrimental effect on polyimide synthesis, primarily by reacting with the dianhydride monomer. This reaction hydrolyzes the anhydride to a dicarboxylic acid, which is less reactive towards the diamine under typical poly(amic acid) formation conditions. This side reaction effectively removes the dianhydride from the polymerization process, leading to a stoichiometric imbalance and consequently, a lower molecular weight of the resulting polyimide.
Q3: How can I control the molecular weight of my polyimide?
The molecular weight of polyimide can be controlled by carefully managing the stoichiometry of the monomers. By intentionally creating a slight stoichiometric imbalance, you can limit the growth of the polymer chains to achieve a desired molecular weight. For instance, a slight excess of the diamine will result in amine-terminated chains of a specific average length. Additionally, reaction conditions such as temperature and monomer concentration can also be adjusted to influence the final molecular weight.[3]
Q4: What is the difference between one-step and two-step polyimide synthesis methods?
The two-step method is the most common approach. It involves first reacting the diamine and dianhydride at a low temperature in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then converted to the final polyimide in a second step, either through thermal treatment or by chemical imidization. The one-step method , also known as high-temperature solution polymerization, involves directly reacting the monomers in a high-boiling solvent at elevated temperatures (180-220°C) to form the polyimide in a single step.
Data Presentation
Effect of Stoichiometric Imbalance on Polyimide Molecular Weight
The following table illustrates the impact of varying the molar ratio of dianhydride to diamine on the resulting molecular weight of a thermoplastic partially crystalline polyimide. As the molar ratio approaches 1 (a perfect 1:1 stoichiometry), the molecular weight significantly increases.
| Molar Ratio (Dianhydride/Diamine) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| 0.93 | 22,000 | 14,000 | 1.57 |
| 0.95 | 31,000 | 20,000 | 1.55 |
| 0.97 | 45,000 | 28,000 | 1.61 |
| 0.98 | 58,000 | 35,000 | 1.66 |
| 0.99 | 70,000 | 41,000 | 1.71 |
Data adapted from a study on a specific thermoplastic polyimide system. The absolute values may vary for different monomer systems, but the trend is generally applicable.[5][6]
Experimental Protocols
Protocol 1: Synthesis of Poly(amic acid) and Polyimide Film via Two-Step Method
Materials:
-
Aromatic Diamine (e.g., 4,4'-oxydianiline, ODA)
-
Aromatic Dianhydride (e.g., pyromellitic dianhydride, PMDA)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Nitrogen gas supply
-
Standard laboratory glassware (three-neck flask, mechanical stirrer, dropping funnel)
Procedure:
-
Drying of Monomers and Glassware:
-
Dry the diamine and dianhydride monomers in a vacuum oven at an appropriate temperature overnight to remove any absorbed moisture.[2]
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen.
-
-
Poly(amic acid) Synthesis:
-
Set up a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Under a continuous flow of dry nitrogen, dissolve a precisely weighed amount of the diamine in anhydrous DMAc.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a stoichiometric equivalent of the dianhydride powder to the stirred diamine solution over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 8-24 hours to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven or a forced-air oven.
-
Perform a staged curing process, for example:
-
80°C for 1 hour to slowly remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour to ensure complete imidization.
-
-
Allow the film to cool slowly to room temperature before removal.
-
Protocol 2: Molecular Weight Determination by Gel Permeation Chromatography (GPC)
Instrumentation and Conditions:
-
GPC system with a refractive index (RI) detector.
-
GPC columns suitable for polymer analysis in organic solvents.
-
Mobile Phase: N,N-dimethylformamide (DMF) or DMAc with 0.01 M LiBr (to suppress polyelectrolyte effects).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40-70°C.
-
Calibration Standards: Polystyrene or polymethyl methacrylate (B99206) (PMMA) standards of known molecular weights.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the polyimide sample (or poly(amic acid)) in the mobile phase to a concentration of approximately 1-2 mg/mL.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
-
Calibration:
-
Prepare a series of solutions of the polymer standards with known molecular weights in the mobile phase.
-
Inject the standards into the GPC system and record their retention times.
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Sample Analysis:
-
Inject the filtered polyimide sample solution into the GPC system.
-
Record the chromatogram.
-
Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the sample.
-
Visualizations
Caption: Logical workflow of the effect of monomer purity on polyimide molecular weight.
Caption: Troubleshooting workflow for low molecular weight polyimide synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 4. chemical engineering - Is stoichiometric imbalance in polymerization important if the process has an evaporation step? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Molecular Weight of Polyimides from 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-DA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the molecular weight of polyimides synthesized from 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-DA).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 6F-DA based polyimides, with a focus on achieving the desired molecular weight.
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight | Inaccurate Monomer Stoichiometry: An excess of one monomer will limit the chain growth. | Carefully weigh and purify monomers. Ensure a precise 1:1 molar ratio of dianhydride to 6F-DA for high molecular weight. To intentionally lower the molecular weight, a calculated stoichiometric imbalance can be introduced. |
| Presence of Impurities: Water or other protic impurities in the solvent or on glassware can react with the dianhydride, terminating the polymer chain. | Use anhydrous solvents and thoroughly dry all glassware before use. Purify monomers to remove any residual impurities. | |
| Suboptimal Reaction Temperature: The reaction temperature influences the rate of polymerization and potential side reactions.[1] | For the initial poly(amic acid) formation, maintain a low temperature (e.g., 0-5 °C) to control the exothermic reaction and prevent side reactions. For thermal imidization, a stepwise heating program is recommended to ensure complete cyclization without degradation. | |
| Premature Precipitation of Poly(amic acid): If the poly(amic acid) precipitates from the solution before high molecular weight is achieved, chain growth will stop. | Ensure the chosen solvent can maintain the poly(amic acid) in solution at the desired concentration. N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) are common choices.[2] If precipitation occurs, consider reducing the monomer concentration. | |
| Inefficient Imidization: Incomplete conversion of the poly(amic acid) to polyimide will result in a lower final molecular weight and inferior properties. | For thermal imidization, ensure the final curing temperature is above the glass transition temperature (Tg) of the fully imidized polymer for a sufficient duration. For chemical imidization, use an appropriate dehydrating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine (B92270) or triethylamine) in the correct proportions. | |
| Inconsistent Molecular Weight Between Batches | Variability in Monomer Purity: Different batches of monomers may have varying levels of purity. | Standardize monomer purification procedures and verify purity for each new batch before use. |
| Fluctuations in Reaction Conditions: Inconsistent temperature control, stirring rate, or reaction time can lead to batch-to-batch variations. | Implement strict control over all reaction parameters using automated reaction systems or carefully calibrated equipment. | |
| Atmospheric Moisture Contamination: Exposure of the reaction mixture to humid air can introduce water. | Conduct the polymerization under an inert atmosphere (e.g., dry nitrogen or argon). | |
| High Polydispersity Index (PDI) | Side Reactions: Branching or cross-linking reactions can broaden the molecular weight distribution. | Maintain low reaction temperatures during the poly(amic acid) synthesis to minimize side reactions. Ensure the purity of the monomers, as some impurities can act as branching agents. |
| Diffusion-Controlled Polymerization: At high monomer concentrations, the reaction can become diffusion-controlled, leading to a broad or bimodal molecular weight distribution.[2] | Optimize the monomer concentration to ensure the reaction remains in the kinetic-controlled regime. This may involve using a slightly lower concentration than the maximum possible. |
Frequently Asked Questions (FAQs)
Q1: How does the monomer ratio affect the final molecular weight of the polyimide?
A1: The molecular weight of the polyimide is highly dependent on the stoichiometric ratio of the dianhydride and diamine monomers. The highest molecular weight is achieved when the molar ratio is as close to 1:1 as possible. Deliberately creating a stoichiometric imbalance by adding a slight excess of one monomer is a common technique to control and limit the molecular weight.[3] The degree of polymerization (DP) can be estimated using the Carothers equation, where a small excess of one monomer significantly reduces the achievable DP.
Q2: What is the role of an end-capping agent in controlling molecular weight?
A2: An end-capping agent is a monofunctional reactant, such as phthalic anhydride (B1165640), that is added to the polymerization mixture in a controlled amount.[4][5][6] It reacts with the growing polymer chain ends, terminating their growth. By adjusting the amount of the end-capping agent, the final molecular weight of the polyimide can be precisely controlled. This is a reliable method for producing polyimides with a specific, lower molecular weight and a narrower molecular weight distribution.
Q3: Can the order of monomer addition influence the molecular weight?
A3: Yes, the order of monomer addition can significantly impact the final molecular weight.[2] It is often recommended to add the solid dianhydride to a solution of the diamine. This method helps to ensure that the highly reactive dianhydride preferentially reacts with the diamine rather than with any trace impurities, such as water, that may be present in the solvent.[2] This approach generally leads to the formation of higher molecular weight poly(amic acid).[2]
Q4: What are the advantages and disadvantages of chemical versus thermal imidization in terms of molecular weight control?
A4:
-
Thermal Imidization: This method involves heating the poly(amic acid) to high temperatures to induce cyclization. It is a clean process as it only produces water as a byproduct. However, it can sometimes lead to chain scission at elevated temperatures if not carefully controlled, potentially lowering the molecular weight. Incomplete imidization due to vitrification can also be an issue.
-
Chemical Imidization: This process is carried out at lower temperatures using a dehydrating agent and a catalyst. It can be a more effective method for achieving a high degree of imidization without the risk of thermal degradation.[7] However, the reagents used can be hazardous, and their complete removal from the final polymer is crucial to avoid affecting the properties. The choice of catalyst and reaction conditions can also influence the final molecular weight.
Q5: How can I accurately measure the molecular weight of my 6F-DA based polyimide?
A5: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method for determining the molecular weight and molecular weight distribution (PDI) of polymers.[8][9] It is important to use a solvent in which the polyimide is fully soluble and to calibrate the instrument with appropriate polymer standards (e.g., polystyrene). For some polyimides that are difficult to dissolve, techniques like light scattering may be necessary. Inherent viscosity measurements can also provide a relative indication of molecular weight.[8]
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(amic acid) from 6F-DA and a Dianhydride
Materials:
-
This compound (6F-DA), purified
-
Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA), purified
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Dry nitrogen or argon gas
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen.
-
In the three-neck flask, dissolve a precise amount of 6F-DA in anhydrous NMP under a nitrogen atmosphere with gentle stirring until fully dissolved.
-
Cool the diamine solution to 0-5 °C using an ice bath.
-
Slowly add an equimolar amount of the dianhydride powder to the stirred diamine solution in small portions over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 12-24 hours under a nitrogen atmosphere. The solution will become viscous as the poly(amic acid) forms.
-
The resulting poly(amic acid) solution is now ready for characterization or conversion to polyimide.
Protocol 2: Molecular Weight Control using an End-Capping Agent
Materials:
-
Same as Protocol 1
-
Phthalic anhydride (PA), purified
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Calculate the desired molar amount of phthalic anhydride based on the target molecular weight. The amount of PA will determine the final chain length.
-
Dissolve the calculated amount of PA in the 6F-DA solution.
-
Follow steps 3-7 of Protocol 1, using a stoichiometrically balanced amount of dianhydride relative to the remaining free amine groups after the addition of PA.
Visualizations
Caption: Troubleshooting workflow for low molecular weight polyimide.
Caption: Experimental workflow for polyimide synthesis and MW control.
References
- 1. Control Of The Molecular Weight Of Polyamic Acid - News - SOLVER POLYIMIDE [chinapolyimide.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide | MDPI [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. dianhydrides.com [dianhydrides.com]
- 7. jmes.umpsa.edu.my [jmes.umpsa.edu.my]
- 8. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Colorantion in Polyimides Derived from 2,2-Bis(4-aminophenyl)hexafluoropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyimides derived from 2,2-Bis(4-aminophenyl)hexafluoropropane (6FDA). The focus is on addressing and reducing coloration in the final polymer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of polyimides that can lead to unwanted coloration.
Question: My polyimide film, derived from 6FDA, has a noticeable yellow to brown color. What are the primary causes?
Answer: The coloration of polyimides, even those based on fluorinated monomers like 6FDA which are designed to be colorless, can arise from several factors:
-
Formation of Charge-Transfer Complexes (CTCs): This is a primary source of color in aromatic polyimides. CTCs form between the electron-accepting dianhydride (6FDA) and the electron-donating diamine, leading to electronic transitions that absorb visible light.[1] While fluorinated monomers reduce CTC formation, they may not eliminate it entirely.
-
Incomplete Imidization: If the conversion of the poly(amic acid) precursor to the final polyimide is incomplete, the remaining amic acid units can contribute to color.
-
Oxidation: Exposure to oxygen, especially at elevated temperatures during curing, can lead to oxidative degradation of the polymer backbone, creating chromophoric groups.
-
Monomer Impurities: Impurities in the 6FDA or diamine monomers can act as color precursors.
-
Curing Conditions: High curing temperatures and prolonged heating times can promote side reactions and degradation, leading to discoloration.[2]
-
Solvent Interactions: The solvent used in the synthesis can sometimes react with the monomers or the polymer, leading to colored byproducts.
-
UV Degradation: Exposure to UV light can cause photochemical reactions that lead to yellowing and degradation of the polyimide.[3]
Question: How can I minimize the formation of Charge-Transfer Complexes (CTCs)?
Answer: To minimize CTC formation and thus reduce coloration, consider the following strategies:
-
Monomer Selection: While you are using 6FDA, which is a good choice for reducing CTCs due to its electron-withdrawing -CF3 groups, the choice of diamine is also critical. Incorporating bulky side groups or flexible linkages in the diamine can disrupt the planarity of the polymer chains, hindering the close packing required for strong CTC formation.[1]
-
Copolymerization: Introducing a second, more flexible or bulky dianhydride or diamine into the polymer backbone can further disrupt chain packing and reduce coloration.
Question: What are the best practices for the imidization process to ensure a colorless product?
Answer: The imidization step is critical for achieving a colorless polyimide. Here are some best practices:
-
Chemical Imidization: This method, carried out at lower temperatures using chemical agents like acetic anhydride (B1165640) and pyridine, can often lead to lighter-colored polyimides compared to thermal imidization.
-
Thermal Imidization Conditions: If using thermal imidization, it is crucial to optimize the curing protocol.
-
Gradual Heating: A step-wise heating program allows for the controlled removal of solvent and water of imidization, preventing side reactions.
-
Inert Atmosphere: Conduct the curing process under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
Temperature Control: Avoid excessively high temperatures. While a high degree of imidization is necessary, temperatures above 350°C can sometimes lead to increased coloration.[2]
-
Question: How can I ensure my monomers are pure enough for synthesizing colorless polyimides?
Answer: Monomer purity is paramount. Commercial monomers should be purified before use:
-
Recrystallization: Recrystallize the dianhydride (e.g., from acetic anhydride) and the diamine from a suitable solvent to remove colored impurities.
-
Sublimation: Sublimation under vacuum is an effective method for purifying both dianhydrides and diamines.
Frequently Asked Questions (FAQs)
Q1: Will adding an antioxidant to my poly(amic acid) solution prevent coloration during curing?
A1: While antioxidants can help prevent oxidative degradation, their effectiveness at high imidization temperatures may be limited as the antioxidants themselves can decompose.[2] The primary focus should be on maintaining an inert atmosphere during curing.
Q2: My polyimide film is colorless initially but turns yellow after exposure to light. What can I do?
A2: This is likely due to UV degradation.[3] To mitigate this, you can:
-
Incorporate UV stabilizers into the polyimide formulation.
-
Apply a UV-protective coating to the surface of the film.
-
Store the films in a dark environment, away from direct sunlight or other UV sources.
Q3: Does the thickness of the polyimide film affect its perceived color?
A3: Yes, thicker films will appear more colored than thinner films due to the longer path length for light absorption, according to the Beer-Lambert law.
Q4: Can the choice of solvent affect the color of the final polyimide?
A4: Yes, the solvent can play a role. It is important to use high-purity, aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). Ensure the solvent is dry, as water can interfere with the polymerization and imidization reactions.
Quantitative Data
The following table summarizes the effect of different synthetic approaches on the optical properties of fluorinated polyimides. The Yellowness Index (YI) is a measure of the degree of yellowness; a lower value indicates a more colorless material.
| Polyimide System | Curing/Imidization Method | Yellowness Index (YI) | Transmittance (%) | Reference |
| m-TFPDA / 6FDA | Two-step thermal imidization | 3.96 | 85.26% @ 450 nm | [4] |
| CBDA(70);6FDA(30) / AB-TFMB | Copolymerization | 2.5 | 80.6% @ 400 nm | [4] |
| 6FDA–BPDA–TFDB | Thermal treatment at 350°C (1h, N2) | ~5 | Not specified | [2] |
| 6FDA–BPDA–TFDB | Thermal treatment at 350°C (1h, air) | ~10 | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of Low-Color Polyimide via Two-Step Thermal Imidization
This protocol describes the synthesis of a polyimide from 6FDA and a diamine, focusing on minimizing coloration.
1. Monomer Purification:
- Purify 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) by recrystallization from acetic anhydride or by vacuum sublimation.
- Purify the diamine monomer by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum sublimation.
- Dry the purified monomers under vacuum at an elevated temperature (e.g., 100-120°C) for several hours before use.
2. Poly(amic acid) Synthesis:
- In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the purified diamine in a dry, aprotic polar solvent (e.g., NMP or DMAc) under a nitrogen atmosphere.
- Cool the solution in an ice bath.
- Gradually add an equimolar amount of purified 6FDA to the solution with stirring.
- Continue stirring at room temperature under nitrogen for 24 hours to form a viscous poly(amic acid) solution.
3. Film Casting and Thermal Imidization:
- Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to control the thickness.
- Place the cast film in a vacuum oven or a furnace with a nitrogen atmosphere.
- Perform a staged curing cycle:
- 80°C for 1 hour to slowly remove the solvent.
- 150°C for 1 hour.
- 200°C for 1 hour.
- 250°C for 1 hour.
- 300°C for 1 hour to complete the imidization.
- Allow the film to cool slowly to room temperature before removal.
Visualizations
Caption: Workflow for synthesizing low-color polyimides.
Caption: Troubleshooting logic for colored polyimides.
References
Thermal degradation pathways of 2,2-Bis(4-aminophenyl)hexafluoropropane-based polyimides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the thermal degradation of polyimides based on 2,2-Bis(4-aminophenyl)hexafluoropropane (systematically named 4,4'-(hexafluoroisopropylidene)bis(phthalic anhydride) or 6FDA).
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of 6FDA-based polyimides? A1: 6FDA-based polyimides are known for their excellent thermal stability.[1][2] The decomposition temperature typically begins around 500°C in an inert atmosphere like nitrogen.[3] The strong aromatic and imide ring structures contribute to their high glass transition temperatures (Tg), often exceeding 300°C, which indicates high thermal stability at both low and high temperatures.[2]
Q2: What are the primary mechanisms of thermal degradation for these polyimides? A2: The degradation process involves the scissioning of molecular chains.[4] For polyimides containing specific functional groups, such as carboxyl groups from monomers like 3,5-diaminobenzoic acid (DABA), an initial weight loss can be attributed to decarboxylation.[5][6] The main degradation stage at higher temperatures involves the breakdown of the polyimide backbone itself.[5][7] In the presence of oxygen (thermo-oxidative degradation), the formation of an oxide layer can accelerate the degradation of mechanical properties.[4]
Q3: What are the expected products from the pyrolysis of 6FDA-based polyimides? A3: Pyrolysis, or thermal decomposition in an inert atmosphere, breaks the polymer down into smaller molecules. While specific product analysis for 6FDA-BAPF is complex, studies on similar fluorinated polymers show the formation of various fluorinated compounds. For example, the pyrolysis of poly(vinylidene fluoride-co-hexafluoropropylene) yields products like propene, butene, and benzene (B151609) derivatives.[8] For 6FDA-based polyimides, degradation of the backbone would likely produce CO, CO2, and various fluorinated aromatic fragments.
Q4: How does the chemical structure, specifically the diamine component, affect thermal stability? A4: The structure of the diamine component significantly influences the polymer's properties. Rigid aromatic diamines generally lead to higher thermal stability and glass transition temperatures due to restricted chain mobility and strong intermolecular forces.[9] Introducing flexible linkages, such as ether (R-O-R) or methylene (B1212753) (-CH2-) groups, into the diamine can lower the Tg and may slightly decrease the onset of decomposition, although it improves processability.[2]
Q5: What is the difference between thermal degradation in an inert atmosphere (N₂) versus an air/oxygen atmosphere? A5: In an inert nitrogen (N₂) atmosphere, the process is pyrolysis, which involves the breaking of chemical bonds due to heat alone. In an air or oxygen atmosphere, the process is thermo-oxidative degradation, which is more complex and often occurs at lower temperatures.[3][10] Oxygen can react with the polymer chains, leading to the formation of radicals and accelerating the degradation process.[4] This typically results in a lower decomposition temperature and different degradation products compared to pyrolysis in N₂.
Troubleshooting Guides
Q1: My TGA curve shows an unexpected initial weight loss at a low temperature (100-250°C). What is the cause? A1: This initial weight loss is almost always due to the evaporation of trapped moisture or residual high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) used during synthesis.[5] Ensure the polyimide film or powder is thoroughly dried under vacuum at a temperature above the boiling point of the solvent but well below the polymer's Tg before analysis.[6]
Q2: The baseline of my TGA thermogram is drifting, showing a slight weight gain before decomposition. What's wrong? A2: This phenomenon is known as baseline drift and can be caused by several factors. A common cause is the buoyancy effect, where the density of the surrounding gas decreases as temperature increases, leading to an apparent increase in mass.[10] To correct this, run a blank TGA experiment with an empty crucible under the exact same conditions and subtract this baseline from your sample's thermogram.
Q3: My TGA results for the same sample are not repeatable. Why? A3: Lack of repeatability in TGA results can stem from several sources:
-
Heating Rate: Different heating rates will shift the decomposition temperatures. A faster heating rate typically results in a higher apparent decomposition temperature.[10][11] Always use the same standardized heating rate for comparable results.
-
Sample Mass and Form: Variations in sample mass, particle size, and packing within the crucible can affect heat transfer and the diffusion of degradation products, leading to inconsistent results.
-
Atmosphere Control: Inconsistent gas flow rates or leaks in the system can alter the atmosphere and affect the degradation profile.[10] Ensure a constant, pure gas flow.
-
Crucible Contamination: Residual material from previous experiments can interfere with the analysis. Always use a clean, pre-weighed crucible.[12]
Q4: The sample holder in my TGA instrument fell off during a high-temperature experiment. How can I prevent this? A4: The sample holder is often attached with a high-temperature resistant adhesive. Prolonged exposure to very high temperatures (e.g., above 700°C) can cause this adhesive to degrade and fail.[13] Avoid running experiments at the instrument's maximum temperature for extended periods unless necessary. Additionally, some sample residues can be corrosive at high temperatures, accelerating the degradation of the holder components. Regular cleaning and inspection of the sample holder are recommended.[13]
Q5: I see multiple overlapping peaks in my derivative thermogravimetric (DTG) curve. What does this indicate? A5: Overlapping peaks in the DTG curve suggest that multiple degradation processes are occurring simultaneously or in close succession.[14] For example, in a 6FDA-DABA copolymer, the initial peak might correspond to the decarboxylation of the DABA units, while the subsequent, larger peak represents the decomposition of the main polyimide backbone.[5][7] This technique is useful for identifying different stages of degradation.
Quantitative Data Summary
The thermal properties of 6FDA-based polyimides are highly dependent on the specific diamine used in the synthesis and the analytical conditions.
| Polymer Composition | Test Atmosphere | Heating Rate (°C/min) | Td5% (°C)¹ | Td10% (°C)² | Tg (°C)³ | Reference |
| 6FDA-DAM:DABA (3:1 co-polyimide) | N/A | N/A | ~557 (peak) | N/A | N/A | [5] |
| MHT-R (6FDA-based thermoset) | Air | 2 | ~470 | N/A | 340-466 | [15] |
| MHT-R (6FDA-based thermoset) | Air | 16 | ~529 | N/A | 340-466 | [15] |
| PMR350 Polyimide | N₂ / Air | 10 | >500 | N/A | N/A | [3] |
| [6FDA I4A pXy][Tf2N] (PI-ionene) | N₂ | 10 | N/A | ~393 | N/A | [1] |
| DDSQ-based Polyimide (6b) | N₂ | 10 | ~460 (Td1%) | N/A | 136 | [16] |
| DDSQ-based Polyimide (6b) | Air | 10 | ~436 (Td1%) | N/A | 136 | [16] |
¹ Td5%: Temperature at which 5% weight loss is observed. ² Td10%: Temperature at which 10% weight loss is observed. ³ Tg: Glass transition temperature. N/A: Data not available in the cited source.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 6FDA-BAPF Polyimide Film
This protocol describes a common method for synthesizing polyimides.[9][17]
1. Poly(amic acid) Synthesis: a. Dry all glassware thoroughly in an oven at 120°C overnight. b. Purify the 6FDA dianhydride and this compound (BAPF) diamine monomers by sublimation or recrystallization. Store under vacuum.[6] c. In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of BAPF diamine in a dry, polar aprotic solvent (e.g., NMP or DMAc) to create a solution of 15-20 wt%. d. Cool the solution to approximately 5°C in an ice bath. e. Slowly add an equimolar amount of 6FDA dianhydride powder to the stirred diamine solution in small portions to control the exothermic reaction. f. After the addition is complete, allow the reaction to proceed at room temperature under a nitrogen atmosphere for 24 hours with continuous stirring. The solution will become highly viscous, indicating the formation of high molecular weight poly(amic acid).[6]
2. Thermal Imidization (Film Formation): a. Cast the viscous poly(amic acid) solution onto a clean, level glass plate using a doctor blade to achieve a uniform thickness. b. Place the cast film in a vacuum oven or a forced-air oven. c. Apply a stepwise heating program to convert the poly(amic acid) to polyimide and remove the solvent. A typical program is:
- 80°C for 5 hours (to slowly remove the bulk of the solvent).[18]
- 150°C for 2 hours.[18]
- 200°C for 1 hour.[18]
- 250°C for 1 hour.[18]
- 300°C for 1 hour (to ensure complete imidization).[18] d. After the thermal treatment, allow the film to cool slowly to room temperature before peeling it from the glass substrate. The resulting transparent, often yellowish, film is the final polyimide.
Protocol 2: Thermogravimetric Analysis (TGA) of Polyimide Films
This protocol outlines the procedure for analyzing the thermal stability of the synthesized polyimide.[11][12]
1. Instrument and Sample Preparation: a. Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.[12] b. Select a crucible (typically platinum or alumina) and clean it by heating it to a high temperature in the TGA furnace to burn off any contaminants. c. Prepare the polyimide sample by cutting a small piece of the film (typically 5-10 mg). d. Place the sample into the tared TGA crucible and record the initial mass accurately.
2. TGA Experiment Setup: a. Place the loaded crucible into the TGA instrument. b. Set the desired atmosphere (e.g., high-purity nitrogen or dry air) and flow rate (e.g., 20-50 mL/min). Purge the furnace for at least 30 minutes to ensure a stable atmosphere. c. Program the temperature profile. A common method is a linear heating ramp:
- Heating Rate: 10°C/min or 20°C/min.[1][3][11]
- Temperature Range: Start from room temperature (e.g., 35°C) to a final temperature sufficient to observe complete degradation (e.g., 800°C).[3][18]
3. Data Analysis: a. Initiate the experiment and monitor the sample weight as a function of temperature. b. After the run is complete, analyze the resulting TGA curve (Weight % vs. Temperature). c. Determine key parameters such as the onset decomposition temperature, the temperature of 5% or 10% weight loss (Td5%, Td10%), and the percentage of residual mass (char yield) at the final temperature. d. Optionally, analyze the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
Mandatory Visualizations
Caption: Experimental workflow for 6FDA-BAPF polyimide synthesis and analysis.
Caption: Simplified pathway for the thermal degradation of 6FDA-BAPF polyimides.
Caption: Decision tree for troubleshooting common TGA experimental issues.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. zeusinc.com [zeusinc.com]
- 3. Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface characterization and degradation behavior of polyimide films induced by coupling irradiation treatment - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05744C [pubs.rsc.org]
- 5. 6FDA-DAM:DABA Co-Polyimide Mixed Matrix Membranes with GO and ZIF-8 Mixtures for Effective CO2/CH4 Separation [mdpi.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. matec-conferences.org [matec-conferences.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 13. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. Soluble and processable thermoplastic hybrid polyimides containing POSS in main chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. dakenchem.com [dakenchem.com]
- 18. Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films [mdpi.com]
Strategies to enhance the mechanical strength of 6FDA/2,2-Bis(4-aminophenyl)hexafluoropropane films
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the enhancement of mechanical strength in 6FDA/2,2-Bis(4-aminophenyl)hexafluoropropane (6FDA-6FpDA) polyimide films.
Troubleshooting Guide: Common Film Defects
This section addresses common issues encountered during the film casting and curing process that can compromise the mechanical integrity of the final film.
Question: My cast film has bubbles or voids. What is the cause and how can I fix it?
Answer: Bubbles or voids are typically caused by trapped solvent vapors that evaporate too quickly during the curing process[1]. This is often observed when the curing temperature is ramped up too aggressively, especially above 150 °C[1]. Another potential cause is the presence of moisture in the resin stream, which turns into steam during heating[2][3].
-
Solution 1: Optimize Curing Protocol: Employ a gradual, stepwise temperature ramp during thermal imidization. Allow the solvent to evaporate slowly at lower temperatures (e.g., holding at 50°C, 100°C, and 150°C for 1 hour each) before proceeding to the final high-temperature cure[4]. A slow cooling ramp is also crucial to prevent thermal shock[1].
-
Solution 2: Ensure Dry Materials: Thoroughly dry all resins and solvents before use. Check your material handling system for potential sources of moisture contamination, such as condensation in the extruder feed section in humid environments[2][3].
-
Solution 3: Degas the Polymer Solution: Before casting, degas the poly(amic acid) (PAA) solution using a vacuum or gentle sonication to remove dissolved air, which can also form bubbles upon heating.
Question: The final polyimide film is brittle and cracks or peels from the substrate. Why is this happening?
Answer: Cracking and peeling are often signs of excessive stress within the film. This can be caused by a cure temperature that is too high or a cooling rate that is too rapid (thermal shock)[1]. A dirty or improperly prepared substrate can also lead to poor adhesion and peeling.
-
Solution 1: Gradual Heating and Cooling: Implement a systematic and gradual temperature ramp for both heating and cooling to minimize internal stresses[1].
-
Solution 2: Check for Contamination: Ensure the substrate (e.g., glass plate) is meticulously clean. Any impurities can act as stress concentration points.
-
Solution 3: Reduce Curing Temperature: While a high final cure temperature is needed for complete imidization, excessively high temperatures can increase film stress. Evaluate if the final temperature can be optimized without compromising imidization.
Question: My film appears milky or has hazy areas, indicating poor optical clarity. What should I do?
Answer: Haziness or a milky appearance can indicate contamination with an incompatible polymer or inadequate quenching of the extrudate if using a melt-casting process[2]. For solution-cast films, it can suggest aggregation of the polymer or incomplete dissolution.
-
Solution 1: Verify Polymer Purity: Ensure all materials are pure and that there is no cross-contamination from other polymers in your equipment[2]. Purge all equipment thoroughly between runs[2][3].
-
Solution 2: Optimize Polymer Solution: Ensure the poly(amic acid) is fully dissolved in the solvent before casting. Gentle heating or extended stirring may be necessary. Filter the solution before casting to remove any undissolved particles or gels.
Question: The thickness of my film is not uniform. How can I improve it?
Answer: Non-uniform film thickness is often a result of improper adjustment of the casting die or knife, uneven temperature distribution across the die, or fluctuations in melt pressure during extrusion[5]. For lab-scale spin-coating or knife-casting, the viscosity of the solution and the speed of application are critical.
-
Solution 1: Adjust Casting Equipment: Ensure the die lip or casting knife gap is adjusted correctly and is uniform across its width[5][6].
-
Solution 2: Control Temperature: Verify that all heaters are functioning correctly to ensure a uniform temperature profile across the die[5].
-
Solution 3: Optimize Solution Viscosity: For solution casting, ensure the poly(amic acid) solution has a consistent viscosity suitable for the casting method to allow for even spreading.
Frequently Asked Questions (FAQs): Enhancing Mechanical Strength
This section provides answers to common questions about strategies to actively improve the tensile strength, modulus, and durability of 6FDA-6FpDA films.
Question: How can I increase the tensile strength and Young's modulus of my 6FDA-6FpDA films?
Answer: A highly effective strategy is the incorporation of functional nanofillers into the polyimide matrix to create a nanocomposite[7]. Nanofillers serve to reinforce the polymer matrix, leading to significant improvements in mechanical properties.
-
Strategy 1: Use Carbon-Based Nanofillers: Materials like fluorinated graphene (FG), fluorinated carbon nanotubes (FCNT), and dopamine-coated nanodiamonds (PDA-ND) have been shown to increase tensile strength and Young's modulus[8][9]. For example, adding just 0.5 wt% of fluorinated graphene quantum dots (FGQD) to a polyimide matrix increased tensile strength by 10.0% and Young's modulus by 19.4%[9].
-
Strategy 2: Incorporate Clays (B1170129): Modified montmorillonite (B579905) (MMT) clays can also enhance the storage modulus and thermal stability of polyimide films[10].
-
Method: The most common method for incorporating these fillers is solution blending, where the nanomaterials are dispersed into the solvent before being mixed with the poly(amic acid) solution, followed by in-situ polymerization and thermal imidization[7].
Question: Can thermal treatments like annealing improve the film's mechanical properties?
Answer: Yes, post-fabrication thermal annealing is a critical step that can significantly enhance the mechanical performance of polymer films[11]. Annealing involves heating the material for an extended period followed by very slow cooling[11].
-
Mechanism: This process allows the polymer chains to relax and rearrange into a more ordered and densely packed structure, which can increase the elastic modulus and overall strength[11][12]. For some 3D-printed thermosets, annealing has been shown to increase the Young's modulus by over 2000%[13].
-
Protocol: A typical annealing process involves heating the fully imidized film below its glass transition temperature (Tg) for several hours, followed by turning off the heat source and allowing it to cool slowly to room temperature inside the oven[11]. The optimal temperature and time will depend on the specific polymer formulation.
Question: What is thermal crosslinking and how does it affect mechanical strength?
Answer: Thermal crosslinking is a method used to create covalent bonds between polymer chains, forming a 3D network structure. This process significantly improves mechanical strength, thermal stability, and resistance to solvent-induced swelling or plasticization[14][15].
-
Method for 6FDA-based Polyimides: A common approach involves incorporating a diamine monomer containing a carboxylic acid group, such as 3,5-diaminobenzoic acid (DABA), into the polymer backbone. Upon heating, these groups undergo a decarboxylation reaction, which generates free radicals that lead to the formation of stable C-C crosslinks between chains[14][15].
-
Benefits: This technique has been shown to be effective in improving the plasticization resistance of 6FDA-based polyimide membranes used in aggressive gas separation environments[14][16].
Question: Are there other novel methods to improve the mechanical properties?
Answer: Yes, recent research has shown that microwave (MW) irradiation of the precursor poly(amic acid) solution before thermal imidization can enhance the mechanical properties of the final polyimide film[4].
-
Mechanism: The MW treatment is believed to increase the molecular weight of the polyimide. This increase in chain length leads to more effective stress transfer within the material, resulting in higher tensile strength[4].
-
Advantage: This is a green and rapid approach, requiring relatively low power and very short irradiation times (e.g., 240 W for 2 minutes) to achieve significant improvements[4].
Data Presentation: Effects of Enhancement Strategies
The following tables summarize quantitative data on the improvement of mechanical properties using different strategies.
Table 1: Effect of Nanofiller Incorporation on Polyimide Mechanical Properties
| Film Type | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| Pure Polyimide Film | 132.5 | 2.37 | 34.4 |
| 0.5 wt% FGQD/PI Composite | 145.8 | 2.83 | 45.4 |
| Data sourced from a study on fluorinated nanofiller modification[9]. FGQD: Fluorinated Graphene Quantum Dots. |
Table 2: Baseline Mechanical Properties of 6FDA-6FpDA Film
| Property | Value |
| Young's Modulus (GPa) | 2.2 ± 0.1 |
| Tensile Strength (MPa) | 73 ± 3 |
| Elongation at Break (%) | 10 ± 1 |
| Data sourced from a study on 6FDA-polyimide membranes[17]. These values can serve as a baseline for comparison when applying enhancement strategies. |
Experimental Protocols
Protocol 1: Standard Solution Casting of 6FDA-6FpDA Film
-
Materials: 6FDA dianhydride, 6FpDA diamine, N-methyl-2-pyrrolidone (NMP, anhydrous).
-
Procedure:
-
In a dry nitrogen atmosphere, dissolve an equimolar amount of 6FpDA diamine in anhydrous NMP with mechanical stirring until fully dissolved.
-
Gradually add an equimolar amount of 6FDA dianhydride to the solution in small portions.
-
Continue stirring at room temperature for 24 hours to form the poly(amic acid) (PAA) solution. The viscosity will increase significantly.
-
Filter the PAA solution to remove any particulates.
-
Cast the PAA solution onto a clean, level glass substrate using a casting knife with a defined gap (e.g., 500 µm).
-
Place the cast film in a vacuum oven or a programmable oven with a nitrogen inlet.
-
Thermal Imidization (Curing): Heat the film using a stepwise program: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
Allow the film to cool slowly to room temperature.
-
Immerse the glass plate in water to gently peel off the freestanding polyimide film.
-
Dry the film in a vacuum oven at 100°C for several hours before characterization.
-
Protocol 2: Incorporation of Nanofillers via Solution Blending
-
Materials: As in Protocol 1, plus the desired nanofiller (e.g., functionalized graphene, nanodiamonds).
-
Procedure:
-
Weigh the desired amount of nanofiller (e.g., 0.5 wt% relative to the final polymer weight).
-
Disperse the nanofiller in a portion of the anhydrous NMP solvent. Use a sonication bath or probe sonicator for 1-2 hours to achieve a uniform dispersion.
-
In a separate flask under a nitrogen atmosphere, dissolve the 6FpDA diamine in the remaining NMP.
-
Add the nanofiller/NMP dispersion to the diamine solution and stir until homogeneous.
-
Proceed with the addition of 6FDA dianhydride and subsequent steps as described in Protocol 1 (steps 2-10).
-
Protocol 3: Post-Fabrication Thermal Annealing
-
Materials: A fully cured and dried 6FDA-6FpDA film.
-
Procedure:
-
Place the freestanding polyimide film in a programmable oven, ensuring it is flat and not under tension.
-
Heat the film to the desired annealing temperature (e.g., 80°C or a temperature below the polymer's Tg)[11].
-
Hold the film at this temperature for an extended period (e.g., 12 hours)[11].
-
After the holding time, turn off the oven and allow it to cool to room temperature as slowly as possible, keeping the oven door closed[11].
-
Once at room temperature, the annealed film can be removed for testing.
-
Visualizations
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Cast Film Troubleshooting Tips - Davis-Standard [davis-standard.com]
- 3. Troubleshooting Common Blown Film Issues - Davis-Standard [davis-standard.com]
- 4. mdpi.com [mdpi.com]
- 5. gsextruder.com [gsextruder.com]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. Dopamine@Nanodiamond as novel reinforcing nanofillers for polyimide with enhanced thermal, mechanical and wear resistance performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. The Effect of Thermal Annealing on the Structure and Gas Transport Properties of Poly(1-Trimethylsilyl-1-Propyne) Films with the Addition of Phenolic Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal annealing effects on the mechanical properties of bio-based 3D printed thermosets - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
- 17. digital.csic.es [digital.csic.es]
Minimizing defects in thin films made from 2,2-Bis(4-aminophenyl)hexafluoropropane polyimides
Welcome to the Technical Support Center for 6FDA-Based Polyimide Thin Films. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in minimizing defects during experimental work.
Troubleshooting Guide: Common Thin Film Defects
This guide addresses the most common defects encountered during the fabrication of thin films from 2,2-Bis(4-aminophenyl)hexafluoropropane (6FDA) polyimides, their probable causes, and recommended solutions.
| Defect | Visual Appearance | Potential Causes | Recommended Solutions & Preventive Measures |
| Bubbles / Blistering | Small bubbles, bumps, or pimples on the film surface, which can be isolated or in groups.[1][2] | 1. Solvent boiling: The solvent evaporates too quickly during the curing process, causing vapors to become trapped in the film.[1] This can occur at temperatures above 150 °C.[1] 2. Air entrapment: Air bubbles are embedded in the precursor solution during processing.[3] 3. Moisture: High humidity or moisture trapped under the film surface can lead to blistering.[2] | 1. Optimize Curing Profile: Use a slower heating ramp rate or a multi-step curing process with an initial low-temperature soft bake (e.g., 60-105°C) to gently remove the solvent before full imidization.[4] 2. Degas Solution: Before application, degas the polyamic acid solution using a centrifuge or by letting it rest. 3. Control Environment: Process films in a controlled, low-humidity environment. Ensure the substrate is completely dry. |
| Cracking / Peeling | Fractures in the film or delamination from the substrate.[1] | 1. High Cure Temperature: Curing at excessively high temperatures can induce thermal stress.[1] 2. Rapid Cooling: Thermal shock from cooling the film too quickly can cause crazing and cracking.[1] 3. Poor Adhesion: Weak interaction between the polyimide and the substrate surface.[5] 4. High Film Stress: Intrinsic stress from solvent evaporation and polymer chain rearrangement. | 1. Lower Cure Temperature: Determine the optimal cure temperature that ensures complete imidization without excessive stress. 2. Controlled Cooling: Allow the film to cool down slowly and gradually to room temperature. 3. Improve Adhesion: Use an adhesion promoter like aminosilanes (e.g., APTES) on the substrate.[6][7] Surface treatments such as plasma, UV/Ozone, or chemical treatments can also be effective.[5][6][8] |
| Pinholes / Pits | Small voids or holes in the film, compromising its insulating properties.[3] | 1. Particulate Contamination: Dust or other particles on the substrate or in the solution act as nucleation sites for defects.[3][9] 2. Incomplete Wetting: The polymer solution does not uniformly cover the substrate. | 1. Cleanroom Processing: It is crucial to process the precursor in a particle-free environment to obtain a defect-free layer.[3][10] Filter the polyamic acid solution before use. 2. Substrate Cleaning: Implement a rigorous substrate cleaning protocol. 3. Surface Energy Modification: Use surface treatments to ensure the substrate is properly wetted by the polymer solution. |
| Comets & Striations | Comet-shaped defects with a "tail," or radial stripes/waves on the surface.[9][11] | 1. Comets: Caused by solid particles or micro-bubbles in the resin solution that impede the normal radial flow during spin coating.[4][9][11] 2. Striations: Result from differential evaporation rates of solvents in the solution, leading to variations in surface tension and film thickness.[9][11] | 1. Filter Solution: Filter the polyimide solution immediately before spin coating to remove particles. 2. Clean Environment: Work in a clean, dust-free environment.[9] 3. Optimize Solvent System: Use a solvent system with a single solvent or solvents with similar volatility. 4. Control Evaporation: Stabilize and control the evaporation process during spin coating, possibly by using a solvent-rich atmosphere.[9] |
| Edge Bead / Chuck Marks | A thicker rim of material at the edge of the substrate, or a circular mark on the film corresponding to the spin coater chuck.[9][11] | 1. Edge Bead: Surface tension effects prevent the solution from detaching cleanly from the substrate edge during spinning.[9][11] 2. Chuck Marks: A temperature difference between the substrate and the spin coater chuck can alter evaporation rates locally.[9] | 1. Edge Bead Removal: Use an edge bead removal (EBR) step after coating. 2. Optimize Spin Speed: Adjust the final spin speed and duration. 3. Thermal Equilibrium: Ensure the substrate and the chuck are at the same ambient temperature before starting the coating process.[9] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the quality of 6FDA-based polyimide thin films?
The choice of solvent is critical as it influences polymer solubility, solution viscosity, and evaporation rate, all of which impact final film quality.[12]
-
Solubility: 6FDA-based polyimides are often soluble in aprotic solvents like N-methyl-2-pyrrolidinone (NMP), dimethylformamide (DMF), and dimethylacetamide (DMAc).[13]
-
Evaporation Rate: Solvents with low boiling points, such as dichloromethane (B109758) (DCM), evaporate faster. This can lead to a more open, porous molecular structure in the film, which may increase gas permeability but can also trap solvent and cause bubbles if not controlled.[12]
-
Defect Formation: Using a mixture of solvents with different volatilities can lead to striations.[9][11] The key is to achieve a balance that allows for good film casting and uniform solvent removal.
Q2: What is the optimal curing procedure to ensure complete imidization without introducing defects?
The curing process converts the polyamic acid precursor into the final polyimide through a dehydration reaction and removes residual solvent.[1] An improper curing profile is a major source of defects.[1]
-
Multi-Step Curing: A staged heating process is recommended. Start with a low-temperature "soft bake" (e.g., 90°C for 6 hours) to slowly remove the bulk of the solvent, followed by a high-temperature cure (e.g., 150°C for 10 hours or higher, depending on the specific polymer) under vacuum to complete the imidization.[13]
-
Temperature Ramp Rate: The rate at which the temperature is increased should be controlled, typically between 2°C/min and 10°C/min, to avoid thermal shock.[14]
-
Final Cure Temperature: The final temperature should be high enough for complete imidization but below the polymer's glass transition temperature (Tg) if crosslinking is to be avoided.[15] Studies have shown that for some polyimides, a 90-minute hold at 375°C can be beneficial for stability.[14]
Q3: My polyimide film has poor adhesion to my silicon wafer. How can I improve it?
Poor adhesion is a common issue, often due to the chemically inert surface of polyimides.[5] Several surface modification techniques can be employed to enhance adhesion.
-
Adhesion Promoters: Applying a coupling agent is a highly effective method. Aminosilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), are frequently spin-coated onto the silicon wafer before the polyimide precursor to form strong covalent bonds at the interface.[6][7]
-
Plasma Treatment: Treating the substrate or the first polyimide layer with oxygen or nitrogen plasma can introduce polar functional groups, increasing surface energy and promoting adhesion.[6][8] Reactive Ion Etching (RIE) with oxygen plasma has been shown to be particularly effective.[6]
-
UV/Ozone Treatment: This method can clean the substrate surface and increase its wettability, which has been shown to enhance adhesion at silicon/polyimide interfaces by over 300%.[5]
Q4: How do spin coating parameters influence the final film thickness and uniformity?
Spin coating is a common method for producing thin films, and its parameters directly control film properties.
-
Spin Speed: Film thickness is primarily controlled by the final spin speed; higher speeds result in thinner films.
-
Acceleration: The rate of acceleration can affect the uniformity, especially for viscous solutions.
-
Time: The duration of the spin holds at various speeds ensures the solvent has evaporated sufficiently and the film has reached its final thickness.
-
Exhaust: The rate of exhaust in the spin coater affects the solvent evaporation rate, which can influence the formation of defects like striations.
Q5: Can adding nanoparticles to the 6FDA-polyimide matrix help reduce defects?
Yes, creating mixed matrix membranes (MMMs) by incorporating nanoparticles can sometimes improve film quality. For instance, uniformly coating films with functionalized UiO-67 nanoparticles has been shown to reduce the likelihood of non-selective defects in the interphase region between the polymer and the nanoparticle.[16] However, improper dispersion or poor polymer-filler adhesion can also introduce new interfacial voids and defects.[17]
Quantitative Data Summary
The following table summarizes the impact of key processing parameters on the properties of polyimide films, as identified in experimental studies.
| Parameter | Condition | Film Thickness (µm) | Film Roughness (Rq, µm) | Reference |
| Deposition Temperature | 80 °C | ~5.0 | ~0.015 | [1] |
| 100 °C | ~4.5 | ~0.020 | [1] | |
| 110 °C | ~4.0 | ~0.025 | [1] | |
| 120 °C | ~3.5 | ~0.028 | [1] | |
| Table Speed | 20 mm/sec | ~4.6 | ~0.021 | [1] |
| 30 mm/sec | ~4.4 | ~0.018 | [1] | |
| 40 mm/sec | ~4.3 | ~0.016 | [1] | |
| 45 mm/sec | ~4.2 | ~0.015 | [1] |
Note: Data extracted from a study on aerosol-based printing of polyimide films.[1] Lower deposition temperatures and higher table speeds (up to an optimal point) were found to decrease surface roughness.[1]
Experimental Protocols
Protocol 1: Synthesis of 6FDA-Based Polyimide
This protocol describes a general two-step polycondensation reaction to synthesize a 6FDA-based polyimide, such as 6FDA-DAM:DABA.[15][18]
-
Monomer Preparation: Ensure all monomers (e.g., 6FDA, DAM, DABA) and solvents (e.g., NMP) are dried before use to prevent side reactions.[15]
-
Poly(amic acid) Formation:
-
In a nitrogen-purged reaction vessel, dissolve the diamine monomers (e.g., DAM and DABA in a specific molar ratio) in anhydrous NMP.
-
Cool the solution to a low temperature (e.g., ~5°C).
-
Gradually add a stoichiometric amount of the 6FDA dianhydride to the agitated solution.
-
Allow the reaction to proceed under a nitrogen purge for approximately 24 hours at low temperature to form a viscous poly(amic acid) solution.[15]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent (acetic anhydride) and a catalyst (beta-picoline).[18]
-
Heat the solution (e.g., to 200°C) to facilitate the ring-closing cyclodehydration reaction, converting the poly(amic acid) to polyimide.[13] Water can be removed continuously using a xylene azeotrope.[13]
-
-
Precipitation and Drying:
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol (B129727) or water.[13]
-
Collect the polymer precipitate by filtration.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 150-180°C) for 24 hours to remove any residual solvent.[13][15]
-
Protocol 2: Thin Film Fabrication via Spin Coating
This protocol outlines the steps for creating a thin polyimide film on a silicon substrate.
-
Substrate Cleaning:
-
Thoroughly clean the silicon wafer using a standard cleaning procedure (e.g., Piranha etch or RCA clean) to remove organic and inorganic contaminants.
-
Rinse with deionized water and dry completely with a nitrogen gun.
-
-
Adhesion Promoter Application (Optional but Recommended):
-
Polymer Solution Preparation:
-
Prepare a solution of the synthesized 6FDA-based polyimide in a suitable solvent (e.g., 15 wt.% in NMP).[13]
-
Filter the solution through a sub-micron filter to remove any particulate matter.
-
-
Spin Coating:
-
Dispense the filtered polyimide solution onto the center of the prepared wafer.
-
Spin the wafer using a programmed recipe, typically involving a low-speed spread cycle followed by a high-speed spin cycle (e.g., 3000 RPM for 60s) to achieve the desired thickness.[6]
-
-
Curing:
-
Transfer the coated wafer to a programmable vacuum oven or hotplate.
-
Perform a multi-step curing process. For example:
-
Allow the wafer to cool down slowly to room temperature before removal.
-
Visualizations
Caption: A logical workflow for troubleshooting common defects in polyimide thin films.
Caption: Experimental workflow for the fabrication of 6FDA-polyimide thin films.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. repaintsupply.com [repaintsupply.com]
- 3. 139.91.210.27 [139.91.210.27]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. coatingsystems.com [coatingsystems.com]
- 10. Measurement of defects in spin coated polyimide films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lampz.tugraz.at [lampz.tugraz.at]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. The effects of cure temperature history on the stability of polyimide films [jos.ac.cn]
- 15. eng.uc.edu [eng.uc.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. osti.gov [osti.gov]
Technical Support Center: Adhesion Improvement for 2,2-Bis(4-aminophenyl)hexafluoropropane-Based Coatings
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the adhesion of coatings based on 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine).
Troubleshooting Guide: Common Adhesion Problems
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My 6F-diamine-based polyimide coating is delaminating from the substrate. What are the potential causes and how can I fix it?
A1: Delamination, or poor adhesion, is a common issue that can stem from several factors. Here’s a step-by-step troubleshooting approach:
-
Inadequate Surface Preparation: The substrate surface must be meticulously clean. Contaminants like oils, dust, or moisture can act as a barrier, preventing a strong bond.[1][2]
-
Solution: Implement a thorough cleaning procedure. This can include ultrasonic cleaning in solvents like acetone (B3395972) and isopropyl alcohol, followed by drying with nitrogen gas. For inorganic substrates, consider a final cleaning step with an oxygen plasma treatment to remove any residual organic contaminants.[2][3]
-
-
Low Surface Energy of the Substrate: Many substrates, especially plastics, have low surface energy, which hinders the wetting and spreading of the coating.
-
Chemical Inertness of the Polyimide: Fluorinated polyimides, in particular, can be chemically inert, making it difficult to form strong chemical bonds with the substrate.
-
Solution: Use adhesion promoters or primers. Silane (B1218182) coupling agents are effective at creating a chemical bridge between the inorganic substrate and the polyimide coating.[1][6][7][8] For polyimide-on-polyimide applications, surface treatments like reactive ion etching (RIE) with oxygen plasma can significantly enhance adhesion.[4][8]
-
-
Improper Curing of the Coating: Incomplete or improper curing of the polyamic acid precursor to form the polyimide can result in a weak film with poor adhesion.
-
Solution: Strictly follow the recommended curing protocol for your specific polyamic acid solution. This typically involves a multi-step heating process to gradually remove the solvent and complete the imidization process. Ensure that the final cure temperature is reached and held for the specified duration.
-
Q2: I am observing inconsistent adhesion across my coated substrate. Why is this happening and what can I do to ensure uniformity?
A2: Inconsistent adhesion often points to non-uniformity in either the surface treatment or the coating application.
-
Uneven Surface Treatment: If you are using a technique like plasma treatment, variations in the plasma density across the substrate can lead to areas with better or worse adhesion.
-
Solution: Ensure your substrate is placed in a region of uniform plasma density within your chamber. Optimize your plasma treatment parameters (pressure, power, and time) to achieve consistent surface activation.
-
-
Non-uniform Coating Thickness: Variations in coating thickness can lead to differences in internal stresses, which can affect adhesion.
-
Solution: If using spin coating, ensure the substrate is centered and the spin speed and acceleration are optimized for a uniform film. For other methods like spray or dip coating, ensure consistent application speed and withdrawal rates.
-
-
Contamination During Handling: Handling the substrate after cleaning and before coating can re-contaminate the surface in specific areas.
-
Solution: Minimize handling of the prepared substrate. Use clean, lint-free tools and work in a clean environment (e.g., a cleanroom or a laminar flow hood).
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for achieving good adhesion with 6F-diamine-based coatings?
A1: While several factors are important, surface preparation is arguably the most critical.[1][4] A pristine, activated surface is the foundation for any successful coating application. Even the best coating formulation will fail if the substrate is not properly prepared to receive it.
Q2: How do I choose the right surface treatment for my substrate?
A2: The choice of surface treatment depends on the substrate material and the desired level of adhesion.
-
For inorganic substrates (e.g., silicon, glass, metals): Oxygen or argon plasma treatments are highly effective at cleaning and activating the surface.[3][5] Chemical treatments, such as with alkaline solutions (e.g., KOH), can also be used to modify the surface chemistry of the polyimide itself.[5][9]
-
For polymeric substrates: Corona, flame, or plasma treatments can increase the surface energy of the polymer.[4][10]
-
For enhanced chemical bonding: The use of a silane coupling agent as a primer is recommended for inorganic substrates to form strong covalent bonds with the polyimide.[7][8]
Q3: Can I improve adhesion by modifying the 6F-diamine-based polyimide formulation itself?
A3: Yes, to some extent. While surface modification is the primary approach, the formulation can play a role. Incorporating adhesion-promoting additives into the polyamic acid solution can be beneficial. However, this can also affect the bulk properties of the final polyimide film, so any modifications should be thoroughly tested. Crosslinking the polyimide can also improve its mechanical properties and potentially its adhesion.
Q4: How does plasma treatment improve the adhesion of fluorinated polyimide coatings?
A4: Plasma treatment improves adhesion through a combination of mechanisms:
-
Cleaning: It effectively removes organic contaminants from the substrate surface.[7]
-
Roughening: On a micro or nano scale, it can increase the surface area, which promotes mechanical interlocking between the coating and the substrate.[1][11]
-
Surface Chemistry Modification: It creates reactive functional groups (like hydroxyl, carboxyl, and carbonyl groups) on the surface.[4][5] This is achieved by processes like the opening of the imide ring in the polyimide structure. These polar groups increase the surface energy and provide sites for chemical bonding with the substrate or an adhesion promoter.[4]
Quantitative Data on Adhesion Strength
The following tables summarize quantitative data on the adhesion strength of polyimide coatings with various surface treatments.
| Surface Treatment of Polyimide | Peel Strength (N/m) | Substrate | Reference |
| Pristine (Untreated) | 23 | Polyimide | [4] |
| Microwave Oxygen Plasma | 29.3 | Polyimide | [4] |
| KOH/HCl Treatment | 161 | Polyimide | [4] |
| Reactive Ion Etching (RIE) Oxygen Plasma | >164 (Unable to peel) | Polyimide | [4] |
| Curing and Treatment Conditions for Polyimide-Polyimide Adhesion | Maximum Linear Stress (Peel Strength) (N/m) | Key Finding | Reference |
| Bottom PI Cured at 450°C, 60s RIE O₂ Plasma Activation | ~150 | Standard Condition | [12] |
| Bottom PI Cured at 250°C, 60s RIE O₂ Plasma Activation | ~350 | Lower initial curing temperature improves adhesion. | [12] |
| Bottom PI Cured at 450°C, 30s RIE O₂ Plasma Activation | ~250 | Increased RIE activation time improves adhesion. | [12] |
| Bottom PI Cured at 450°C, 120s RIE O₂ Plasma Activation | ~325 | Increased RIE activation time improves adhesion. | [12] |
Experimental Protocols
1. Protocol for Surface Preparation and Oxygen Plasma Treatment
This protocol describes a general procedure for preparing a silicon wafer substrate for coating with a 6F-diamine-based polyimide.
-
Initial Cleaning: a. Place the silicon wafers in a wafer rack. b. Ultrasonically clean the wafers in a beaker of acetone for 10 minutes. c. Transfer the wafers to a beaker of isopropyl alcohol and sonicate for another 10 minutes. d. Rinse the wafers thoroughly with deionized water. e. Dry the wafers using a stream of filtered nitrogen gas.
-
Oxygen Plasma Treatment: a. Place the cleaned and dried wafers into the chamber of a plasma cleaner. b. Evacuate the chamber to a base pressure of approximately 30-40 mTorr. c. Introduce oxygen gas into the chamber. d. Apply RF power (e.g., 50 W at 13.56 MHz) to generate the plasma. e. Treat the wafers for a specified time (e.g., 2-5 minutes). f. Turn off the RF power and vent the chamber to atmospheric pressure. g. Remove the wafers and proceed immediately to the coating step to prevent re-contamination.
2. Protocol for Spin Coating of 6F-Diamine-Based Polyamic Acid
This protocol outlines the steps for applying a polyamic acid precursor solution to a prepared substrate.
-
Substrate Preparation: Ensure the substrate is clean, dry, and has undergone any necessary surface treatments (see Protocol 1).
-
Adhesion Promoter (Optional but Recommended): a. Dispense a small amount of a silane coupling agent solution (e.g., 0.5-1% solution of an aminosilane (B1250345) in an alcohol-water mixture) onto the center of the substrate. b. Spin coat at a moderate speed (e.g., 3000-4000 RPM) for 30-60 seconds to form a thin, uniform layer. c. Bake the substrate on a hotplate at a temperature recommended for the specific silane (e.g., 110-120°C) for 1-2 minutes.
-
Polyamic Acid Application: a. Allow the substrate to cool to room temperature. b. Dispense the 6F-diamine-based polyamic acid solution onto the center of the substrate. The amount will depend on the substrate size and desired thickness. c. Spin coat using a two-stage process: a low-speed spread cycle (e.g., 500 RPM for 10 seconds) followed by a high-speed spin cycle (e.g., 3000 RPM for 45 seconds) to achieve the desired thickness.
-
Soft Bake: a. Carefully transfer the coated substrate to a hotplate. b. Soft bake at a relatively low temperature (e.g., 120-150°C) for several minutes to remove the bulk of the solvent.
-
Curing: a. Transfer the soft-baked substrate to a programmable oven or a series of hotplates. b. Cure the film using a specific temperature ramp profile as recommended by the polyamic acid manufacturer. A typical profile might involve ramping to a final temperature of 350-450°C and holding for 30-60 minutes to ensure complete imidization.
3. Protocol for Pull-Off Adhesion Test (Based on ASTM D4541)
This protocol provides a general method for quantifying the adhesion strength of the cured coating.[10][11][13][14][15][16]
-
Test Area Preparation: a. Select a flat, representative area of the coated substrate. b. Clean the surface of the coating and the face of the test dolly (loading fixture) with a solvent to remove any contaminants.
-
Adhesive Application: a. Prepare a high-strength adhesive (e.g., a two-part epoxy) according to the manufacturer's instructions. b. Apply a thin, uniform layer of the adhesive to the face of the dolly. c. Press the dolly firmly onto the coated surface. d. Remove any excess adhesive that squeezes out around the base of the dolly.
-
Curing of Adhesive: a. Allow the adhesive to cure for the time and at the temperature specified by the manufacturer.
-
Scoring the Coating (Optional but Recommended): a. Once the adhesive is fully cured, carefully cut through the coating around the base of the dolly down to the substrate. This isolates the test area.
-
Pull-Off Test: a. Attach the portable pull-off adhesion tester to the dolly. b. Apply a tensile load at a smooth, continuous rate. c. Record the force at which the dolly and coating pull away from the substrate. d. Note the nature of the failure:
- Adhesive failure: The coating pulls cleanly off the substrate.
- Cohesive failure: The coating itself breaks, leaving a layer of coating on both the substrate and the dolly.
- Glue failure: The adhesive fails.
Visualizations
Caption: Experimental workflow for improving and testing the adhesion of 6F-diamine-based coatings.
Caption: Logical relationship showing how surface treatments overcome causes of poor adhesion.
References
- 1. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 2. Surface plasma treatment effects on the molecular structure at polyimide/air and buried polyimide/epoxy interfaces [html.rhhz.net]
- 3. yieldengineering.com [yieldengineering.com]
- 4. An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.picamfg.com [blog.picamfg.com]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. chemsilicone.com [chemsilicone.com]
- 9. researchgate.net [researchgate.net]
- 10. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 11. tandfonline.com [tandfonline.com]
- 12. The Materials Science Foundation Supporting the Microfabrication of Reliable Polyimide–Metal Neuroelectronic Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hightower-labs.com [hightower-labs.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. Astm d4541 standard pull off test for coatings | PDF [slideshare.net]
- 16. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
Validation & Comparative
Comparison of 2,2-Bis(4-aminophenyl)hexafluoropropane with other aromatic diamines
A Comprehensive Comparison of 2,2-Bis(4-aminophenyl)hexafluoropropane (BAPP) and Other Aromatic Diamines in High-Performance Polyimides
Introduction
Aromatic diamines are fundamental building blocks in the synthesis of high-performance aromatic polyimides, a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The choice of the diamine monomer significantly influences the final properties of the polyimide. This guide provides an objective comparison of this compound (BAPP), a fluorinated aromatic diamine, with other common aromatic diamines. The inclusion of the hexafluoroisopropylidene (-C(CF₃)₂-) group in BAPP imparts unique characteristics to the resulting polymers, such as improved solubility, lower dielectric constant, and enhanced thermal stability.[2][3] This comparison is intended for researchers, scientists, and drug development professionals who utilize high-performance polymers in their respective fields.
Data Presentation: Comparative Properties of Polyimides
The following tables summarize the key performance indicators of polyimides synthesized from BAPP and other representative aromatic diamines. It is important to note that the properties of polyimides are highly dependent on the dianhydride used for polymerization and the processing conditions. The data presented here is a compilation from various studies to provide a comparative overview.
Table 1: Thermal Properties of Polyimides Derived from Various Aromatic Diamines
| Diamine | Dianhydride | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| BAPP | BPADA | 232.5 - 262.2 | 521.5 - 531.0[4] |
| BAPP | 6FDA | ~297 | >500 |
| 4,4'-Oxydianiline (B41483) (ODA) | PMDA | ~390 | >500 |
| 4,4'-Oxydianiline (ODA) | BPDA | 281 | - |
| p-Phenylenediamine (B122844) (PPD) | BPDA | >400 | >550 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6FODA) | 6FDA | 327 | 540 |
Note: BPADA = 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride); PMDA = Pyromellitic dianhydride; 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640). Data is compiled from multiple sources and specific values can vary based on experimental conditions.
Table 2: Mechanical Properties of Polyimide Films
| Diamine | Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| BAPP | BPADA | 130.0 - 132.0 (Flexural) | 2.87 - 2.96 (Flexural) | - |
| 4,4'-Oxydianiline (ODA) | PMDA | 114.19 | 3.23 | 3.58[5] |
| p-Phenylenediamine (PPD) | BPDA | >200 | >5.0 | >10 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6FODA) | 6FDA | 95 | 2.5 | 6 |
Table 3: Dielectric Properties of Polyimides (at 1 MHz)
| Diamine | Dianhydride | Dielectric Constant (Dk) | Dielectric Loss (Df) |
| BAPP | BPADA | 2.32 - 2.95 | -[4] |
| BAPP | 6FDA | 2.78 | 0.00687[4] |
| 4,4'-Oxydianiline (ODA) | PMDA | 3.10 | -[4] |
| 4,4'-Oxydianiline (ODA) | BTDA | >3.0 | >0.01 |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6FODA) | 6FDA | 2.8 | 0.008 |
Note: BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride.
Table 4: Solubility of Aromatic Diamines
| Diamine | Solubility in Common Organic Solvents (e.g., NMP, DMAc, THF, Chloroform) |
| BAPP | Excellent solubility.[6] |
| 4,4'-Oxydianiline (ODA) | Good solubility. |
| p-Phenylenediamine (PPD) | Moderate solubility. |
| 4,4'-(Hexafluoroisopropylidene)dianiline (6FODA) | Excellent solubility. |
Experimental Protocols
Synthesis of Polyimide via a Two-Step Polycondensation Reaction
This protocol describes the synthesis of a polyimide from an aromatic diamine (e.g., BAPP) and an aromatic dianhydride (e.g., 6FDA).[1]
Materials:
-
Aromatic Diamine (e.g., this compound - BAPP)
-
Aromatic Dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
N,N-dimethylacetamide (DMAc, anhydrous)
-
Nitrogen gas (high purity)
-
Acetic anhydride
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer and nitrogen inlet/outlet
-
Glass plate
-
Doctor blade
-
Vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid) (PAA) Solution
-
In a clean and dry three-neck round-bottom flask, dissolve a stoichiometric amount of the aromatic diamine in anhydrous DMAc under a nitrogen atmosphere. Stir until the diamine is completely dissolved.
-
Gradually add an equimolar amount of the aromatic dianhydride to the solution in small portions. The reaction is exothermic and should be controlled.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to obtain a viscous poly(amic acid) solution.
Step 2: Chemical Imidization and Film Casting
-
To the poly(amic acid) solution, add acetic anhydride as a dehydrating agent and pyridine as a catalyst. The molar ratio of acetic anhydride to the repeating unit of PAA is typically 4:1, and the molar ratio of pyridine to the repeating unit is 2:1.
-
Stir the mixture at room temperature for 12 hours.
-
Cast the resulting polyimide solution onto a clean glass plate using a doctor blade to control the film thickness.
-
Heat the cast film in a vacuum oven at 80°C for 2 hours, then at 150°C for 1 hour, 200°C for 1 hour, and finally at 250°C for 1 hour to ensure complete removal of the solvent and completion of imidization.
-
After cooling to room temperature, the polyimide film can be peeled off from the glass plate.
Characterization of Polyimide Films
Thermal Properties:
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Thermal Decomposition Temperature (Td5): Determined by Thermogravimetric Analysis (TGA) as the temperature at which 5% weight loss occurs, at a heating rate of 10 °C/min in a nitrogen atmosphere.
Mechanical Properties:
-
Tensile Properties: Measured using a universal testing machine according to ASTM D882 standard for thin plastic sheeting.[7] Film specimens are cut into a dog-bone shape.
Dielectric Properties:
-
Dielectric Constant and Dielectric Loss: Measured using a dielectric analyzer at a frequency of 1 MHz.
Mandatory Visualization
Caption: Workflow for the synthesis and characterization of polyimide films.
Caption: Structure-property relationship of fluorinated vs. non-fluorinated diamines.
Discussion: BAPP in Context
The inclusion of the hexafluoroisopropylidene group in BAPP is a key structural feature that differentiates it from many other aromatic diamines. This bulky, electron-withdrawing group disrupts polymer chain packing, which in turn leads to several advantageous properties in the resulting polyimides:
-
Enhanced Solubility: The disruption of intermolecular charge transfer complexes makes BAPP-based polyimides more soluble in common organic solvents.[6] This is a significant advantage for processing and fabrication of films and coatings.
-
Lower Dielectric Constant: The fluorine atoms in the -C(CF₃)₂- group have low polarizability, which contributes to a lower dielectric constant and dielectric loss in the polyimide. This makes BAPP-derived polyimides highly suitable for applications in microelectronics, such as interlayer dielectrics and flexible printed circuits.[4]
-
High Thermal Stability: The strong C-F bonds contribute to the high thermal stability of the polymer, as evidenced by high glass transition and decomposition temperatures.[8]
-
Good Mechanical Properties: While maintaining flexibility, BAPP-based polyimides exhibit high tensile strength and modulus, making them robust materials for demanding applications.[9]
In comparison, non-fluorinated aromatic diamines like 4,4'-oxydianiline (ODA) and p-phenylenediamine (PPD) also produce polyimides with excellent thermal and mechanical properties. However, these polyimides often have higher dielectric constants and lower solubility, which can limit their use in certain advanced applications.
Relevance to Drug Development Professionals
While aromatic diamines like BAPP are not typically used as active pharmaceutical ingredients, the high-performance polyimides derived from them have emerging applications in the biomedical field. The excellent biocompatibility, biostability, and sterilizability of polyimides make them suitable for:
-
Medical Implants and Devices: The mechanical strength and inertness of polyimides are advantageous for fabricating components of medical implants and surgical tools.[6]
-
Biomedical Sensors: The insulating properties of polyimide films are utilized in the fabrication of flexible biomedical sensors.
-
Drug Delivery Systems: The tailored porosity and surface chemistry of polyimide membranes are being explored for controlled drug release applications. Fluorinated polymers, in general, are being investigated for the delivery of fluorinated drugs.[10][11]
The unique combination of properties offered by BAPP-derived polyimides, particularly their biocompatibility and processability, opens up possibilities for their use in advanced biomedical applications where high performance and reliability are critical.[12][13]
Conclusion
This compound (BAPP) is a versatile aromatic diamine that imparts a unique and desirable set of properties to polyimides. The presence of the hexafluoroisopropylidene group leads to polymers with enhanced solubility, lower dielectric constants, and excellent thermal and mechanical stability. While traditional aromatic diamines continue to be important for many applications, BAPP offers a distinct advantage for advanced technologies in microelectronics, aerospace, and potentially in the biomedical field. The data and protocols presented in this guide provide a foundation for researchers and professionals to objectively evaluate the suitability of BAPP for their specific applications.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of novel star-branched polyimides derived from 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Self-assembled fluorodendrimers in the co-delivery of fluorinated drugs and therapeutic genes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Saponin and fluorine-modified polycation as a versatile gene delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 13. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Polyimides from 2,2-Bis(4-aminophenyl)hexafluoropropane versus Commercial Counterparts
Researchers and scientists in drug development and other advanced fields are continually seeking materials with superior performance characteristics. Polyimides, a class of high-performance polymers, are renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. This guide provides an objective comparison of the performance of polyimides derived from 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-BAP) against two widely used commercial polyimides: Kapton® HN and Ultem™ 1000.
This comparison is supported by experimental data, offering a clear overview of the relative strengths and weaknesses of these materials to aid in material selection for demanding applications.
Executive Summary
Polyimides based on 6F-BAP exhibit a compelling combination of properties, most notably their excellent solubility in a range of organic solvents, a significant advantage over the often insoluble commercial polyimides like Kapton®. This enhanced processability allows for greater flexibility in fabrication and application. Furthermore, 6F-BAP polyimides demonstrate a lower dielectric constant, making them highly suitable for advanced electronic and microelectronic applications where signal integrity is paramount.
While Kapton® HN maintains superior thermal stability at extreme temperatures, and Ultem™ 1000 offers a good balance of mechanical properties and cost-effectiveness, 6F-BAP polyimides present a strong case for applications requiring a combination of high performance and ease of processing.
Performance Data Comparison
The following tables summarize the key performance indicators for 6F-BAP based polyimides, Kapton® HN, and Ultem™ 1000. The data for 6F-BAP polyimides is derived from various scientific literature sources, and as such, the properties can vary depending on the specific dianhydride used in the polymerization. For this comparison, a representative 6F-BAP based polyimide synthesized with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) is used.
Table 1: Mechanical Properties
| Property | 6F-BAP Based Polyimide (6FDA-6FpDA) | Kapton® HN | Ultem™ 1000 | Test Method |
| Tensile Strength (MPa) | 87.8 - 117.2 | 165 - 231[1][2] | 114 | ASTM D882 |
| Tensile Modulus (GPa) | 1.3 - 2.2 | 2.76[2] | 3.45 | ASTM D882 |
| Elongation at Break (%) | 3.5 - 10.8 | 72 - 82[2] | 80 | ASTM D882 |
Table 2: Thermal Properties
| Property | 6F-BAP Based Polyimide (6FDA-6FpDA) | Kapton® HN | Ultem™ 1000 | Test Method |
| Glass Transition Temperature (Tg) (°C) | 240 - 307 | 360 - 410[1][3] | 217[4][5] | DSC |
| 5% Weight Loss Temperature (TGA) (°C) | 515 - 541 | >500 | 521-522 | TGA |
| Coefficient of Thermal Expansion (CTE) (ppm/°C) | 40 - 60 | 20 | 56 | TMA |
Table 3: Electrical Properties
| Property | 6F-BAP Based Polyimide (6FDA-6FpDA) | Kapton® HN | Ultem™ 1000 | Test Method |
| Dielectric Constant (1 MHz) | 2.38 - 2.87 | 3.4 - 3.9[6] | 3.15[7] | ASTM D150 |
| Dielectric Strength (kV/mm) | >100 | 118 - 236[6] | 32.7 | ASTM D149 |
| Dissipation Factor (1 MHz) | <0.005 | ~0.002 | 0.0013[7] | ASTM D150 |
Table 4: Solubility
| Solvent | 6F-BAP Based Polyimide (6FDA-6FpDA) | Kapton® HN | Ultem™ 1000 |
| N-Methyl-2-pyrrolidone (NMP) | Soluble[8][9] | Insoluble | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble[8] | Insoluble | Soluble |
| Tetrahydrofuran (THF) | Soluble[8] | Insoluble | Partially Soluble |
| Chloroform | Soluble | Insoluble | Soluble |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance data tables.
Synthesis of 6F-BAP Based Polyimide (6FDA-6FpDA)
A common method for synthesizing 6F-BAP based polyimides is a two-step polycondensation reaction.
-
Poly(amic acid) Synthesis: In a nitrogen-purged reactor, an equimolar amount of this compound (6F-BAP) is dissolved in a dry aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
To this solution, an equimolar amount of 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is added portion-wise while maintaining the temperature at or below room temperature.
-
The reaction mixture is stirred under nitrogen for several hours to form a viscous poly(amic acid) solution.
-
Imidization: The poly(amic acid) solution is then cast onto a glass substrate to form a film.
-
The film is thermally cured by heating in a stepwise manner, for example, at 100°C, 200°C, and 300°C for one hour at each temperature, to effect the cyclodehydration and form the final polyimide film.
References
- 1. docs.rs-online.com [docs.rs-online.com]
- 2. qnityelectronics.com [qnityelectronics.com]
- 3. shagal.solutions [shagal.solutions]
- 4. CAMPUSplastics | datasheet [campusplastics.com]
- 5. Material Data Center | Datasheet ULTEM™ Resin 1000 [materialdatacenter.com]
- 6. Kapton HN Polyimide Film Techical Data and Properties [kmac-plastics.net]
- 7. technicalproductsinc.com [technicalproductsinc.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Gas permeability of 6FDA/2,2-Bis(4-aminophenyl)hexafluoropropane vs. other polyimide membranes
For researchers, scientists, and drug development professionals seeking high-performance materials for gas separation, the selection of the right polymer membrane is critical. Among the myriad of options, polyimides, particularly those based on 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), have garnered significant attention for their exceptional thermal and chemical stability, coupled with tunable gas transport properties. This guide provides an objective comparison of the gas permeability of 6FDA/2,2-Bis(4-aminophenyl)hexafluoropropane (6FDA-6FpDA) polyimide membranes against other notable polyimide formulations, supported by experimental data to inform your material selection process.
The performance of a gas separation membrane is primarily defined by its permeability and selectivity. Permeability dictates the rate at which a gas passes through the membrane, while selectivity measures the membrane's ability to separate one gas from another. An ideal membrane exhibits both high permeability and high selectivity, a challenging trade-off often visualized in what is known as a Robeson plot.[1][2] 6FDA-based polyimides are particularly noteworthy for their performance, which often approaches or even surpasses the Robeson upper bound for various gas pairs.[3][4]
The incorporation of bulky, fluorine-containing groups like the hexafluoroisopropylidene (-C(CF₃)₂) moiety in both the 6FDA dianhydride and the 6FpDA diamine introduces significant steric hindrance. This structural feature disrupts efficient polymer chain packing, leading to an increase in fractional free volume (FFV).[3][5] The resulting increase in free volume facilitates the diffusion of gas molecules, thereby enhancing permeability.[5][6]
Comparative Gas Permeability Data
The following table summarizes the gas permeability and selectivity data for 6FDA-6FpDA and other 6FDA-based polyimides for key industrial gases. The data has been compiled from various studies to provide a broad comparative overview.
| Polyimide | Gas Pair | Permeability (Barrer)¹ | Selectivity (α) | Reference |
| 6FDA-6FpDA | CO₂/CH₄ | 4.64 (CO₂) | - | [6] |
| O₂/N₂ | 0.84 (O₂) | - | [6] | |
| 6FDA-DAM | CO₂/CH₄ | ~100-250 (CO₂) | ~35-40 | [4] |
| 6FDA-mPDA | CO₂/CH₄ | - | - | [4] |
| 6FDA-DABA | CO₂/CH₄ | ~5-10 (CO₂) | ~35 | [4] |
| 6FDA-BAPAF | CO₂/N₂ | 5-7 (CO₂) | 18-27 | [7] |
| CO₂/CH₄ | 5-7 (CO₂) | 48-86 | [7] | |
| 6FDA-DAP | CO₂/N₂ | 5-7 (CO₂) | 18-27 | [7] |
| CO₂/CH₄ | 5-7 (CO₂) | 48-86 | [7] | |
| 6FDA-TrMPD | CO₂/CH₄ | >200 (CO₂) | Low | [7] |
| Crosslinked 6FDA-MPP-400 | CO₂/CH₄ | 193.8 (CO₂) | 39.2 | [8] |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Experimental Protocols
The data presented in this guide is derived from studies employing standardized methodologies for evaluating membrane performance. The following is a generalized description of the experimental protocols typically used.
Membrane Preparation
Dense polyimide membranes are typically prepared via a solution casting and solvent evaporation method.[9] The polyimide is first synthesized through a two-step polycondensation reaction involving a dianhydride (e.g., 6FDA) and a diamine (e.g., 6FpDA) in a high-boiling point aprotic solvent like N-methyl-2-pyrrolidone (NMP) to form a poly(amic acid) solution. This solution is then cast onto a flat, level surface and heated in a controlled manner (often in stages up to 300°C) to induce thermal imidization, which converts the poly(amic acid) into the final polyimide structure while evaporating the solvent. The final membrane thickness is a critical parameter that is carefully controlled and measured.[10]
Gas Permeability Measurement
Gas permeability is commonly determined using the constant-volume, variable-pressure method, also known as the time-lag method.[10][11] A membrane is securely placed in a permeation cell, dividing it into a high-pressure feed side and a low-pressure permeate side. The permeate side is initially evacuated to a high vacuum. The test gas is then introduced to the feed side at a constant pressure. The pressure increase on the permeate side is monitored over time using a pressure transducer.
The permeability coefficient (P) is calculated from the steady-state permeation rate using the following equation:
P = (V * l / (A * R * T * Δp)) * (dp/dt)
where:
-
V is the permeate volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
dp/dt is the rate of pressure increase on the permeate side at steady state
The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients:
αA/B = PA / PB
Structure-Performance Relationship
The gas transport properties of 6FDA-based polyimides are intrinsically linked to their chemical structure. The diagram below illustrates the logical relationship between key structural features and the resulting gas permeability and selectivity.
Figure 1. Influence of 6FDA polyimide structure on gas separation properties.
References
- 1. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]
- 2. Designing exceptional gas-separation polymer membranes using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. theaic.org [theaic.org]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Dielectric properties of polyimides from 2,2-Bis(4-aminophenyl)hexafluoropropane and alternative monomers
For researchers and scientists in materials science and electronics, the selection of high-performance polymers with tailored dielectric properties is paramount. Polyimides stand out for their exceptional thermal stability and mechanical strength, making them ideal candidates for applications in microelectronics, aerospace, and communications. This guide provides a comparative analysis of the dielectric properties of polyimides derived from the common monomer 2,2-Bis(4-aminophenyl)hexafluoropropane (6FDA-based diamines) and a range of alternative monomers. The data presented is supported by experimental findings from peer-reviewed literature.
The quest for materials with low dielectric constants (Dk) and low dissipation factors (Df) is driven by the need to minimize signal delay, crosstalk, and power dissipation in high-frequency electronic devices. The molecular structure of the polyimide plays a critical role in determining its dielectric properties. Key strategies to lower the dielectric constant include the incorporation of fluorine atoms, the introduction of bulky, space-occupying groups to increase free volume, and the minimization of polarizable moieties within the polymer backbone.
This guide will delve into the quantitative dielectric data of various polyimide systems, detail the experimental protocols for their synthesis and characterization, and provide a visual representation of the structure-property relationships that govern their dielectric performance.
Comparative Dielectric Performance
The following tables summarize the dielectric properties of polyimides synthesized from 6FDA-based diamines and various dianhydrides, as well as those derived from alternative monomer systems. The data highlights the impact of monomer structure on the dielectric constant and dissipation factor, typically measured at a frequency of 10 GHz.
| Dianhydride | Diamine | Dielectric Constant (Dk) @ 10 GHz | Dissipation Factor (Df) @ 10 GHz | Reference |
| 6FDA | HFBODA | 2.63 | 3.72 x 10⁻³ | [1][2] |
| BPADA | HFBODA | - | 2.30 x 10⁻³ | [1][2] |
| 6FDA | TFDB | 2.6 (calculated) | - | [3] |
| CHDA/6FDA | Fluorinated Diamines | 2.81 - 3.35 | 0.0047 - 0.0232 | [4] |
| Various | FPI-3 (Novel Fluorinated) | 2.60 | 3.37 x 10⁻³ | [4] |
Table 1: Dielectric Properties of Polyimides from Fluorinated Monomers. 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, HFBODA: 4,4′-((3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-3,5-diyl)bis(oxy))dianiline, BPADA: 4,4'-Bisphenol A dianhydride, TFDB: 2,2'-bis(trifluoromethyl)benzidine, CHDA: 1,2,4,5-cyclohexanetetracarboxylic dianhydride. Note that some values are from calculations or a series of related polymers.
| Dianhydride | Diamine | Dielectric Constant (Dk) | Frequency | Reference |
| PMDA | ODA | > BTDA-PI & BPDA-PI | - | [5] |
| BTDA | ODA | - | - | [5] |
| BPDA | ODA | < PMDA-PI | - | [5] |
| BEu-based | Various | 2.73 - 2.93 | - | [6] |
Table 2: Dielectric Properties of Polyimides from Non-Fluorinated and Bio-based Monomers. PMDA: Pyromellitic dianhydride, ODA: 4,4'-Oxydianiline, BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride, BPDA: 3,3′,4,4′-Biphenyltetracarboxylic dianhydride, BEu: Bieugenol-based. Note that direct quantitative comparison at a specific high frequency is not always available in the literature.
Experimental Protocols
The synthesis and characterization of these polyimides generally follow established procedures. Below are detailed methodologies for key experiments.
Polyimide Synthesis (Two-Step Polymerization)
-
Poly(amic acid) (PAA) Synthesis:
-
A diamine monomer is dissolved in an anhydrous aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), in a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet.
-
An equimolar amount of a dianhydride monomer is added to the solution in portions.
-
The reaction mixture is stirred at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[3]
-
-
Imidization:
-
Thermal Imidization: The PAA solution is cast onto a glass substrate and heated in a vacuum oven through a stepwise heating program, for example: 100 °C for 1h, 200 °C for 1h, and 300 °C for 1h, to convert the PAA into the final polyimide film.
-
Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine (B92270) or beta-picoline, are added to the PAA solution.[7] The mixture is stirred at room temperature for a period, followed by precipitation in a non-solvent like methanol. The resulting polyimide is then collected by filtration, washed, and dried.
-
Dielectric Property Measurement
The dielectric properties of the polyimide films are characterized using broadband dielectric spectroscopy or an impedance analyzer.
-
Sample Preparation: Thin films of the polyimide are prepared by casting the PAA solution and subsequent imidization. The thickness of the films is typically in the range of 40 to 100 µm.[8][9] Circular gold or aluminum electrodes are deposited on both sides of the film by sputtering or evaporation to form a parallel plate capacitor structure.
-
Measurement Procedure:
-
The prepared sample is placed in a sample holder connected to a high-frequency impedance analyzer or a network analyzer.
-
The capacitance (C) and dissipation factor (D or tan δ) of the sample are measured over a wide frequency range (e.g., 100 Hz to 10 GHz).[8][10]
-
The dielectric constant (ε' or Dk) is calculated using the formula: ε' = (C * d) / (ε₀ * A) where:
-
C is the measured capacitance
-
d is the thickness of the film
-
ε₀ is the permittivity of free space (8.854 x 10⁻¹² F/m)
-
A is the area of the electrode.
-
-
Structure-Property Relationships
The dielectric properties of polyimides are intrinsically linked to their molecular architecture. The following diagram illustrates the key monomer design strategies to achieve low dielectric constant materials.
Monomer design strategies for low-k polyimides.
Conclusion
The dielectric properties of polyimides can be effectively tailored through judicious selection of monomeric constituents. The incorporation of fluorine-containing monomers, such as those used to synthesize 6FDA-based polyimides, remains a highly effective strategy for achieving low dielectric constants and dissipation factors.[11][12] This is attributed to the high electronegativity and bulkiness of the trifluoromethyl groups, which reduce polarizability and increase free volume.[1] Furthermore, the introduction of other bulky, non-polar groups and the use of monomers that lead to contorted polymer backbones are also proven methods to disrupt chain packing and lower the dielectric constant. For future advancements in high-frequency applications, the development of novel monomers that synergistically combine these structural features will be crucial.
References
- 1. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00048C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. osti.gov [osti.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. scispace.com [scispace.com]
- 10. novocontrol.de [novocontrol.de]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Low Dielectric Properties and Transmission Loss of Polyimide/Organically Modified Hollow Silica Nanofiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
Thermal stability of polyimides derived from 2,2-Bis(4-aminophenyl)hexafluoropropane and other diamines
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and microelectronics industries.[1] The thermal properties of polyimides can be tailored by carefully selecting the monomeric precursors: an aromatic dianhydride and an aromatic diamine. The incorporation of fluorine-containing monomers, such as 2,2-Bis(4-aminophenyl)hexafluoropropane (commonly known as 6FpDA), is a key strategy for enhancing specific properties. The bulky hexafluoroisopropylidene (-C(CF3)2-) group in 6FpDA introduces unique characteristics, including improved solubility, lower dielectric constant, and enhanced thermal stability.[2][3]
This guide provides an objective comparison of the thermal stability of polyimides derived from 6FpDA against those synthesized with other common aromatic diamines. The comparison is supported by quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), along with detailed experimental protocols for their synthesis and characterization.
Comparative Thermal Stability Data
The thermal stability of a polyimide is primarily assessed by its glass transition temperature (Tg) and its decomposition temperature (Td). The Tg indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, while the Td marks the onset of thermal degradation.[4] The data presented below compares polyimides synthesized from the same dianhydride but with different diamines to isolate the influence of the diamine structure on thermal properties. The 5% weight loss temperature (Td5) is a common metric for the onset of decomposition.
| Dianhydride | Diamine | Tg (°C) | Td5 (°C) in N2 | Char Yield at 800°C (%) in N2 | Reference |
| 6FDA | 6FpDA | 280-402 | 551-561 | ~60 | [2][5] |
| 6FDA | ODA | ~310 | 530-540 | ~58 | [6] |
| BPDA | 6FpDA | 275 | 580 | 60.1 | [7] |
| BPDA | PPD | >360 | 530 | N/A | [8] |
| ODPA | 6FpDA | 260 | 490 | 54.5 | [7] |
Note: 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640); BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; ODPA: 4,4'-Oxydiphthalic anhydride; ODA: 4,4'-Oxydianiline; PPD: p-Phenylenediamine. Values are approximate and can vary based on specific synthesis and testing conditions.
From the data, polyimides incorporating the 6FpDA diamine consistently exhibit high thermal decomposition temperatures, often exceeding 550°C.[2] The bulky -C(CF3)2- groups hinder chain packing and reduce intermolecular forces, which can sometimes lower the Tg compared to more rigid, linear diamines like PPD. However, the strong C-F bonds contribute significantly to the overall thermal stability, delaying the onset of decomposition.[3] For instance, the PI derived from BPDA and 6FpDA shows a Td5 of 580°C, demonstrating superior stability.[7]
Experimental Protocols
The synthesis and thermal characterization of polyimides typically follow standardized procedures. The methodologies outlined below are representative of those cited in the referenced literature.
Synthesis of Polyimides
Polyimide synthesis is generally a two-step process involving the formation of a poly(amic acid) precursor, followed by cyclodehydration (imidization).[6][9]
-
Poly(amic acid) (PAA) Formation : An equimolar amount of the aromatic diamine (e.g., 6FpDA) is dissolved in a dry, polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), under an inert nitrogen atmosphere. The aromatic dianhydride (e.g., 6FDA) is then added portion-wise to the stirred solution at room temperature. The reaction is allowed to proceed for 24 hours to yield a viscous PAA solution.[9]
-
Imidization : The conversion of the PAA to the final polyimide can be achieved through two primary methods:
-
Thermal Imidization : The PAA solution is cast onto a glass substrate to form a thin film. The film is then subjected to a stepwise heating program in a vacuum or inert atmosphere oven. A typical cycle involves heating at 100°C, 200°C, and 300°C, holding for 1 hour at each temperature, to gradually remove the solvent and facilitate the ring-closing reaction that eliminates water.[9][10]
-
Chemical Imidization : A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine), is added to the PAA solution. This process allows for imidization to occur at lower temperatures but may be less complete than thermal methods.[11]
-
Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA) : TGA is used to determine the thermal decomposition temperature of the polyimide.[11]
-
Sample Preparation : A small sample (5-10 mg) of the cured polyimide film or powder is placed in a TGA sample pan (typically alumina (B75360) or platinum).[11]
-
Analysis Conditions : The sample is heated from room temperature to approximately 800°C at a constant rate, commonly 10°C/min or 20°C/min, under a continuous nitrogen flow.[8][12] The weight loss of the sample is recorded as a function of temperature. The Td5 is determined as the temperature at which 5% of the initial sample weight has been lost.
-
-
Differential Scanning Calorimetry (DSC) : DSC is employed to measure the glass transition temperature (Tg).
-
Sample Preparation : A small, encapsulated sample (5-10 mg) of the polyimide is used.
-
Analysis Conditions : To eliminate any prior thermal history, the sample is first heated to a temperature above its expected Tg and then cooled rapidly. The Tg is determined from the midpoint of the transition in the heat flow curve during a second heating scan, typically conducted at a rate of 10°C/min or 20°C/min.[2]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal characterization of polyimides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Mechanical properties of polyimides based on 2,2-Bis(4-aminophenyl)hexafluoropropane versus other high-performance polymers
In the realm of high-performance polymers, materials are constantly sought that can withstand extreme conditions without compromising their structural integrity. Polyimides (PIs) are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties.[1][2] Among these, polyimides based on the diamine 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-PI) are of particular interest due to the unique attributes imparted by the fluorine-containing hexafluoroisopropylidene group. This guide provides an objective comparison of the mechanical properties of 6F-PI against other notable high-performance polymers, including Polyether Ether Ketone (PEEK), Polyetherimide (PEI), and other aromatic polyimides, supported by experimental data and standardized testing protocols.
Comparative Mechanical Properties
The introduction of the bulky, electron-withdrawing trifluoromethyl (-CF3) groups into the polyimide backbone significantly influences its properties. These groups increase the free volume of the polymer, which can enhance solubility and gas permeability while also impacting the mechanical and thermal characteristics.[1] The following tables summarize the key mechanical and thermal properties of 6F-PI in comparison to PEEK, PEI, and general-purpose aromatic polyimides.
Table 1: Tensile Properties of High-Performance Polymers
| Property | 6F-PI (Representative) | PEEK | PEI | General Aromatic PI |
| Tensile Strength (MPa) | 90 - 120 | 90 - 100 | > 110 | 94 - 271[1][3] |
| Young's Modulus (GPa) | 1.85 - 3.21[1][3][4] | 3.6 | 3.0 | 1.85 - 6.46[1][3] |
| Elongation at Break (%) | 7 - 15 | 25 - 50 | 60 - 120 | 6 - 90[1][3][5] |
Table 2: Thermal Properties of High-Performance Polymers
| Property | 6F-PI (Representative) | PEEK | PEI | General Aromatic PI |
| Glass Transition Temp. (Tg) (°C) | 264 - 311[6] | 143 | 215 | > 300[7] |
| Max. Operating Temp. (°C) | > 260 | ~250 | 170 | > 260[2][8] |
| Decomposition Temp. (TGA, 5%) (°C) | ~557 | ~500 | > 440 | > 500[7][9] |
Experimental Protocols
The data presented in this guide is typically obtained through standardized testing procedures to ensure reproducibility and comparability across different materials. The primary methods for determining the mechanical properties of polymers are outlined below.
1. Tensile Testing (ASTM D638 / ISO 527)
This is one of the most common tests for evaluating the mechanical properties of plastics.[10]
-
Objective: To determine tensile strength, Young's modulus, and elongation at break.
-
Specimen Preparation: Test specimens are typically prepared by injection molding, compression molding, or machining from sheets into a "dumbbell" shape.[11] For polyimides, films are often cast from a solution of their precursor, polyamic acid, followed by thermal or chemical imidization.[12]
-
Procedure:
-
The specimen is securely held in the grips of a universal testing machine.
-
An extensometer is attached to the specimen to measure the elongation accurately.
-
The specimen is pulled apart at a constant crosshead speed (e.g., 5 mm/min) until it fractures.[11]
-
The force applied and the corresponding elongation are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[5]
-
2. Thermogravimetric Analysis (TGA) (ASTM E1131 / ISO 11358)
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.[13]
-
Procedure: A small sample of the material is placed in a TGA instrument. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and its weight is continuously monitored.
-
Data Analysis: The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.[9]
3. Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357)
-
Objective: To determine the glass transition temperature (Tg) of the polymer.[13]
-
Procedure: A small sample is heated at a controlled rate, and the difference in heat flow between the sample and a reference is measured.
-
Data Analysis: The glass transition temperature is observed as a step-like change in the heat flow curve.[10]
Structure-Property Relationships
The mechanical and thermal properties of these polymers are intrinsically linked to their molecular structure. The following diagram illustrates these relationships, highlighting the role of the hexafluoroisopropylidene (6F) group in 6F-polyimides.
Caption: Figure 1. Influence of Molecular Structure on Polymer Properties
Discussion
-
6F-Polyimides: The inclusion of the hexafluoroisopropylidene group disrupts the close packing of the polymer chains. This steric hindrance reduces intermolecular forces, which, while slightly lowering the tensile modulus compared to some highly rigid polyimides, significantly improves solubility in organic solvents.[1] This enhanced processability is a major advantage for certain applications. The strong electronegativity of the fluorine atoms also contributes to a lower dielectric constant, making 6F-PIs excellent candidates for microelectronics. Their thermal stability remains exceptional, with decomposition temperatures well above 500°C.[9]
-
PEEK (Polyether Ether Ketone): PEEK is a semi-crystalline thermoplastic known for its excellent mechanical strength, toughness, and wear resistance.[14] Its tensile strength is comparable to that of 6F-PIs, but it exhibits significantly higher elongation at break, indicating greater ductility. While its thermal stability is very good, with a continuous use temperature of up to 260°C, some polyimides, including 6F variants, can surpass this in extreme temperature environments.[14][15]
-
General Aromatic Polyimides: This broad category encompasses a wide range of properties depending on the specific monomers used. While some can achieve extremely high tensile strength and modulus due to their rigid rod-like structures, they are often difficult to process due to their insolubility and high melting points or glass transition temperatures.[18]
Conclusion
Polyimides based on this compound (6F-PI) occupy a valuable position among high-performance polymers. They maintain the hallmark thermal stability and chemical resistance of the polyimide family while offering distinct advantages in processability and dielectric performance due to the presence of the 6F group. While PEEK may offer superior ductility and PEI provides a good all-around balance of properties at a lower temperature threshold, 6F-PIs are exceptionally well-suited for advanced applications in aerospace and electronics where high-temperature resistance, low dielectric properties, and improved solubility are critical design requirements. The choice of polymer will ultimately depend on the specific performance criteria, processing constraints, and operating environment of the intended application.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyimide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. specialchem.com [specialchem.com]
- 6. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. specialchem.com [specialchem.com]
- 8. azom.com [azom.com]
- 9. Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications - TA Instruments [tainstruments.com]
- 10. dl.asminternational.org [dl.asminternational.org]
- 11. Pollen AM | Mechanical Testing Protocol [pollen.am]
- 12. mdpi.com [mdpi.com]
- 13. ASTM Testing for Plastics and Polymers [intertek.com]
- 14. PEEK Vs Polyimide - Comparing Two of the Toughest Polymers | Poly Fluoro Ltd [polyfluoroltd.com]
- 15. Peek vs PI in CNC Machining | Differences Between Two Materials [peekchina.com]
- 16. Performance Similarity and Comparison Between PEI and PEEK [sikopolymers.com]
- 17. High-Performance Engineering Plastics: Pei, Peek, Pai, Pi [xyhplastic.com]
- 18. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
Structure-property relationships in polyimides containing 2,2-Bis(4-aminophenyl)hexafluoropropane
Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine-containing monomers, such as 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine), has been a key strategy to further enhance their properties for advanced applications. This guide provides a comparative analysis of the structure-property relationships in polyimides containing 6F-diamine, with a focus on their thermal, mechanical, and dielectric characteristics, supported by experimental data from various studies.
The unique chemical structure of 6F-diamine, characterized by the bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂-) group, imparts several desirable attributes to the resulting polyimides. This bulky group disrupts polymer chain packing, leading to increased solubility and lower dielectric constants, while the strong C-F bonds contribute to enhanced thermal stability.
Comparative Performance Data
To illustrate the impact of incorporating 6F-diamine and the commonly paired 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), the following tables summarize key performance metrics from various studies. These tables provide a quantitative comparison with other polyimide systems.
Table 1: Thermal and Mechanical Properties of Various Polyimides
| Polyimide Composition (Dianhydride-Diamine) | Glass Transition Temperature (T g , °C) | Tensile Strength (σ, MPa) | Tensile Modulus (E, GPa) |
| 6FDA - 6F-Diamine | 330 - 363[1] | 93 - 120[1] | 3.5 - 5.3[1] |
| 6FDA - Durene | ~372 | - | - |
| 6FDA - PABA | 296 - 388[2][3] | 152.5 - 248.1[2][3] | 2.1 - 3.4[2][3] |
| BPADA - FDN | >300 | - | - |
| HBPDA - AHP | 218[4] | - | - |
Note: Property ranges reflect variations in synthesis conditions and characterization methods reported in different studies. PABA: 4-amino-N-{4-[(4-aminobenzoyl)amino]phenyl}benzamide, FDN: Fluorenediamine derivative, BPADA: 4,4′-bisphenol A dianhydride, HBPDA: Alicyclic dianhydride, AHP: Diamine with methyl group.
Table 2: Dielectric Properties of Fluorinated Polyimides
| Polyimide Composition (Dianhydride-Diamine) | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency |
| 6FDA - PABA | ~3.2 - 3.7[2] | 0.009 - 0.012[2] | 10, 40, 60 GHz[2] |
| Other Fluorinated Polyimides | as low as 2.8[2][3] | down to 0.002[2][3] | High Frequency[2][3] |
| Semi-aromatic copolyimides | 2.56[5] | 0.004[5] | 1 MHz[5] |
Structure-Property Relationships
The following diagram illustrates the key structural features of polyimides containing 6F-diamine and their influence on the final properties of the material.
Caption: Influence of 6F-diamine structure on polyimide properties.
Experimental Protocols
The synthesis and characterization of polyimides containing 6F-diamine typically follow established polymer chemistry procedures. A general workflow is outlined below.
Synthesis of Polyimides (Two-Step Method)
The most common route for synthesizing polyimides is a two-step polycondensation reaction.[6][7][8]
-
Poly(amic acid) Formation:
-
An equimolar amount of the diamine (e.g., 6F-diamine) is dissolved in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in a flask under an inert atmosphere (e.g., nitrogen).[6][9]
-
The dianhydride (e.g., 6FDA) is gradually added to the stirred solution. The reaction is typically carried out at room temperature for several hours (e.g., 24 hours) to form a viscous poly(amic acid) solution.[6]
-
-
Imidization:
-
The poly(amic acid) solution is cast onto a substrate (e.g., a glass plate) to form a film.
-
The film is then subjected to thermal imidization by heating it through a staged temperature program, for example: 100 °C, 200 °C, and finally 300 °C, holding at each temperature for a set time (e.g., 1 hour).[10] This process removes water and converts the amic acid linkages to imide rings.
-
Alternatively, chemical imidization can be performed at lower temperatures using dehydrating agents like acetic anhydride and a catalyst such as pyridine.[5][11]
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the synthesized polyimide.[6][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the completion of the imidization process by observing the characteristic imide absorption bands.[11]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimide by determining the decomposition temperature.[13]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which indicates the upper service temperature of the polymer.[6][14]
-
Mechanical Testing: Tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine on prepared film samples.[2][3]
-
Dielectric Analysis: The dielectric constant and dielectric loss are measured over a range of frequencies using an impedance analyzer.[2][3]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of polyimides containing 6F-diamine.
Caption: Workflow for polyimide synthesis and characterization.
Conclusion
Polyimides containing this compound (6F-diamine) exhibit a superior combination of properties, including high thermal stability, excellent mechanical strength, and low dielectric constants. These characteristics are directly attributable to the unique molecular structure of the 6F-diamine monomer. The bulky hexafluoroisopropylidene group is particularly influential, enhancing solubility and lowering the dielectric constant, which are critical for applications in microelectronics and aerospace. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of high-performance polymers, facilitating the selection and development of materials for demanding applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. dakenchem.com [dakenchem.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 10. CHEMISTRY OF POLYIMIDES AND THEIR SYNTHESIS ROUTES [ebrary.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Preparation and Properties of Atomic-Oxygen Resistant Polyimide Films Based on Multi-Ring Fluoro-Containing Dianhydride and Phosphorus-Containing Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. par.nsf.gov [par.nsf.gov]
- 14. osti.gov [osti.gov]
Benchmarking 2,2-Bis(4-aminophenyl)hexafluoropropane (6FAPA) in Gas Separation Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of high-performance materials is critical in the advancement of gas separation technologies. Among the promising candidates, polyimides derived from 2,2-Bis(4-aminophenyl)hexafluoropropane (6FAPA), often in combination with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to form 6FDA-BAPAF, have garnered significant attention. This guide provides an objective comparison of the gas separation performance of 6FAPA-based polyimides against other leading alternatives, supported by experimental data.
Performance Comparison of Gas Separation Membranes
The efficacy of a gas separation membrane is primarily determined by its permeability and selectivity for a specific gas pair. Below is a comparative analysis of a 6FAPA-based polyimide (6FDA-BAPAF) against other 6FDA-based polyimides, a Polymer of Intrinsic Microporosity (PIM-1), and a representative Thin-Film Composite (TFC) membrane for key industrial gas separations.
Table 1: CO2/CH4 Separation Performance
| Membrane Material | Polymer Type | CO2 Permeability (Barrer) | CO2/CH4 Selectivity | Source |
| 6FDA-BAPAF | Polyimide | 6.7 | 57.8 | [1] |
| 6FDA-DAP | Polyimide | 7.1 | 86.0 | [1] |
| 6FDA-DABA | Polyimide | 5.1 | 48.1 | [1] |
| 6FDA-TrMPD | Polyimide | >200 | <20 | [1] |
| PIM-1 | PIM | 1153 | 34 | [2] |
1 Barrer = 10⁻¹⁰ cm³ (STP) cm cm⁻² s⁻¹ cmHg⁻¹
Table 2: O2/N2 Separation Performance
| Membrane Material | Polymer Type | O2 Permeability (Barrer) | O2/N2 Selectivity | Source |
| 6FDA-BAPAF | Polyimide | 2.0 | 5.4 | [1] |
| 6FDA-DAP | Polyimide | 1.8 | 6.0 | [1] |
| 6FDA-DABA | Polyimide | 1.1 | 5.8 | [1] |
| Matrimid/ZIF-8 | TFC | ~1.5 (Permeance in GPU) | ~6.0 | [3] |
| PIM-1/ZIF-8 | PIM Composite | 1287 | 3.7 | [4] |
Table 3: H2/CH4 Separation Performance
| Membrane Material | Polymer Type | H2 Permeability (Barrer) | H2/CH4 Selectivity | Source |
| 6FDA-BAPAF | Polyimide | 20.8 | 179.3 | [1] |
| 6FDA-DAP | Polyimide | 25.6 | 312.2 | [1] |
| 6FDA-DABA | Polyimide | 16.8 | 160.0 | [1] |
| 6FDA-DAM | Polyimide | High | Low | [5] |
| PIM-1 | PIM | High | Moderate | [6] |
Visualizing Performance and Experimental Workflow
To better understand the relationship between polymer structure and performance, as well as the typical experimental process, the following diagrams are provided.
References
Alternative monomers to 2,2-Bis(4-aminophenyl)hexafluoropropane for high-temperature applications
An Evaluation of Replacements for 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine)
In the realm of high-performance polymers, this compound (commonly known as 6F-diamine) is a cornerstone monomer for synthesizing polyimides with exceptional thermal stability, chemical resistance, and desirable dielectric properties. The incorporation of the hexafluoroisopropylidene (6F) group imparts unique characteristics such as increased solubility, reduced dielectric constant, and lower moisture absorption. However, the pursuit of enhanced performance, improved processability, and cost-effectiveness continually drives research into alternative monomers. This guide provides a comparative analysis of promising alternative diamine monomers to 6F-diamine for high-temperature applications, supported by experimental data and detailed protocols for researchers, scientists, and professionals in materials science and engineering.
Alternatives to 6F-Diamine: A Structural Overview
The primary strategies for developing alternatives to 6F-diamine focus on modifying the chemical structure to achieve a desirable balance of properties. Key approaches include the introduction of other fluorine-containing groups, the incorporation of flexible ether or bulky ketone linkages, and the inclusion of polar cyano groups. This guide will focus on three prominent classes of alternative diamines:
-
2,2'-Bis(trifluoromethyl)benzidine (TFMB): This diamine features trifluoromethyl groups attached to a rigid biphenyl (B1667301) backbone, offering high thermal stability and low dielectric constants.
-
Dianhydrides with Ether and Ketone Linkages: These monomers incorporate flexible ether and ketone groups to enhance solubility and processability without significantly compromising thermal properties.
-
Cyano-Containing Diamines: The introduction of polar cyano (-CN) groups can increase the glass transition temperature and modify the dielectric properties of the resulting polyimides.
Comparative Performance Data
The following tables summarize the key thermal, mechanical, and dielectric properties of polyimides synthesized from 6F-diamine and its alternatives. For a valid comparison, all diamines were polymerized with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), a common fluorinated dianhydride, under similar experimental conditions.
Table 1: Thermal Properties of 6FDA-Based Polyimides
| Diamine Monomer | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (Td5), °C (in N2) |
| 6F-Diamine | ~290 - 320 | ~520 - 540 |
| TFMB | ~345 - 366[1] | ~535 - 605[1] |
| Ether-Ketone Diamine | ~252 - 278 | >529 |
| Cyano-Containing Diamine | ~260 - 330[2] | >500 (in air)[2] |
Table 2: Mechanical Properties of 6FDA-Based Polyimides
| Diamine Monomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 6F-Diamine | 90 - 110 | 2.5 - 3.0 | 5 - 10 |
| TFMB | 92 - 145[1] | 2.8 - 4.9[2] | 2.9 - 9.1[2] |
| Ether-Ketone Diamine | 101 - 118 | 2.1 - 2.8 | 11 - 32 |
| Cyano-Containing Diamine | 107 - 172[2] | 2.8 - 4.9[2] | 2.9 - 9.1[2] |
Table 3: Dielectric Properties of 6FDA-Based Polyimides
| Diamine Monomer | Dielectric Constant (at 1 MHz) |
| 6F-Diamine | ~2.7 - 2.9 |
| TFMB | ~2.8[2] |
| Ether-Ketone Diamine | ~3.47 - 3.85 |
| Cyano-Containing Diamine | ~3.29 - 3.69 |
Experimental Protocols
The data presented in this guide is based on the following generalized experimental procedures for the synthesis and characterization of polyimides.
I. Polyimide Synthesis: Two-Step Polycondensation
This is the most common method for preparing high-quality polyimide films.
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of the diamine monomer (e.g., 6F-diamine or an alternative) in a dry aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Slowly add an equimolar amount of the dianhydride (e.g., 6FDA) to the stirred diamine solution at room temperature.
-
Continue stirring the reaction mixture under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass substrate to form a thin film.
-
Place the coated substrate in a programmable oven and subject it to a staged heating process under a nitrogen atmosphere. A typical heating cycle is:
-
80°C for 1 hour
-
150°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be peeled from the substrate.
-
II. Material Characterization
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the successful imidization, look for the appearance of characteristic imide absorption bands around 1780 cm-1 (asymmetric C=O stretching) and 1720 cm-1 (symmetric C=O stretching), and the disappearance of amic acid peaks.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability (Td5), heat the polymer sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg), heat the sample at a controlled rate (e.g., 10°C/min) and observe the transition from a glassy to a rubbery state.
-
Tensile Testing: Following ASTM D882, cut the polyimide films into uniform strips. Use a universal testing machine to measure tensile strength, tensile modulus, and elongation at break at a specified strain rate.
-
Dielectric Analysis: Measure the dielectric constant of the polyimide films at a specific frequency (e.g., 1 MHz) using a dielectric analyzer or an LCR meter, following ASTM D150.
Visualizing Structure-Property Relationships and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts in the selection and synthesis of high-temperature polyimides.
Caption: Monomer selection workflow for desired polyimide properties.
Caption: Generalized experimental workflow for polyimide synthesis and characterization.
Discussion and Conclusion
The selection of an appropriate diamine monomer is critical in tailoring the properties of polyimides for specific high-temperature applications.
-
TFMB stands out as a strong candidate for applications demanding the highest thermal stability, with reported glass transition temperatures and decomposition temperatures often exceeding those of 6F-diamine-based polyimides.[1] The rigid biphenyl structure contributes to these enhanced thermal properties.
-
Ether-ketone diamines offer a compelling advantage in terms of mechanical flexibility, as evidenced by their significantly higher elongation at break. This makes them suitable for applications requiring robust, less brittle films. However, this increased flexibility may come at the cost of a slightly lower glass transition temperature compared to the more rigid fluorinated diamines.
-
Cyano-containing diamines present an interesting avenue for tuning both thermal and dielectric properties. The polar nitrile group can lead to increased interchain interactions, raising the glass transition temperature.[2] However, this increased polarity also results in a higher dielectric constant, which may be a disadvantage for certain microelectronic applications where low-k materials are essential.
References
The Strategic Advantage of 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine) in High-Performance Polymer Synthesis: A Cost-Performance Analysis
For researchers and professionals in polymer science and drug development, the selection of appropriate monomers is a critical decision that directly impacts the final properties and commercial viability of advanced materials. This guide provides a comprehensive cost-performance analysis of 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine) in the synthesis of high-performance polymers, primarily polyimides. By objectively comparing its performance against common alternatives and presenting supporting experimental data, this document serves as a valuable resource for informed monomer selection.
The incorporation of the hexafluoroisopropylidene (-C(CF₃)₂-) group into the polymer backbone, a key feature of 6F-diamine, imparts a unique combination of desirable properties. These include enhanced thermal stability, improved solubility, lower dielectric constant, and reduced water absorption, making it a compelling choice for applications in microelectronics, aerospace, and advanced membranes. However, the specialized nature of this fluorinated monomer often raises questions about its cost-effectiveness compared to more conventional aromatic diamines. This guide will delve into a quantitative comparison to elucidate the trade-offs and highlight the scenarios where the performance benefits of 6F-diamine justify its cost.
Performance Comparison of Polyimides Derived from Various Diamines
The selection of the diamine monomer significantly influences the thermal, mechanical, and electrical properties of the resulting polyimide. The following tables summarize the key performance indicators of polyimides synthesized from 6F-diamine and compares them with those derived from common, non-fluorinated aromatic diamines such as 4,4'-oxydianiline (B41483) (ODA). The data presented is a compilation from various studies and is intended to provide a comparative overview.
Table 1: Thermal and Mechanical Properties of Polyimides
| Diamine | Dianhydride | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td5%) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 6F-diamine | 6FDA | 240 - 335 | > 500 | 82 - 110 | 4.3 - 9.0 |
| ODA | PMDA | 302 - 420 | > 500 | 114 - 198 | 2.8 - 7.0 |
| ODA | BPDA | 275 - 290 | > 500 | ~120 | > 5 |
Table 2: Electrical and Physical Properties of Polyimides
| Diamine | Dianhydride | Dielectric Constant (1 MHz) | Water Absorption (%) |
| 6F-diamine | 6FDA | 2.17 - 2.85 | 0.10 - 0.50 |
| ODA | PMDA | 3.20 - 3.59 | 1.5 - 3.0 |
| ODA | BPDA | ~3.0 | ~1.5 |
Cost-Performance Analysis
A primary consideration in material selection is the balance between cost and performance. While 6F-diamine is generally more expensive than non-fluorinated diamines, its use can be justified in applications where its unique property profile is critical.
Table 3: Approximate Cost Comparison of Monomers
| Monomer | CAS Number | Approximate Price (USD/kg) |
| This compound (6F-diamine) | 1095-78-9 | 80 - 250 |
| 4,4'-Oxydianiline (ODA) | 101-80-4 | 15 - 50[1] |
| Pyromellitic Dianhydride (PMDA) | 89-32-7 | 10 - 20[2][3] |
| 4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | 38103-06-9 | 20 - 60 |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
The higher initial cost of 6F-diamine can be offset by:
-
Enhanced Performance: In applications demanding low dielectric constants, such as high-frequency electronics, the performance of 6F-diamine-based polyimides is often unmatched by their non-fluorinated counterparts.
-
Improved Processability: The enhanced solubility of polymers derived from 6F-diamine can simplify processing, potentially reducing manufacturing costs.
-
Increased Durability: The low water absorption and high thermal stability can lead to longer service life and greater reliability of the final product, reducing long-term costs associated with failure and replacement.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of high-performance polymers. Below are representative procedures for the synthesis of polyimides from 6F-diamine and a common alternative, ODA.
Synthesis of 6FDA/6F-diamine Polyimide
1. Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA)
-
This compound (6F-diamine)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
2. Procedure for Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 6F-diamine in anhydrous NMP under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA in small portions to control the exothermic reaction.
-
Continue stirring the reaction mixture at room temperature for 24 hours to obtain a viscous poly(amic acid) solution.
3. Procedure for Chemical Imidization:
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine.
-
Stir the mixture at room temperature for 1 hour, and then at 100°C for 3 hours.
-
Precipitate the resulting polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 150°C overnight.
Synthesis of PMDA/ODA Polyimide
1. Materials:
-
Pyromellitic dianhydride (PMDA)
-
4,4'-Oxydianiline (ODA)
-
N,N-dimethylacetamide (DMAc), anhydrous
2. Procedure for Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve an equimolar amount of ODA in anhydrous DMAc.
-
Gradually add an equimolar amount of PMDA to the stirred solution.
-
Continue stirring at room temperature under nitrogen for 24 hours to form the poly(amic acid) solution.[4]
3. Procedure for Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in a vacuum oven using a staged heating profile: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect complete imidization.
-
Cool the film slowly to room temperature before removal from the glass plate.
Visualizing the Path to High-Performance Polymers
The following diagrams illustrate the key decision-making and synthesis pathways discussed in this guide.
Figure 1: Decision workflow for monomer selection based on cost-performance trade-offs.
Figure 2: General experimental workflow for the two-step synthesis of polyimides.
Figure 3: Comparative performance attributes of polyimides derived from 6F-diamine versus ODA.
References
- 1. lookchem.com [lookchem.com]
- 2. Pyromellitic Dianhydride | 89-32-7 [chemicalbook.com]
- 3. Pyromellitic Dianhydride (pmda) - Purity 99.8%, White Crystal Powder | Ideal For Polyimide Film, Resin, High-temperature Insulation, And Food Packaging at Best Price in Dongying | Shandong Helishi Petrochemical Technology Development Co., Ltd. [tradeindia.com]
- 4. indiamart.com [indiamart.com]
Long-Term Stability of 2,2-Bis(4-aminophenyl)hexafluoropropane-Derived Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term stability of materials derived from 2,2-Bis(4-aminophenyl)hexafluoropropane (6FDD), a key component in high-performance fluorinated polyimides. These materials are valued for their exceptional thermal stability, chemical resistance, and desirable optical and dielectric properties.[1] This document will delve into their performance under various stress conditions, compare them with alternative aromatic polyimides, and provide detailed experimental protocols for stability assessment.
Comparative Analysis of Long-Term Stability
Materials derived from 6FDD, particularly polyimides synthesized with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), exhibit superior long-term thermal and thermo-oxidative stability. The presence of the hexafluoroisopropylidene (-C(CF3)2-) group in the polymer backbone is a key contributor to these properties.[2] This is attributed to the high bond energy of C-F bonds, which enhances the overall stability of the polymer chain.[3]
In comparison to non-fluorinated aromatic polyimides, such as those derived from pyromellitic dianhydride (PMDA), 6FDA-based polyimides generally demonstrate a higher resistance to thermal degradation.[2] However, the thermal stability of linear aromatic polyimides derived from 6FDA can be slightly less than that of PMDA-based polyimides when the diamine component is identical, due to the potential for thermal cleavage of C-CF3 bonds at very high temperatures.[2]
Crosslinking is a common strategy to further enhance the long-term stability and plasticization resistance of 6FDA-based polyimides, particularly in applications like gas separation membranes.[4][5]
Thermal Stability Data
The following table summarizes the thermal stability data for various polyimides, offering a comparative view of materials derived from 6FDD and their alternatives.
| Polymer Composition | Td5 (°C) in N2 | Td10 (°C) in N2 | Char Yield at 800°C (%) in N2 | Reference |
| 6FDA/6FDD | ~538 | - | - | [6] |
| 6FDA-Durene | - | ~550 | >50 | [1] |
| 6FDA-mPDA | - | - | - | [7][8] |
| 6FDA-DAM | - | - | - | [7][8][9] |
| PMDA-based Polyimide | >550 | - | - | [10] |
| FPA-DODDA | >425 | - | 54-60 | [11] |
| FPA-BPFLDA | >425 | - | 54-60 | [11] |
Td5 and Td10 represent the temperatures at which 5% and 10% weight loss occurs, respectively.
Hydrolytic Stability
The hydrolytic stability of polyimides is crucial for applications in humid environments or in contact with aqueous solutions. The imide linkage is susceptible to hydrolysis, which can lead to chain scission and a decline in mechanical properties. Fluorinated polyimides, including those derived from 6FDD, generally exhibit good hydrolytic stability due to their hydrophobic nature. However, the specific chemical structure of the dianhydride and diamine monomers plays a significant role. For instance, polyimides prepared from naphthalenic dianhydrides have shown higher hydrolytic stability compared to those from phthalic dianhydrides.[11]
Experimental Protocols
Accurate assessment of long-term stability relies on standardized and well-documented experimental protocols. Below are detailed methodologies for key stability tests.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and decomposition characteristics of the polymer.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min) to create the desired atmosphere.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[12]
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperatures at specific weight losses (e.g., Td5, Td10), and the final residual weight (char yield). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[12]
Accelerated Thermal Aging
Objective: To simulate the long-term effects of thermal exposure in a shorter timeframe.
Apparatus: Forced-air circulating oven.
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the material (e.g., films or molded bars).
-
Initial Characterization: Measure the initial properties of interest (e.g., mechanical strength, molecular weight, color) for a set of control samples.
-
Aging: Place the remaining samples in the oven at a constant elevated temperature below the polymer's glass transition temperature (Tg). The aging temperature and duration will depend on the material and the desired acceleration factor.
-
Time Intervals: Remove sets of samples from the oven at predetermined time intervals (e.g., 100, 500, 1000 hours).
-
Post-Aging Characterization: After cooling to room temperature, measure the same properties as in the initial characterization.
-
Data Analysis: Plot the change in properties as a function of aging time to determine the rate of degradation and predict the material's lifetime at normal operating temperatures.
Hydrolytic Stability Testing (based on ASTM D2619 principles)
Objective: To evaluate the resistance of the material to hydrolysis in the presence of water at elevated temperatures.
Apparatus: Sealed pressure vessels (e.g., glass beverage bottles), convection oven with a rotisserie, analytical balance, pH meter.
Procedure:
-
Sample Preparation: Cut a standardized sample of the polymer film or material.
-
Test Setup: Place the sample in a pressure vessel with a specified volume of deionized water.[13] A metal catalyst strip (e.g., copper) may be included to simulate certain service conditions.[13]
-
Aging: Seal the vessel and place it in a convection oven at a constant elevated temperature (e.g., 93 °C) for a specified duration (e.g., 48 hours).[13] The use of a rotisserie ensures continuous mixing.
-
Post-Aging Analysis: After the aging period, cool the vessel to room temperature.
-
Aqueous Phase Analysis: Measure the pH and acidity of the water.
-
Material Analysis: Remove the polymer sample, dry it, and measure any changes in weight, appearance, and mechanical properties.
Visualizing Degradation and Testing Workflows
To better understand the processes involved in material degradation and its assessment, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Thermal and thermo-oxidative degradation pathway of 6FDA-based polyimides.
Caption: General workflow for long-term stability testing of polymeric materials.
References
- 1. “All Polyimide” Mixed Matrix Membranes for High Performance Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Innovative Fluorinated Polyimides with Superior Thermal, Mechanical, and Dielectric Properties for Advanced Soft Electronics [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. epublications.marquette.edu [epublications.marquette.edu]
- 7. researchgate.net [researchgate.net]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. google.com [google.com]
- 13. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
A Comparative Guide to 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-Diamine)-Based Polymers and Alternative High-Performance Materials
This guide provides a comprehensive comparison of the properties and performance of polymers based on 2,2-Bis(4-aminophenyl)hexafluoropropane (6F-diamine) with other leading high-performance polymers, including Kapton®, PEEK, and Ultem®. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the characteristics of these advanced materials. Experimental data is presented to facilitate objective comparison, and detailed methodologies for key characterization techniques are provided.
Data Presentation: Comparative Properties of High-Performance Polymers
The selection of a polymer for a specific application is dictated by its unique combination of thermal, mechanical, and optical properties. The following tables summarize the key performance indicators for 6F-diamine-based polyimides and the selected alternative materials.
| Property | 6F-Diamine Based Polyimide (Typical Values) | Kapton® HN | PEEK (Unfilled) | Ultem® 1000 (PEI) |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | 230 - 402 °C[1] | 360 - 410 °C | ~143 °C | ~217 °C[2] |
| Decomposition Temperature (Td, 5% weight loss) | >500 °C[3] | ~557 °C (in air) | ~570 °C | - |
| Continuous Use Temperature | Up to 300 °C | Up to 400 °C[4][5] | Up to 250 °C[6] | Up to 170 °C[7] |
| Mechanical Properties | ||||
| Tensile Strength | 80 - 115 MPa | 165 - 231 MPa[8][9] | 95 - 110 MPa[10][11] | 105 MPa |
| Tensile Modulus | 2.5 - 4.7 GPa[11] | 2.5 - 3.42 GPa[9] | 3.3 - 4.0 GPa[10][11] | 3.2 GPa |
| Elongation at Break | 2.1 - 75 %[11] | 40 - 75%[8][12] | 20 - 50%[10] | 60% |
| Optical Properties | ||||
| Transparency | High (Colorless to pale yellow) | Opaque (Yellow-amber) | Opaque (Beige) | Transparent (Amber)[7] |
| Cut-off Wavelength | < 400 nm | - | - | - |
| Electrical Properties | ||||
| Dielectric Constant (@ 1 kHz) | 2.8 - 3.5 | 3.4 - 3.9[8][9] | 3.2 | 3.15 |
| Dielectric Strength | > 20 kV/mm | 118 - 236 kV/mm[8] | 20 - 22 kV/mm[10][11] | 30 kV/mm |
Experimental Protocols
The data presented in this guide are derived from standard polymer characterization techniques. Detailed methodologies for these key experiments are outlined below.
Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer film (typically 5-10 mg) is placed in a TGA crucible.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate, commonly 10 °C/min or 20 °C/min.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
Dynamic Mechanical Analysis (DMA)
Purpose: To measure the viscoelastic properties of the polymer and determine the glass transition temperature (Tg).
Methodology:
-
A rectangular film specimen of defined dimensions (e.g., 6.35 mm x 6.35 mm) is mounted in the instrument's clamps in tension mode.
-
A small, oscillating sinusoidal stress is applied to the sample at a set frequency (e.g., 1 Hz or 8 Hz).
-
The temperature is ramped at a controlled rate (e.g., 5 °C/min) over the desired range.
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.
Tensile Testing
Purpose: To determine the mechanical properties of the polymer, including tensile strength, tensile modulus, and elongation at break.
Methodology:
-
Dog-bone shaped specimens are prepared from the polymer film according to ASTM D882 or ASTM D638 standards.
-
The specimen is mounted in the grips of a universal testing machine (UTM).
-
The specimen is pulled at a constant crosshead speed (e.g., 10 mm/min) until it fractures.
-
The load and displacement are recorded throughout the test.
-
Tensile strength is calculated as the maximum stress the material can withstand.
-
Tensile modulus (Young's modulus) is determined from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at break is the percentage increase in length at the point of fracture.
Mandatory Visualization
The following diagrams illustrate the structure-property relationships in 6F-diamine-based polymers and a typical experimental workflow for their characterization.
Caption: Structure-property relationship in 6F-diamine based polyimides.
Caption: Experimental workflow for polymer synthesis and characterization.
References
- 1. What are High-Performance Polymers: Applications, Benefits [victrex.com]
- 2. Ultem, or Polyetherimide (PEI) Explained [unionfab.com]
- 3. researchgate.net [researchgate.net]
- 4. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]
- 5. precisionconverting.com [precisionconverting.com]
- 6. aalborgengineering.com.sg [aalborgengineering.com.sg]
- 7. piedmontcmg.com [piedmontcmg.com]
- 8. Kapton HN Polyimide Film Techical Data and Properties [kmac-plastics.net]
- 9. Polyimide [mit.edu]
- 10. xometry.eu [xometry.eu]
- 11. hpp-performance.com [hpp-performance.com]
- 12. lookpolymers.com [lookpolymers.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,2-Bis(4-aminophenyl)hexafluoropropane
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 2,2-Bis(4-aminophenyl)hexafluoropropane, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. Handling of this compound requires stringent safety measures due to its potential hazards, including skin and eye irritation.[1][2][3]
| Personal Protective Equipment (PPE) | Specifications |
| Respiratory Protection | MSHA/NIOSH approved dust respirator or equivalent. |
| Hand Protection | Protective gloves (nitrile is recommended).[1] |
| Eye Protection | Safety glasses or face shield.[1][2] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[1][4] |
Always work in a well-ventilated area, preferably under a chemical fume hood, to control airborne levels of the substance.[1][4] Eyewash fountains and safety showers should be readily accessible in any area where this chemical is handled.[1][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound involves incineration.[1][5] It is imperative that this substance is not allowed to enter drains, waterways, or the soil.[1][5]
-
Preparation :
-
Ensure all necessary PPE is worn correctly.
-
Work in a designated and well-ventilated area.
-
Have spill control materials readily available.
-
-
Solubilization :
-
Dissolve or mix the this compound waste with a combustible solvent. The choice of solvent should be appropriate for incineration.
-
-
Incineration :
-
Container Disposal :
-
Regulatory Compliance :
Spill Response Procedure
In the event of a spill, immediate and decisive action is required to contain the material and prevent environmental contamination.
-
Eliminate Ignition Sources : Immediately remove any sources of ignition such as sparks, open flames, or hot surfaces from the vicinity.[1]
-
Ventilate the Area : Ensure the area is well-ventilated to disperse any airborne dust.[1]
-
Contain the Spill : Use an inert absorbent material, such as dry sand, to contain the spill and prevent it from spreading or entering drains.[1]
-
Collect the Material : Using clean, non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled waste disposal container.[1]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose of Waste : The collected waste material should be disposed of following the incineration protocol outlined above.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for 2,2-Bis(4-aminophenyl)hexafluoropropane
For Immediate Use by Laboratory Personnel
This document provides critical safety protocols and logistical procedures for the handling and disposal of 2,2-Bis(4-aminophenyl)hexafluoropropane (CAS RN: 1095-78-9). Adherence to these guidelines is mandatory to ensure the safety of all laboratory and research personnel.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The required PPE for handling this compound is detailed below.
| Protection Type | Specific Equipment | Standard/Certification |
| Hand Protection | Chemical resistant gloves (Nitrile recommended) | ASTM D6978 |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be required for splash hazards. | ANSI Z87.1 |
| Respiratory Protection | NIOSH/MSHA approved dust respirator (e.g., N95) for operations that may generate dust. | NIOSH 42 CFR 84 |
| Skin and Body Protection | Laboratory coat, long-sleeved garments, and closed-toe shoes. For significant exposure risk, chemical-resistant coveralls may be necessary. | N/A |
Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE must be disposed of and replaced immediately.
Handling and Storage Procedures
Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's integrity.
Operational Plan:
-
Preparation:
-
Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.
-
Verify that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or vapors.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
All waste materials must be considered hazardous. Follow these steps for proper disposal:
-
Segregation:
-
Collect all waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
-
Treatment and Disposal:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
All disposal activities must be in accordance with federal, state, and local environmental regulations.[2] Do not allow the product to enter drains or waterways.[1][2]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Get medical attention if irritation develops. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. |
Logical Workflow for Handling and Disposal
The following diagram illustrates the step-by-step process for safely handling and disposing of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
